2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H36O6 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(3R,5R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30?,31-,32?,33-,34?/m1/s1 |
InChI Key |
OGOMAWHSXRDAKZ-BQRHGFKQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in the synthesis of complex glycoconjugates and biologically active molecules.
Core Properties of this compound
This compound is a protected derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl (B1604629) ethers. This protection strategy leaves the anomeric hydroxyl group at position 1 free, making it a versatile glycosyl donor for the synthesis of a wide range of glycosides and oligosaccharides. Its stability under various reaction conditions and the relative ease of deprotection of the benzyl groups make it an invaluable building block in synthetic organic chemistry.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-156 °C |
| Optical Rotation [α]20/D | +49±2° (c = 2% in dioxane) |
| CAS Number | 4132-28-9 |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available methyl α-D-glucopyranoside. The synthesis involves a two-step process: per-O-benzylation followed by selective hydrolysis of the anomeric methoxy (B1213986) group.
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry and drug discovery. Its strategic benzylation renders the hydroxyl groups at positions 2, 3, 4, and 6 inert to a wide range of reaction conditions, allowing for selective manipulation of the anomeric center. This protected monosaccharide is extensively utilized as a precursor for the synthesis of complex oligosaccharides, glycoconjugates, and glycosylated therapeutic agents. This guide provides a comprehensive overview of its structure, physicochemical properties, detailed synthesis protocols, and its application in glycosylation reactions, serving as a critical resource for researchers in the field.
Structure and Properties
This compound is a derivative of D-glucose where the hydroxyl groups, except for the anomeric hydroxyl, are protected by benzyl (B1604629) groups. This protection strategy is fundamental in synthetic carbohydrate chemistry, enabling precise control over glycosylation reactions.
Chemical Structure:
-
IUPAC Name: (2R,3R,4S,5R,6R)-2-(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol (partially incorrect, the full name is more complex, but this describes the core structure with benzyl groups at positions 2,3,4 and 6)
-
Molecular Formula: C₃₄H₃₆O₆[1]
The structure consists of a D-glucopyranose ring with four benzyl ether linkages. The presence of these bulky, non-participating benzyl groups influences the stereochemical outcome of glycosylation reactions, often favoring the formation of α-glycosides when converted into a suitable glycosyl donor.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Appearance | White to off-white crystalline solid or powder. | [1] |
| Melting Point | 145-156 °C | [1][3][4] |
| Optical Rotation | [α]²⁰/D +15.5 to +22.0° (c=1, CHCl₃) | [1] |
| [α]²⁰/D +49 ± 2° (c=2, dioxane) | [3][4] | |
| Solubility | Insoluble in water, soluble in chloroform (B151607) and other organic solvents. | [5] |
| Storage Conditions | 0 - 8 °C or -20°C for long-term storage. | [1][3] |
Experimental Protocols
Detailed and reliable experimental protocols are paramount for the successful synthesis and application of this compound. This section provides step-by-step methodologies for its preparation and a representative glycosylation reaction.
Synthesis of this compound
The most common synthetic route involves the per-benzylation of a methyl glucoside followed by the selective hydrolysis of the anomeric methyl glycoside.
Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Protocol:
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add methyl-α-D-glucopyranoside (9.7 g, 50.0 mmol) and toluene (B28343) (60 mL).
-
Addition of Reagents: To this suspension, add a dispersion of sodium hydride in paraffin (B1166041) oil (55% w/w, 9.16 g, 209.9 mmol) followed by benzyl chloride (26.56 g, 210.0 mmol).[1]
-
Reaction Conditions: Heat the mixture to 90-95°C and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: After the reaction is complete, cool the mixture to approximately 60°C. Carefully and slowly add water dropwise to quench the excess sodium hydride until no more gas evolves.
-
Purification: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (e.g., 29.3 g, ~0.05 mol) in a mixture of hydrochloric acid (12 M, 37.5 mL) and ethanol (B145695) (4.5 mol).[3]
-
Reaction Conditions: Heat the reaction mixture to 95°C for 5 hours. A white solid is expected to precipitate out of the solution as the reaction progresses.[3]
-
Work-up and Purification: Monitor the disappearance of the starting material by TLC. After completion, cool the reaction mixture and filter the white precipitate. Wash the solid with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol-cyclohexane) to afford pure this compound.[6]
Application in Glycosylation: Synthesis of a Disaccharide
This compound serves as a glycosyl donor after activation of its anomeric hydroxyl group. A common method is its conversion to a trichloroacetimidate (B1259523) donor. Alternatively, it can be used directly in dehydrative glycosylation reactions.
Workflow for a Dehydrative Glycosylation Reaction
Caption: A typical workflow for a dehydrative glycosylation reaction.
Detailed Protocol: Example of a Disaccharide Synthesis
This protocol describes the coupling of this compound with a glycosyl acceptor, 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose, using a Lewis acid catalyst.
-
Reaction Setup: To a suspension of Bismuth(III) triflate (Bi(OTf)₃, 4.7 mg, 0.007 mmol), the glycosyl acceptor (47.3 mg, 0.09 mmol), and anhydrous calcium sulfate (approx. 100 mg) in dry dichloromethane (B109758) (3.5 mL) at 0°C under an argon atmosphere, add this compound (83.2 mg, 0.13 mmol).
-
Reaction Conditions: Stir the resulting mixture at 0°C for 15 hours.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL). Extract the mixture with dichloromethane. The combined organic layers are then washed with water and a saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by preparative thin-layer chromatography on silica gel (eluent: ethyl acetate/hexane = 1/3) to yield the desired disaccharide.
Applications in Research and Drug Development
This compound is a cornerstone in the synthesis of a wide array of biologically significant molecules. Its utility stems from the robust nature of the benzyl protecting groups, which are stable under many reaction conditions but can be removed under specific deprotection protocols (e.g., catalytic hydrogenation).
-
Synthesis of Complex Carbohydrates: It is a fundamental building block for the synthesis of oligosaccharides and polysaccharides. These complex carbohydrates are crucial for studying biological processes like cell-cell recognition, immune responses, and signaling.[4]
-
Glycoside Synthesis: This compound is a versatile precursor for the synthesis of various glycosides, which are important in pharmaceuticals and natural product chemistry.[1]
-
Drug Development: It plays a significant role in the development of new therapeutics.[7] By attaching this protected glucose moiety to a drug molecule (glycosylation), properties such as solubility, bioavailability, and targeting can be modulated. It is also used in the synthesis of glycosidase inhibitors, which have potential applications in the treatment of diseases like diabetes and viral infections.[4]
-
Bioconjugation: It is utilized in bioconjugation techniques to attach carbohydrate moieties to proteins, lipids, or other biomolecules, which is essential for developing diagnostics and therapeutics.[1]
Conclusion
This compound is an indispensable tool in modern synthetic chemistry. Its well-defined structure and the stability of its benzyl protecting groups provide chemists with the precision required to construct complex carbohydrate-containing molecules. The detailed protocols and workflows presented in this guide are intended to facilitate its synthesis and application in research and development, ultimately contributing to advancements in glycobiology and medicinal chemistry.
References
- 1. Benzylation method for monosaccharide glucoside - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate chemistry and drug development. This document provides a comprehensive overview of a prevalent synthetic methodology, complete with detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a protected derivative of D-glucose widely utilized in the synthesis of complex carbohydrates, glycoconjugates, and various bioactive molecules, including antibiotics like (+)-nojirimycin.[1] Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective modifications at the C1 position, making it a valuable building block in glycosylation reactions.[1] This guide focuses on a common and efficient two-step synthesis starting from the readily available methyl α-D-glucopyranoside.
Experimental Workflow
The synthesis proceeds in two main stages: the per-benzylation of methyl α-D-glucopyranoside followed by the selective hydrolysis of the anomeric methyl glycoside.
Figure 1: General workflow for the synthesis of this compound.
Key Experimental Protocols
The following protocols are based on a two-step synthesis method, providing high yields and purity.[2]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Preparation: Dissolve methyl α-D-glucopyranoside in an appropriate organic solvent (e.g., Dimethylformamide - DMF) in a reaction vessel under a nitrogen atmosphere.
-
Activation: Add a metal hydride (e.g., sodium hydride) portion-wise to the solution and stir for 5-45 minutes, or until the cessation of gas evolution.
-
Benzylation: Cool the reaction mixture to a temperature of ≤15°C. Slowly add a benzyl halide (e.g., benzyl chloride) dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to 20-40°C and continue stirring for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and perform a suitable work-up to isolate the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Synthesis of this compound
-
Hydrolysis: Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside obtained from the previous step to a mixture of an acid and an alcohol (e.g., hydrochloric acid in ethanol).
-
Reaction: Heat the mixture to a temperature between 60-100°C and maintain for 2-8 hours. The formation of a white precipitate indicates product formation. Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture and isolate the solid product by filtration.
-
Purification: Wash the collected solid and recrystallize from a suitable solvent system (e.g., ethanol-cyclohexane) to obtain the pure this compound.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various reported experimental conditions for the two-step synthesis.
| Parameter | Step 1: Benzylation | Step 2: Hydrolysis | Reference |
| Starting Material | Methyl α-D-glucopyranoside | Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside | [2] |
| Key Reagents | Sodium Hydride, Benzyl Chloride | Hydrochloric Acid, Ethanol | [2] |
| Solvent | DMF | Ethanol | [2] |
| Reaction Temperature | ≤15°C then 25°C | 95°C | [2] |
| Reaction Time | 1.5 h | 5 h | [2] |
| Purity of Product | 91.3-95.0% | 97.2-99.6% | [2] |
| Yield | 85.5-97.4% | 66.7-79.3% | [2] |
Alternative Synthetic Route
An alternative approach involves the benzylation of sucrose (B13894) to form octa-O-benzyl sucrose, followed by acidic cleavage to yield this compound.[3]
Figure 2: Alternative synthesis route from sucrose.
This method involves dissolving sucrose in dimethylformamide, followed by the addition of sodium hydride and benzyl bromide.[3] The resulting crude octa-O-benzyl sucrose is then refluxed with hydrochloric acid in acetone to yield the desired product after work-up and crystallization.[3] A reported yield for the final product from this two-step process is approximately 70%.[3]
Conclusion
The synthesis of this compound from methyl α-D-glucopyranoside offers a reliable and high-yielding route to this essential carbohydrate building block. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to successfully produce this versatile intermediate. The alternative route from sucrose also presents a viable option depending on starting material availability and specific experimental requirements.
References
- 1. This compound | 4132-28-9 [chemicalbook.com]
- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. This document outlines its chemical properties, detailed synthesis protocols, and its application as a versatile glycosyl donor.
Core Compound Data
Here are the key identifiers and physical properties of this compound.
| Property | Value |
| CAS Number | 4132-28-9[1] |
| Molecular Formula | C₃₄H₃₆O₆[1] |
| Molecular Weight | 540.65 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 150 °C[1] |
| Solubility | Soluble in chloroform |
| Storage Conditions | Store at -20°C to -15°C, protect from light[1] |
Synthesis of this compound
The synthesis of this compound is a critical process for its use in further chemical reactions. A common and effective method involves a two-step process starting from methyl glucoside.
Experimental Protocol: Two-Step Synthesis from Methyl Glucoside
This protocol outlines the benzylation of methyl glucoside followed by hydrolysis to yield the target compound.
Step 1: Synthesis of Tetrabenzylglucoside Methylside
-
Dissolve methyl glucoside in an organic solvent (e.g., dioxane) and pass nitrogen gas through the solution.[2][3]
-
Add a metal hydride (e.g., sodium hydride) and stir for 5-45 minutes until gas evolution ceases.[2]
-
Cool the reaction mixture to ≤15°C.[2]
-
Slowly add benzyl (B1604629) halide (e.g., benzyl chloride) to the cooled mixture.[2][3]
-
After the addition is complete, warm the mixture to 20-40°C and stir for 1-4 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up to isolate the crude tetrabenzylglucoside methylside.
Step 2: Hydrolysis to this compound
-
Add the crude tetrabenzylglucoside methylside to a mixture of an acid and an alcohol (e.g., sulfuric acid in methanol (B129727) or hydrochloric acid in ethanol).[2]
-
Heat the reaction mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate.[2]
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and isolate the precipitated product by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-cyclohexane or methanol).[4]
Diagram of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Application in Glycosylation Reactions
This compound is a versatile precursor for the formation of glycosyl donors, which are essential for the synthesis of oligosaccharides and glycoconjugates. A common strategy is its conversion to a highly reactive trichloroacetimidate (B1259523) donor.
Experimental Protocol: Formation of a Glycosyl Donor and Subsequent Glycosylation
Step 1: Synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add trichloroacetonitrile (B146778) to the solution.
-
Add a base, for example, potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is typically filtered and the solvent is removed under reduced pressure to yield the crude trichloroacetimidate donor. Further purification can be achieved by chromatography if necessary.
Step 2: Glycosylation of an Alcohol Acceptor
-
Dissolve the alcohol acceptor and the trichloroacetimidate donor in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to a low temperature, typically between -30°C and 0°C.
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Stir the reaction at the low temperature and allow it to slowly warm to room temperature while monitoring its progress with TLC.
-
Once the reaction is complete, quench it by adding a base, such as pyridine (B92270) or triethylamine.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate and brine).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by column chromatography to obtain the desired glycoside product.
Diagram of the Glycosylation Workflow
Caption: General workflow for glycosyl donor formation and subsequent glycosylation.
Conclusion
This compound is an indispensable building block in modern carbohydrate chemistry. Its efficient synthesis and conversion into reactive glycosyl donors enable the construction of complex glycans and glycoconjugates, which are crucial for advancing drug discovery and glycobiology research. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers in the field.
References
- 1. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 2. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 3. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 4. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
physical and chemical properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in carbohydrate chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated data for easy reference, and visual workflows to elucidate key processes.
Physical and Chemical Properties
This compound is a white crystalline solid.[1] It is a heavily protected derivative of D-glucose, with benzyl (B1604629) groups at the C2, C3, C4, and C6 positions, leaving the anomeric hydroxyl group at C1 free for further reactions. This selective protection makes it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Molecular Formula | C₃₄H₃₆O₆ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Melting Point | 145-156 °C | [3] |
| Optical Rotation | [α]²⁰/D +47.0 to +51.0° (c=2, Dioxane) | [4] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), DMF, DMSO, ethyl acetate (B1210297), and methanol (B129727). Insoluble in water. | [5] |
| Storage | -20°C, protected from light | [2] |
Chemical Properties
This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in glycosylation reactions. The free anomeric hydroxyl group can be activated to form a glycosyl donor, which can then react with a glycosyl acceptor to form a glycosidic bond. This reactivity is fundamental to the synthesis of oligosaccharides, glycolipids, and glycoproteins.
It serves as a precursor for the synthesis of various biologically active molecules, including derivatives for the treatment of Alzheimer's disease, diabetes, and cancer.[1] For instance, it is a key intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR (400 MHz, CDCl₃) δ (ppm) : 7.39-7.17 (m, 20H, Ar-H), 5.25 (d, J = 3.4 Hz, 1H, H-1α), 4.98-4.45 (m, 8H, 4 x PhCH ₂), 4.02 (t, J = 9.3 Hz, 1H, H-3), 3.77-3.67 (m, 3H, H-5, H-6a, H-6b), 3.59 (dd, J = 9.5, 3.4 Hz, 1H, H-2), 3.51 (t, J = 9.3 Hz, 1H, H-4), 2.75 (br s, 1H, OH-1α). Note: Signal assignments can vary slightly based on solvent and specific anomeric mixture.
¹³C NMR (126 MHz, CDCl₃) δ (ppm) : 138.9, 138.6, 138.2, 138.0 (Ar-C quat), 128.5-127.7 (Ar-CH), 91.2 (C-1α), 81.9 (C-3), 80.1 (C-2), 77.9 (C-4), 75.8, 75.1, 73.5, 73.4 (4 x PhC H₂), 70.9 (C-5), 69.0 (C-6).[1] Note: Signal assignments can vary slightly based on solvent and specific anomeric mixture.
Infrared (IR) Spectroscopy
The FTIR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3300 | O-H stretching (anomeric hydroxyl) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C stretching (aromatic) |
| 1100-1000 | C-O stretching |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below.
Synthesis from Methyl α-D-glucopyranoside
This two-step protocol is a common and efficient method for the preparation of the title compound.[6]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl α-D-glucopyranoside in a suitable organic solvent (e.g., anhydrous N,N-dimethylformamide or dioxane).
-
Addition of Base: Add a metal hydride (e.g., sodium hydride) portion-wise to the solution under a nitrogen atmosphere. Stir the mixture for 5-45 minutes at room temperature until the evolution of hydrogen gas ceases.
-
Benzylation: Cool the reaction mixture to ≤15°C in an ice bath. Slowly add benzyl halide (e.g., benzyl bromide or benzyl chloride) dropwise to the suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 20-40°C. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of an acid and an alcohol (e.g., hydrochloric acid in methanol or sulfuric acid in ethanol).[6]
-
Hydrolysis: Heat the reaction mixture to 60-100°C for 2-8 hours. A white solid will precipitate out as the reaction proceeds. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the precipitated solid and wash it with a cold alcohol (e.g., ethanol (B145695) or methanol). The collected solid is the crude this compound.
Purification
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or boiling methanol.[3]
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer (-20°C) to induce crystallization.
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column and elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.[7]
-
Collect the fractions containing the pure product (monitored by TLC) and concentrate them under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Synthesis workflow of this compound.
Caption: Purification workflows for this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. This compound | 4132-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. synthose.com [synthose.com]
- 6. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 7. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]
2,3,4,6-Tetra-O-benzyl-D-glucopyranose solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules.[1] Its application in the development of treatments for conditions such as Alzheimer's disease, diabetes, and cancer underscores its importance in medicinal chemistry.[2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound, based on available data, to assist researchers and professionals in its handling and application.
Qualitative Solubility Data
| Solvent | Solubility Classification | Primary Use in Procedures |
| Chloroform (CHCl₃) | Soluble | Dissolution for reactions and analysis[3][4][5][6] |
| Dichloromethane (B109758) (CH₂Cl₂) | Soluble | Dissolution for reactions and extractions[2][7] |
| Dioxane | Soluble | Solvent for optical activity measurements |
| Dimethylformamide (DMF) | Soluble | Reaction solvent for synthesis[4] |
| Ethyl Acetate (EtOAc) | Soluble | Dissolution and chromatography[4][7] |
| Acetone (B3395972) | Soluble | Reaction solvent[2][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | General solvent[9][10] |
| Methanol (MeOH) | Sparingly Soluble / Used for Crystallization | Purification and crystallization[4][9] |
| Ethanol (B145695) (EtOH) | Sparingly Soluble / Used for Crystallization | Washing and recrystallization[2][9] |
| Hexane (B92381) | Sparingly Soluble / Used for Precipitation | Precipitation and crystallization[4][9] |
| Water | Insoluble | Not a suitable solvent[5] |
Experimental Protocols
The following sections detail methodologies for key experimental procedures involving the dissolution and purification of this compound, as inferred from various sources.
Recrystallization for Purification
A common method for purifying crude this compound is through recrystallization.
-
Dissolution : The crude product is dissolved in a minimal amount of boiling methanol.[4]
-
Crystallization : The solution is then cooled to a low temperature (e.g., -25°C) to induce crystallization.[4]
-
Isolation : The resulting crystals are isolated by suction filtration.[4]
-
Drying : The purified crystals are then dried to remove residual solvent.[4]
Alternatively, a solvent system of absolute ethanol and cyclohexane (B81311) has been used for recrystallization.[2] Another approach involves dissolving the crude material in a minimal amount of hot ethyl acetate, followed by the addition of hexane to precipitate the purified compound upon cooling.[4]
Reaction Solvent Usage
In synthetic applications, this compound is often dissolved in a suitable solvent to facilitate the reaction.
-
For a coupling reaction, the compound was dissolved in dichloromethane at 0°C.[2]
-
In another synthetic procedure, the starting material was dissolved in acetone at 25°C.[2]
-
For the synthesis of the parent compound, dimethylformamide was used as the solvent.[4]
Visualizations
Role in Drug Development
The following diagram illustrates the role of this compound as a key building block in the synthesis of therapeutically relevant molecules.
Caption: Role as a key intermediate in synthesis.
Experimental Workflow for Purification
This diagram outlines a typical workflow for the purification of this compound by recrystallization.
Caption: Purification by recrystallization workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 4132-28-9 [chemicalbook.com]
- 3. otq.hspchem.com [otq.hspchem.com]
- 4. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 5. cphi-online.com [cphi-online.com]
- 6. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. usbio.net [usbio.net]
- 8. 2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. synthose.com [synthose.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a crucial intermediate in carbohydrate synthesis and drug development. This document details the characteristic chemical shifts and coupling constants for both the α and β anomers, outlines a general experimental protocol for data acquisition, and presents a logical workflow for NMR analysis.
Introduction
This compound is a protected monosaccharide widely utilized in the synthesis of complex carbohydrates, glycoconjugates, and various bioactive molecules. Its protected hydroxyl groups, with the exception of the anomeric position, allow for specific modifications at the C1 position. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide serves as a detailed reference for the interpretation of ¹H and ¹³C NMR spectra of this compound.
¹H and ¹³C NMR Data
In solution, this compound exists as an equilibrium mixture of two anomers: α-D-glucopyranose and β-D-glucopyranose. The ratio of these anomers can be influenced by the solvent and temperature. The following tables summarize the reported ¹H and ¹³C NMR data for both anomers in deuterochloroform (CDCl₃), the most commonly used solvent for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by signals for the glucopyranose ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl (B1604629) groups. The anomeric proton (H-1) is a key diagnostic signal for distinguishing between the α and β anomers.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃
| Proton | α-anomer | β-anomer |
| H-1 | ~5.25 (d, J ≈ 3.5 Hz) | ~4.65 (d, J ≈ 7.8 Hz) |
| H-2 | ~3.60 (dd, J ≈ 9.8, 3.5 Hz) | ~3.50 (dd, J ≈ 9.5, 7.8 Hz) |
| H-3 | ~4.00 (t, J ≈ 9.8 Hz) | ~3.70 (t, J ≈ 9.5 Hz) |
| H-4 | ~3.75 (t, J ≈ 9.8 Hz) | ~3.65 (t, J ≈ 9.5 Hz) |
| H-5 | ~3.85 (m) | ~3.55 (m) |
| H-6a | ~3.78 (dd, J ≈ 10.5, 1.5 Hz) | ~3.75 (dd, J ≈ 11.0, 2.0 Hz) |
| H-6b | ~3.70 (dd, J ≈ 10.5, 3.0 Hz) | ~3.70 (dd, J ≈ 11.0, 4.5 Hz) |
| -CH₂Ph | 4.45 - 5.00 (m) | 4.45 - 5.00 (m) |
| Ar-H | 7.10 - 7.40 (m) | 7.10 - 7.40 (m) |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the concentration, temperature, and specific instrument used. The multiplets for the benzyl methylene and aromatic protons are complex and often overlap.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is highly diagnostic for the anomeric configuration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Carbon | α-anomer | β-anomer |
| C-1 | ~91.0 | ~97.0 |
| C-2 | ~79.8 | ~81.5 |
| C-3 | ~81.8 | ~84.5 |
| C-4 | ~77.5 | ~77.8 |
| C-5 | ~70.2 | ~74.8 |
| C-6 | ~68.5 | ~69.0 |
| -CH₂Ph | 72.0 - 75.8 | 72.0 - 75.8 |
| Ar-C | 127.5 - 128.5 | 127.5 - 128.5 |
| Ar-C (ipso) | 137.8 - 138.8 | 137.8 - 138.8 |
Note: The assignments for the benzyl methylene and aromatic carbons can be complex due to signal overlap. 2D NMR techniques such as HSQC and HMBC are typically required for unambiguous assignment.
Experimental Protocol for NMR Analysis
The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
3.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the anomers and to confirm the proton count.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Mandatory Visualizations
To facilitate a clear understanding of the NMR analysis process, the following diagrams illustrate the experimental workflow and the logical relationships for spectral interpretation.
Caption: Workflow for NMR data acquisition and analysis of this compound.
The Strategic Deployment of Benzyl Groups in the Protection of Glucose Hydroxyls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex glycans and glycoconjugates. Among the arsenal (B13267) of protecting groups available to the modern chemist, the benzyl (B1604629) group (Bn) stands out for its robustness and versatility, particularly in the context of glucose chemistry. This technical guide provides a comprehensive overview of the role of benzyl ethers in protecting the hydroxyl moieties of glucose, detailing experimental protocols, quantitative data, and key strategic considerations.
The Benzyl Group: A Stalwart Protector
The benzyl group is widely regarded as a "permanent" or "persistent" protecting group in carbohydrate synthesis.[1][2] Its stability under a broad range of acidic and basic conditions makes it an ideal choice for multi-step synthetic sequences where other protecting groups might be labile.[3] The formation of a benzyl ether masks the nucleophilicity of the glucose hydroxyls, preventing unwanted side reactions during subsequent chemical transformations.
The primary method for the introduction of benzyl groups is the Williamson ether synthesis, which involves the reaction of a glucose-derived alkoxide with a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF).[2][4]
Deprotection, or the removal of the benzyl group, is most commonly achieved through catalytic hydrogenolysis.[5][6] This mild procedure typically employs a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas (H₂), yielding the deprotected alcohol and toluene (B28343) as a byproduct.[6] This orthogonality—stable to many reaction conditions but removable under specific, mild conditions—is a key advantage of the benzyl protecting group.
Strategies for Benzylation: From Per-O-Benzylation to Regioselective Protection
The benzylation of glucose can be tailored to protect all hydroxyl groups (per-O-benzylation) or to selectively protect a single hydroxyl group, which is crucial for the stepwise construction of oligosaccharides.
Per-O-Benzylation
The exhaustive benzylation of all free hydroxyl groups on the glucose scaffold is a common strategy to create a stable intermediate for further modifications.
Experimental Protocol: Per-O-benzylation of D-Glucose
This protocol describes a typical procedure for the complete benzylation of D-glucose.
Materials:
-
D-Glucose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (B129727) (for quenching)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of D-glucose (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (typically 5.0-6.0 equivalents, added portion-wise) is carefully added to the stirred solution. The mixture is stirred at 0 °C for 1 hour to allow for the formation of the glucose poly-alkoxide.
-
Benzyl bromide (typically 5.0-6.0 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of methanol to destroy excess NaH.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the per-O-benzylated glucose derivative.
Regioselective Benzylation
The differential reactivity of the hydroxyl groups in glucose allows for regioselective protection. The primary hydroxyl at the C-6 position is the most sterically accessible and therefore the most reactive towards benzylation.[7][8]
Various methods have been developed to achieve selective benzylation at the C-6 position. One common strategy involves using a stoichiometric amount of base to selectively deprotonate the most acidic and accessible hydroxyl group.
Experimental Protocol: Regioselective 6-O-Benzylation of a 1-O-Protected Glucose Derivative
This protocol outlines a method for the selective benzylation of the C-6 hydroxyl group.[7]
Materials:
-
1-O-protected D-glucose derivative (e.g., methyl α-D-glucopyranoside)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acetic acid (for neutralization)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The 1-O-protected glucose derivative (1.0 equivalent) is dissolved in anhydrous DMF under an inert atmosphere.
-
Sodium hydride (4.0 equivalents) is added, and the mixture is stirred at 20 °C for 1 hour to form a multi-anion.[7]
-
Benzyl bromide (1.3 equivalents) is then added to the reaction mixture, and stirring is continued for another hour at the same temperature.[7]
-
The reaction is neutralized by the addition of acetic acid.
-
The mixture is diluted with ethyl acetate and washed three times with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The 6-O-benzyl derivative is isolated by silica gel column chromatography.[7]
A powerful method for achieving regioselectivity involves the use of stannylene acetals. The reaction of a glucose diol with a dibutyltin (B87310) oxide forms a cyclic stannylene acetal (B89532), which then activates one of the hydroxyl groups towards alkylation. For instance, the stannylene acetal of methyl 4,6-O-benzylidene-α-D-glucopyranoside directs acylation primarily to the C-2 position.[9][10]
Experimental Protocol: Stannylene Acetal Mediated Regioselective Acylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This protocol demonstrates the principle of stannylene acetal-mediated regioselectivity.[9]
Materials:
-
Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Dibutyltin oxide
-
Toluene
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
Procedure:
-
A mixture of methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 equivalent) and dibutyltin oxide (1.1 equivalents) in toluene is heated to reflux with azeotropic removal of water to form the dibutylstannylene acetal.[9]
-
The reaction mixture is cooled, and triethylamine or pyridine (1.0 equivalent) is added.
-
Acryloyl chloride (1.0 equivalent) is added slowly to the stirred solution.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up and the product is purified by column chromatography to yield the regioselectively acylated product.[9]
Quantitative Data on Benzylation Reactions
The efficiency and selectivity of benzylation reactions are critical for their practical application. The following tables summarize representative quantitative data from the literature.
Table 1: Yields for Per-O-Benzylation of Glucose Derivatives
| Starting Material | Benzylating Agent | Base | Solvent | Yield (%) | Reference |
| D-Glucose | BnBr | NaH | DMF | ~58% (for the β-anomer after recrystallization) | |
| Methyl α-D-glucopyranoside | BnCl | NaH | Toluene | High (not specified) | [11] |
Table 2: Yields for Regioselective 6-O-Benzylation of Glucose Derivatives
| Starting Material | Benzylating Agent | Base | Equivalents of Base | Equivalents of BnBr | Yield (%) | Reference |
| Phenyl 1-thio-β-D-glucopyranoside | BnBr | NaH | 4.0 | 1.3 | 63 | [7] |
| Benzyl β-D-glucopyranoside | BnBr | NaH | 4.0 | 1.3 | 85 | [7] |
| p-Nitrophenyl β-D-glucopyranoside | BnBr | NaH | 4.0 | 1.3 | 88 | [7] |
| Allyl β-D-glucopyranoside | BnBr | NaH | 4.0 | 1.3 | 79 | [7] |
Spectroscopic Characterization of Benzylated Glucose
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzylated glucose derivatives. The chemical shifts of the protons and carbons provide valuable information about the position of the benzyl groups.
Table 3: Representative ¹H and ¹³C NMR Data for Benzylated Glucose Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranose | ¹H NMR | See SpectraBase | [12] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | ¹³C NMR | See SpectraBase | [13] |
| 6-O-Benzyl-D-glucose | - | - | [14] |
| 3,4,6-Tri-O-benzyl-D-glucal | ¹H NMR | See ChemicalBook | [15] |
| Benzyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-benzyl-D-glucopyranose | ¹³C NMR | Multiple signals for anomers reported | [16] |
Note: For detailed and assigned NMR spectra, it is recommended to consult the referenced literature and spectral databases.
Deprotection of Benzyl Ethers
The removal of benzyl groups is a critical final step in many synthetic pathways. Catalytic hydrogenolysis is the most widely employed method due to its mildness and high efficiency.
Experimental Protocol: Deprotection of Benzylated Glucose by Catalytic Hydrogenolysis
This protocol describes a standard procedure for the removal of benzyl ethers.[6][17]
Materials:
-
Benzylated glucose derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
The benzylated glucose derivative is dissolved in a suitable solvent such as methanol or ethanol in a reaction flask.
-
10% Palladium on carbon (typically 10% by weight of the substrate) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times). A hydrogen-filled balloon is then attached to the flask.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® pad is washed with the reaction solvent.
-
The combined filtrates are concentrated under reduced pressure to yield the deprotected glucose derivative.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the benzylation and deprotection of glucose.
Caption: General workflow for the use of benzyl protecting groups in carbohydrate synthesis.
Caption: Factors influencing the regioselective benzylation of glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective synthesis of vinylic derivatives of common monosccarides through their activated stannylene acetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylation method for monosaccharide glucoside - Eureka | Patsnap [eureka.patsnap.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 6-O-Benzyl-D-glucose | C13H18O6 | CID 20231053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3,4,6-Tri-O-benzyl-D-glucal(55628-54-1) 1H NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Synthesis, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. We will delve into its commercial availability, physicochemical properties, key synthetic protocols, and its role in the development of complex molecules.
Introduction
This compound is a protected derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are masked by benzyl (B1604629) ethers. This protection strategy is fundamental in synthetic organic chemistry, as it renders the glucose core stable to a wide range of reaction conditions, allowing for selective modifications at the anomeric (C1) position. Its stability and versatility make it an indispensable building block for the synthesis of glycosides, oligosaccharides, and glycoconjugates.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including treatments for diabetes and cancer.[3][4]
Commercial Availability
A variety of chemical suppliers offer this compound, with purities and quantities suitable for both research and industrial scales. The following table summarizes a selection of prominent commercial sources.
| Supplier | Purity | CAS Number | Molecular Weight | Notes |
| Sigma-Aldrich (Merck) | ≥98.0% (TLC) | 4132-28-9 | 540.65 | Available in various research quantities. |
| Thermo Scientific Chemicals | 98% | 6564-72-3 | 540.65 | Offers the alpha-anomer specifically.[5] |
| TCI Chemical | >98.0% (TLC) | 4132-28-9 | 540.65 | A major supplier for organic synthesis reagents.[6] |
| CarboMer, Inc. | Custom specifications available | 4132-28-9 | 540.65 | Provides products for commercial purposes.[7] |
| MedchemExpress (MCE) | Not specified | 4132-28-9 | 540.65 | Marketed for research use in drug discovery.[2] |
| Biosynth | High-quality reference standard | 4132-28-9 | 540.65 | Used for pharmaceutical testing.[8] |
| GoldBio | Not specified | 4132-28-9 | 540.65 | Provides technical documentation like CoA and SDS.[9] |
| ChemicalBook | Aggregates multiple suppliers | 4132-28-9 | 540.65 | Lists various suppliers and pricing tiers.[3][6] |
Physicochemical Properties
The physical and chemical characteristics of this compound are well-documented, ensuring its proper handling and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆O₆ | [6] |
| Molecular Weight | 540.65 g/mol | [6] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 151-156 °C | |
| Optical Activity | [α]²⁰/D +49±2°, c = 2% in dioxane | |
| Storage Temperature | -20°C | [2] |
| Solubility | Soluble in organic solvents like dioxane and CH₂Cl₂. | |
| Purity (Typical) | ≥98% |
Key Applications in Research and Development
This compound is a versatile starting material with broad applications:
-
Glycoside Synthesis: It is a cornerstone for synthesizing O-, S-, N-, and C-glycosides, which are integral to many biologically active molecules.[1]
-
Oligosaccharide and Polysaccharide Chemistry: Serves as a fundamental building block for the stepwise synthesis of complex carbohydrates, which is crucial for understanding glycan interactions.[1][2]
-
Drug Development: It is an intermediate in the synthesis of pharmaceuticals such as voglibose (B1684032) and dapagliflozin.[10] It is also used in creating glycoconjugate drugs to improve targeting and solubility.[1][11]
-
Bioconjugation: This compound is utilized in techniques to attach biomolecules to other compounds or surfaces, which is essential for diagnostics and therapeutics.[1]
-
Enzyme Studies: It is valuable for investigating enzyme activity and specificity, aiding in the discovery of potential enzyme inhibitors.[1]
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and application of this compound. Below are key experimental protocols cited in the literature.
Protocol 1: Synthesis from Methyl α-D-glucopyranoside
This common method involves the benzylation of all four free hydroxyl groups of methyl α-D-glucopyranoside, followed by the hydrolytic removal of the anomeric methyl group.
Step 1: Benzylation of Methyl α-D-glucopyranoside
-
Suspend methyl α-D-glucopyranoside in dry dioxane with powdered potassium hydroxide.
-
Stir the mixture and gently boil under a reflux condenser.
-
Add benzyl chloride dropwise over approximately 40 minutes.
-
After the reaction is complete, cool the mixture and add water to dissolve the crystalline mass.
-
Extract the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, using ether.[10]
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside obtained in Step 1 in a mixture of dilute hydrochloric acid and acetic acid.
-
Heat the mixture at 100°C for 24 hours to hydrolyze the anomeric methyl group.
-
Cool the reaction mixture to allow the final product, this compound, to crystallize.
-
Purify the product by recrystallization.[12]
Protocol 2: Two-Step Industrial Synthesis
A patented method designed for large-scale production boasts high yields and environmental friendliness.[13]
Step 1: Synthesis of Tetrabenzylglucoside Methylside
-
Dissolve methyl glucoside in an organic solvent and pass nitrogen gas through the solution.
-
Add a metal hydride (e.g., NaH) and stir for 5-45 minutes until gas evolution ceases.
-
Control the system temperature to ≤15°C and slowly add a benzyl halide (e.g., benzyl chloride).
-
After addition, raise the temperature to 20-40°C and stir for 1-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears.
-
Perform a standard work-up to isolate the tetrabenzylglucoside methylside product with a reported yield of up to 97.4%.[13]
Step 2: Hydrolysis to Final Product
-
Add the tetrabenzylglucoside methylside from the previous step to an acid/alcohol mixture (e.g., 12mol/L HCl in ethanol).
-
Heat the reaction at 60-100°C for 2-8 hours, during which a large amount of white solid will precipitate.
-
Monitor for the disappearance of the starting material by TLC.
-
After completion, perform post-treatment (e.g., filtration, washing, and drying) to obtain the final product with a purity of up to 99.6% and a yield of up to 79.3%.[13]
Protocol 3: Use in a Glycosylation Reaction
This protocol illustrates the use of this compound as a glycosyl donor.
-
Activate this compound with trifluoroacetic anhydride.
-
React the activated donor with a glycosyl acceptor (e.g., a silyl (B83357) enol ether or an activated aromatic nucleophile) in the presence of a Lewis acid.
-
The reaction with silyl enol ethers typically yields α-configured C-D-glucopyranosyl derivatives.[3]
-
The reaction with activated aromatic nucleophiles typically yields the corresponding β-anomers.[3]
-
Purify the resulting glycoside product using column chromatography.
Visualizations
The following diagrams illustrate key logical and experimental workflows involving this compound.
Caption: General synthesis workflow from methyl α-D-glucopyranoside.
Caption: Role as a key precursor in synthetic chemistry.
Caption: Schematic of a typical glycosylation reaction workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 4132-28-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Thermo Scientific Chemicals 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. Buy this compound For Sale - Carbomer [carbomer.com]
- 8. This compound | 4132-28-9 | MT06691 [biosynth.com]
- 9. goldbio.com [goldbio.com]
- 10. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 11. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 13. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
An In-depth Technical Guide on the Storage and Stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and potential degradation pathways of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates. Understanding the stability of this compound is paramount for ensuring its quality, purity, and performance in research and pharmaceutical development.
Introduction
This compound is a protected monosaccharide widely used as a building block in synthetic carbohydrate chemistry. The benzyl (B1604629) ether protecting groups offer stability under a range of reaction conditions, yet they are susceptible to cleavage under specific acidic, reductive, and oxidative environments. This guide outlines the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.
Recommended Storage Conditions
The optimal storage conditions for this compound are crucial for maintaining its integrity. Commercial suppliers provide varied recommendations, suggesting that the ideal conditions may depend on the purity of the compound and the intended duration of storage.
Table 1: Summary of Recommended Storage Conditions for Solid this compound
| Temperature Range | Purity Specification | Additional Notes |
| Room Temperature | General Use | Store in a tightly sealed container, protected from light and moisture.[1] |
| 0 to 8 °C | High Purity (Min. 98%) | Recommended for intermediate-term storage to minimize thermal degradation.[2] |
| -20 °C | Long-term Storage (≥98.0%) | Considered optimal for preserving the compound's stability over extended periods.[3][4] |
For solutions of this compound, storage at low temperatures is critical to prevent degradation.
Table 2: Recommended Storage Conditions for this compound in Solution
| Temperature | Recommended Duration | Reference |
| -20 °C | Up to 1 month | [5] |
| -80 °C | Up to 6 months | [5] |
It is imperative to store the compound, both in solid form and in solution, protected from light, as photolytic cleavage of benzyl groups can occur.
Stability Profile and Degradation Pathways
The stability of this compound is primarily dictated by the robustness of the benzyl ether linkages. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The primary degradation pathways include hydrolysis, hydrogenolysis, oxidation, and photolysis.
Hydrolytic Degradation
Benzyl ethers are susceptible to cleavage under acidic conditions. The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time. This degradation can lead to the formation of partially debenzylated glucopyranose derivatives and benzyl alcohol. A known synthetic route to prepare this compound involves the acid-catalyzed hydrolysis of a protected methyl glucoside at elevated temperatures, indicating that the compound is not stable under these conditions.[6]
Hydrogenolysis
Catalytic hydrogenolysis is a common method for the deprotection of benzyl ethers. In the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the benzyl groups are cleaved to yield the parent alcohol (D-glucose) and toluene. This process is generally efficient and clean but highlights a significant instability under reductive conditions.
Oxidative Degradation
Oxidative cleavage of benzyl ethers can be achieved using various oxidizing agents. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can facilitate this cleavage, sometimes promoted by photoirradiation.[7] Ozone and other strong oxidants can also lead to the degradation of benzyl ethers, potentially forming benzoate (B1203000) esters, benzaldehyde, and other related products.[7]
Photolytic Degradation
Exposure to light, particularly UV light, can induce the cleavage of benzyl ethers.[3] Photostability testing, as outlined in the ICH Q1B guideline, is crucial to assess the susceptibility of the compound to photodegradation.[2][7] Studies should be conducted on the solid drug substance and in solution to determine the potential for degradation upon light exposure.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies under various stress conditions and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol (General)
The following protocols are based on general guidelines for forced degradation studies and should be adapted and optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Table 3: General Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C and sample at various time points. Neutralize the sample before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide. Store at room temperature, protected from light, and sample at various time points. |
| Thermal Degradation | Expose the solid compound and a solution of the compound to dry heat at a temperature above the recommended accelerated stability testing conditions (e.g., 80°C). Sample at various time points. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][7] A control sample should be protected from light. |
Stability-Indicating HPLC Method
Table 4: Example HPLC Method Parameters for Analysis of Benzylated Carbohydrates
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol (Gradient elution) |
| Gradient (Example) | 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 90-50% B; 35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (due to the benzyl groups) |
| Injection Volume | 10 µL |
The method would require validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by showing that the peak for this compound is free from interference from degradation products, as determined by peak purity analysis using a photodiode array (PDA) detector.
Identification of Degradation Products
The structural elucidation of significant degradation products is a critical step in understanding the stability of the compound. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and the isolation of impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways involve the cleavage of the benzyl ether protecting groups through hydrolysis, hydrogenolysis, oxidation, and photolysis. A thorough understanding of these pathways and the implementation of a robust stability testing program, including forced degradation studies and the development of a stability-indicating HPLC method, are essential for ensuring the quality and reliability of this important synthetic intermediate in research and drug development. It is recommended to store the solid compound at -20°C for long-term use and to handle it with protection from light. Solutions should be prepared fresh or stored at -80°C for extended periods.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification Methods of Sugars in Glycosides | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Oligosaccharides using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of oligosaccharides utilizing the versatile starting material, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This protected monosaccharide is a cornerstone in carbohydrate chemistry, serving as a precursor to various glycosyl donors, which are essential for the construction of complex oligosaccharides and glycoconjugates with significant potential in therapeutic applications.
Introduction
This compound is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl (B1604629) groups. This extensive protection enhances the compound's stability and solubility in organic solvents, making it an invaluable building block in multi-step oligosaccharide synthesis.[1] The primary utility of this compound lies in its conversion to highly reactive glycosyl donors, such as trichloroacetimidates and glycosyl halides. These donors are then coupled with glycosyl acceptors to form specific glycosidic linkages, the fundamental bond in oligosaccharides. The benzyl protecting groups are robust under various reaction conditions and can be removed efficiently at the final stages of synthesis through hydrogenolysis.
Synthesized oligosaccharides have demonstrated significant biological activities, including the ability to modulate the immune system and act as anti-cancer agents.[2] Furthermore, their conjugation to nanoparticles or other drug delivery systems is a promising strategy for targeted cancer therapy.[3][4]
Data Presentation
The following tables summarize quantitative data from representative oligosaccharide synthesis protocols involving derivatives of this compound.
Table 1: Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Yield | Purity | Reference |
| 1 | Benzylation | Methyl glucoside | Benzyl halide, metal hydride | Up to 97.4% | 91.3-95.0% | [3] |
| 2 | Hydrolysis | Tetrabenzylglucoside methylside | Acid/alcohol mixture | Up to 79.3% | 97.2-99.6% | [3] |
Table 2: Glycosylation Reactions using this compound Derivatives
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Product | Yield | Reference |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 5 mol% Bi(OTf)₃ | Non-reducing disaccharide analog | 55% | [5][6] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) | Generic Alcohol (R-OH) | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Alkyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | Varies | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Generic Alcohol (R-OH) | Silver triflate | Alkyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Non-reducing Disaccharide using Bismuth(III) Triflate
This protocol describes the coupling of a C-phenyl glucopyranose donor with this compound as the acceptor.[5][6]
Materials:
-
2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (Glycosyl Donor)
-
This compound (Glycosyl Acceptor)[5]
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Sodium Sulfate (Na₂SO₄)
-
Argon (Ar) gas
Procedure:
-
To a flame-dried flask under an Argon atmosphere, add Bi(OTf)₃ (0.007 mmol), 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (0.09 mmol), and anhydrous CaSO₄ (approx. 100 mg).
-
Add anhydrous CH₂Cl₂ (3.5 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (0.13 mmol) to the cooled suspension.
-
Stir the resulting mixture at 0 °C for 15 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution (5 mL).
-
Extract the mixture with CH₂Cl₂.
-
Wash the organic layer with water and then with a saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative silica (B1680970) gel thin-layer chromatography (TLC) using a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:3) as the eluent to yield the desired disaccharide.
Protocol 2: General Glycosylation using 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate
This protocol outlines a general procedure for the synthesis of a β-glucoside using a trichloroacetimidate donor, which can be prepared from this compound.[5]
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Triethylamine (Et₃N)
-
Argon (Ar) gas
Procedure:
-
To a flame-dried flask under an Argon atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate donor to the mixture.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add a catalytic amount of TMSOTf dropwise.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired oligosaccharide.
Visualizations
Caption: General workflow for oligosaccharide synthesis.
Caption: Bismuth-catalyzed disaccharide synthesis pathway.
Caption: Targeted drug delivery using synthetic oligosaccharides.
References
- 1. jameasaifiyah.edu [jameasaifiyah.edu]
- 2. Synthetic oligosacharides--clinical application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in carbohydrate chemistry, widely utilized as a glycosyl donor for the synthesis of complex oligosaccharides, glycolipids, and glycoproteins.[1][2] The benzyl (B1604629) protecting groups at the 2, 3, 4, and 6 positions enhance the stability and solubility of the glucose molecule in organic solvents.[1] This strategic protection leaves the anomeric hydroxyl group at the C1 position available for activation, facilitating its role as an efficient glycosyl donor in various glycosylation reactions.[1][3]
The electron-donating nature of the benzyl groups "arms" the glycosyl donor, increasing the electron density at the anomeric center and making it more reactive under milder conditions compared to "disarmed" donors with electron-withdrawing groups like acetyls.[4] This heightened reactivity is a key factor in planning successful glycosylation strategies. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in glycosylation reactions.
Key Applications
-
Synthesis of Complex Carbohydrates: Serves as a fundamental building block for the synthesis of oligosaccharides and polysaccharides with defined structures.[1][2]
-
Glycoconjugate Chemistry: Employed in the synthesis of glycoconjugates, including glycoproteins and glycolipids, which are crucial for studying biological processes like cell signaling and recognition.[1][2]
-
Pharmaceutical Research: Its derivatives are investigated for potential therapeutic applications, and it acts as a precursor in the development of glycosidase inhibitors for treating diseases like diabetes and viral infections.[2]
-
Carbohydrate-Protein Interaction Studies: Used to create modified carbohydrates for investigating the specific interactions between carbohydrates and proteins.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 4132-28-9 | [3] |
| Molecular Formula | C₃₄H₃₆O₆ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 145-149 °C | [2] |
| Storage | -20°C | [2] |
Quantitative Data from Glycosylation Reactions
The following table summarizes representative quantitative data from glycosylation reactions employing this compound or its activated derivatives as the glycosyl donor.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | Bi(OTf)₃ (5 mol%) | CH₂Cl₂ | 0 | 15 | 55 | α,α | [5] |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl imidate | Various glycosyl acceptors | TMSNTf₂ | CH₂Cl₂/nitrile or CH₂Cl₂/THF | - | - | High | Exclusive α or β | [6] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TfOH | - | - | - | 67 | 1.4-2.0:1 | [7] |
| Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-D-glucopyranoside | C6 D-glucose acceptor | Kobayashi's reagent, KF/18-C-6 | MTBE | 18-22 | 48 | 37 | 5:1 | [8] |
Signaling Pathways and Experimental Workflows
Glycosylation Reaction Mechanism
The glycosylation reaction with this compound typically proceeds through the activation of the anomeric hydroxyl group to form a reactive intermediate, such as an oxocarbenium ion. This electrophilic species then reacts with a nucleophilic glycosyl acceptor to form the glycosidic bond. The stereochemical outcome (α or β) is influenced by various factors including the solvent, temperature, and the nature of the promoter and protecting groups.
Caption: General mechanism of glycosylation.
Experimental Workflow for a Typical Glycosylation Reaction
The following diagram outlines a typical workflow for a glycosylation reaction using a benzylated glucopyranose donor.
Caption: Experimental workflow for glycosylation.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Benzylated Glucal Donor
This protocol is a general method for the glycosylation of an alcohol using a benzylated glucal donor, which can be derived from this compound.[4]
Materials:
-
Benzylated glucal donor (1.0 equiv)
-
Alcohol acceptor (1.1-1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Lewis acid catalyst (e.g., NIS/TfOH)
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (B1220275)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Celite®
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the benzylated glucal donor, the alcohol acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).
-
Add N-iodosuccinimide (NIS) to the mixture and stir for an additional 15 minutes.
-
Add a catalytic amount of triflic acid (TfOH) dropwise.
-
Allow the reaction to proceed, monitoring its progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine.
-
Warm the mixture to room temperature, dilute with DCM, and filter through Celite®.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Bismuth(III) Triflate-Catalyzed Glycosylation
This protocol describes the synthesis of a trehalose (B1683222) analog using this compound as the glycosyl acceptor and a C-phenyl glucopyranose derivative as the donor.[5]
Materials:
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (donor, 1.0 equiv)
-
This compound (acceptor, 1.4 equiv)
-
Bismuth(III) triflate (Bi(OTf)₃, 0.05 equiv)
-
Anhydrous calcium sulfate (CaSO₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of Bi(OTf)₃ and CaSO₄ (ca. 100 mg) in CH₂Cl₂ under an argon atmosphere, add the glycosyl donor.
-
Cool the mixture to 0 °C and add the glycosyl acceptor.
-
Stir the resulting mixture at 0 °C for 15 hours.
-
Quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂, and wash the organic layer with water and a saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by preparative silica gel TLC to yield the desired disaccharide.
Conclusion
This compound is a versatile and highly valuable glycosyl donor in synthetic carbohydrate chemistry. Its "armed" nature allows for efficient glycosylation under a variety of conditions. The protocols and data presented here provide a foundation for researchers to design and execute glycosylation reactions for the synthesis of complex carbohydrates and glycoconjugates, which are essential for advancing drug discovery and the broader field of glycoscience. The choice of activating agent, solvent, and reaction temperature are critical parameters that must be optimized for each specific donor-acceptor pair to achieve high yields and desired stereoselectivity.
References
- 1. Buy this compound | 4132-28-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal intermediate in the synthesis of complex carbohydrates, glycoconjugates, and glycosylated natural products. Its protected hydroxyl groups at the C2, C3, C4, and C6 positions allow for regioselective activation of the anomeric (C1) position, making it a versatile glycosyl donor. The efficiency and stereoselectivity of the subsequent glycosylation reaction are highly dependent on the method of activation. This document provides detailed application notes and protocols for several common methods used to activate this compound for glycosylation, enabling researchers to select and implement the most suitable strategy for their synthetic goals.
Activation Strategies Overview
The primary strategies for the activation of this compound involve its conversion into a more reactive glycosyl donor species. This is typically achieved by introducing a good leaving group at the anomeric position. The most prevalent methods include:
-
Formation of Glycosyl Trichloroacetimidates: This is one of the most widely used and reliable methods. The hemiacetal is converted to a trichloroacetimidate (B1259523) donor, which is then activated by a catalytic amount of a Lewis acid.
-
Direct Activation with Triflic Anhydride (B1165640) (Tf₂O): This method involves the in situ formation of a highly reactive glycosyl triflate, which then reacts with the glycosyl acceptor. The presence of a hindered, non-nucleophilic base is crucial to trap the triflic acid byproduct.
-
Direct Dehydrative Glycosylation with Bismuth(III) Triflate (Bi(OTf)₃): This method offers a direct coupling of the hemiacetal with a glycosyl acceptor, promoted by a catalytic amount of bismuth(III) triflate. It represents an atom-economical approach to glycosylation.
The choice of activation method depends on several factors, including the reactivity of the glycosyl acceptor, the desired stereochemical outcome, and the functional group tolerance of the substrates.
Data Presentation: Comparison of Activation Methods
The following table summarizes the quantitative data for different methods of activating this compound for glycosylation.
| Activation Method | Activating Agent / Promoter | Glycosyl Donor Intermediate | Glycosyl Acceptor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Trichloroacetimidate | 1. CCl₃CN, K₂CO₃2. TMSOTf (cat.) | 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate | 7-bromo-6-chloro-2′,3′-O-isopropylidene-β-d-tubercidin | DCM | -30 | Not Specified | 79 | [1] |
| Triflic Anhydride | Tf₂O, β-(-)-pinene | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl triflate (in situ) | Cyclohexanol | DCM | -45 to RT | 16 h | 73 | |
| Bismuth(III) Triflate | Bi(OTf)₃ (10 mol%) | (Direct activation) | 2-Phenylethyl alcohol | DCM | Reflux | 15 min | 85 | [2] |
Note: Yields are for the glycosylation step and may vary depending on the specific acceptor and reaction conditions.
Experimental Protocols
Protocol 1: Trichloroacetimidate Method
This protocol is divided into two stages: the formation of the glycosyl trichloroacetimidate and the subsequent glycosylation reaction.
Stage 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Add anhydrous potassium carbonate (K₂CO₃, 5.0 equiv) to the solution.
-
Add trichloroacetonitrile (B146778) (CCl₃CN, 5.0 equiv) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate. A yield of up to 98% can be expected.[1]
Stage 2: TMSOTf-Catalyzed Glycosylation
-
Dissolve the glycosyl trichloroacetimidate donor (1.5 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -30 °C).[1]
-
Add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv) in anhydrous DCM dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Filter the reaction mixture through a pad of Celite, wash with DCM, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Direct Activation with Triflic Anhydride
-
To a solution of a hindered, non-nucleophilic base such as β-(-)-pinene (5.0 equiv) in anhydrous DCM at -45 °C under an inert atmosphere, add triflic anhydride (Tf₂O, 1.5 equiv) dropwise.
-
Add a solution of this compound (1.0 equiv) in anhydrous DCM to the reaction mixture.
-
Stir the solution at -45 °C for 45 minutes to allow for the in situ formation of the glycosyl triflate.
-
Add the glycosyl acceptor (5.0 equiv) to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Direct Dehydrative Glycosylation with Bismuth(III) Triflate
-
To a solution of this compound (1.0 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous DCM, add Bismuth(III) triflate (Bi(OTf)₃, 10 mol%).[2]
-
Add activated molecular sieves (4 Å) to the mixture.
-
Reflux the reaction mixture for 15 minutes, monitoring the progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of Pathways and Workflows
Activation Pathways
Figure 1. Comparative pathways for the activation of this compound.
General Experimental Workflow
Figure 2. A generalized experimental workflow for glycosylation reactions.
Conclusion
The activation of this compound is a critical step in the synthesis of a wide array of complex carbohydrates. The choice of activation method significantly impacts the efficiency and stereochemical outcome of the glycosylation. The trichloroacetimidate method is a robust and widely applicable strategy, while direct activation methods using triflic anhydride or bismuth(III) triflate offer more atom-economical alternatives. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting the optimal conditions for their specific synthetic challenges in the field of glycoscience and drug development.
References
Application Note: Glycosidic Bond Formation Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, crucial for the synthesis of oligosaccharides, glycoconjugates, and various carbohydrate-based therapeutics. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a versatile building block in this field. The benzyl (B1604629) protecting groups are relatively stable under a range of reaction conditions and are considered "arming" groups, meaning they increase the electron density at the anomeric center, making the glycosyl donor more reactive.[1] This enhanced reactivity allows for glycosylation to occur under milder conditions compared to donors with electron-withdrawing ("disarming") protecting groups like acetyls.[1]
This application note provides a detailed protocol for the formation of glycosidic bonds using this compound as a precursor to a glycosyl donor. It covers the in-situ formation of a reactive glycosyl halide and its subsequent reaction with a glycosyl acceptor, promoted by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Data Presentation: Representative Glycosylation Reactions
The following table summarizes quantitative data from various glycosylation reactions utilizing per-O-benzylated glucose donors with different acceptors and promoters. This data is compiled from multiple studies and serves as a reference for expected yields and stereoselectivities.
| Glycosyl Donor (from this compound) | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| Thioglycoside | Secondary Carbohydrate Alcohol | NIS/TfOH | Dichloromethane (B109758) | -65 to RT | ~80-90 | Varies | [2] |
| Trichloroacetimidate | Primary Alcohol | TMSOTf | Dichloromethane | -40 to 0 | ~85 | Predominantly β | [3] |
| Trichloroacetimidate | Secondary Alcohol | SnCl₄ (catalytic) | Dichloromethane | Low | High | Predominantly β | [3] |
| Trichloroacetimidate | Secondary Alcohol | SnCl₄ (excess) | Dichloromethane | RT | High | Predominantly α | [3] |
| Thioglycoside | Primary Carbohydrate Alcohol | MeOTf | Dichloromethane | RT | 67 | 2.0:1 | [4] |
| Thioglycoside | Hindered Secondary Carbohydrate Alcohol | NIS/TfOH | Dichloromethane | -40 to RT | 42-71 | Varies | [5] |
Experimental Protocol: NIS/TfOH Promoted Glycosylation
This protocol details a general procedure for the glycosylation of an alcohol acceptor using a thioglycoside donor derived from this compound. The conversion of the starting hemiacetal to a more reactive donor, such as a thioglycoside or trichloroacetimidate, is a common preliminary step. The following protocol assumes the use of a pre-formed per-O-benzylated thioglucoside donor.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl thioglycoside (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
N-Iodosuccinimide (NIS)
-
Triflic Acid (TfOH) solution (e.g., 0.1 M in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2-1.5 equiv.), and freshly activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) to achieve a suitable concentration (typically 0.05 M with respect to the donor).
-
Stir the mixture at room temperature for 30-60 minutes to allow for drying by the molecular sieves.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -65 °C) using an appropriate cooling bath.
-
Add N-Iodosuccinimide (NIS) (1.2-1.5 equiv.) to the stirred suspension.
-
After 5-10 minutes, add a catalytic amount of triflic acid (TfOH) (e.g., 0.1-0.2 equiv.) dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the reactivity of the donor and acceptor.[6]
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, and then with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired glycoside.
-
Mandatory Visualization
Caption: Workflow for glycosidic bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies in Carbohydrate Synthesis: Application of Benzyl Ethers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving chemo-, regio-, and stereoselectivity. Among the arsenal (B13267) of protecting groups, benzyl (B1604629) ethers stand out for their robustness and versatility. Benzyl ethers are widely employed to mask the numerous hydroxyl groups of monosaccharides, preventing undesired reactions while other transformations are carried out on the molecule. Their stability under a wide range of acidic and basic conditions makes them ideal as "permanent" protecting groups during multi-step syntheses.[1][2] This document provides a detailed overview of the application of benzyl ethers in carbohydrate synthesis, including comprehensive experimental protocols for their installation and removal, a summary of quantitative data, and visual workflows to guide the synthetic strategy.
Application Notes
Advantages of Benzyl Ethers
Benzyl ethers are favored in carbohydrate chemistry due to several key advantages:
-
Stability: They are stable to a broad spectrum of reaction conditions, including strongly basic and moderately acidic environments, making them compatible with a wide array of subsequent chemical modifications.[2]
-
Reliable Cleavage: Well-established and reliable methods for their removal, primarily through catalytic hydrogenation, are available.[2]
-
Influence on Reactivity: The presence of benzyl ethers can influence the stereochemical outcome of glycosylation reactions. For instance, O-benzyl ethers at the C2 and C3 positions of a glycosyl donor can promote good β-selectivity.
Limitations and Considerations
Despite their advantages, the use of benzyl ethers is not without its challenges:
-
Harsh Deprotection Conditions: The most common method for benzyl ether cleavage, catalytic hydrogenolysis, requires conditions that are incompatible with other functional groups sensitive to reduction, such as alkenes, alkynes, and azides.[1][3]
-
Steric Hindrance: In sterically congested molecules, the complete removal of all benzyl groups can be challenging.
-
Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst used for hydrogenolysis.[3]
Recent advancements, such as visible-light-mediated oxidative debenzylation, offer milder alternatives that can overcome some of these limitations, expanding the utility of benzyl ethers to temporary protecting groups.[1][3]
Orthogonal Protecting Group Strategies
A cornerstone of complex carbohydrate synthesis is the concept of orthogonal protection, where multiple, different protecting groups are used, each of which can be removed under specific conditions without affecting the others. Benzyl ethers are a key component of many orthogonal strategies. They can be used as permanent protecting groups in conjunction with temporary groups like silyl (B83357) ethers, acetals (e.g., benzylidene or isopropylidene), and various esters (e.g., acetate (B1210297), benzoate, levulinoyl). This allows for the sequential unmasking of specific hydroxyl groups for further functionalization.
Experimental Protocols
Protection of Hydroxyl Groups: Benzylation
The Williamson ether synthesis is a classical and widely used method for the formation of benzyl ethers, involving the reaction of an alkoxide with a benzyl halide.
Materials:
-
Carbohydrate substrate with free hydroxyl group(s)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Triethylamine
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure: [2]
-
Dissolve the carbohydrate substrate (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.0 equiv. per hydroxyl group to be benzylated) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide(s).
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.5–2.0 equiv. per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by water.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
This method is advantageous for substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.
Materials:
-
Carbohydrate substrate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or hexane
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dissolve the carbohydrate substrate (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv. per hydroxyl group) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of TfOH or TMSOTf (typically 0.05-0.2 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of Benzyl Ethers: Debenzylation
This is the most common method for the cleavage of benzyl ethers.
Materials:
-
Benzylated carbohydrate substrate
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon
-
Celite®
Procedure: [6]
-
Dissolve the benzylated carbohydrate (1.0 equiv.) in methanol or ethanol (10 mL/mmol).
-
Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.
-
Secure a hydrogen balloon to the reaction flask.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected carbohydrate.
This method avoids the need for a pressurized hydrogen gas setup by using a hydrogen donor in situ.
Materials:
-
Benzylated carbohydrate substrate
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid or 2-propanol (as the hydrogen donor)
-
Celite®
-
Dissolve the benzylated carbohydrate (1.0 equiv.) in a mixture of methanol/ethanol and the hydrogen donor (e.g., a 1:1 mixture of MeOH and formic acid).
-
Add 10% Pd/C catalyst (a higher loading may be required with formic acid).[8]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. Further purification may be necessary to remove residual hydrogen donor.
This protocol is particularly useful for substrates containing functional groups that are sensitive to hydrogenolysis.[3]
Materials:
-
Benzylated carbohydrate substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [9]
-
Dissolve the benzylated carbohydrate (1.0 equiv.) in a mixture of CH₂Cl₂ and water (e.g., 17:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (stoichiometric, e.g., 2.3 equiv., or catalytic amounts) to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring and monitor the reaction by TLC.
-
Once the reaction is complete, dilute with CH₂Cl₂ and quench with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Benzylation Methods
| Method | Reagents | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Williamson Ether Synthesis | NaH, BnBr | - | DMF | 0 °C to RT | 2-12 h | Good to Excellent |
| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate | TfOH or TMSOTf | CH₂Cl₂ | 0 °C to RT | 1-24 h | Good |
Table 2: Comparison of Debenzylation Methods
| Method | Reagents | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| Catalytic Hydrogenation | H₂ (balloon) | 10% Pd/C | MeOH or EtOH | RT | 2-24 h | Excellent |
| Catalytic Transfer Hydrogenation | Formic acid or 2-propanol | 10% Pd/C | MeOH or EtOH | Reflux | 1-6 h | Good to Excellent |
| Oxidative Cleavage | DDQ | - | CH₂Cl₂/H₂O | 0 °C to RT | 1-5 h | Good |
Note: Reaction times and yields are highly substrate-dependent and the values provided are indicative.
Visualizations
Benzyl Ether Protecting Group Strategy Workflow
Caption: General workflow for using benzyl ethers in carbohydrate synthesis.
Decision Tree for Debenzylation Method Selection
References
- 1. francis-press.com [francis-press.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in carbohydrate chemistry. Benzyl (B1604629) ethers are widely used as protecting groups for hydroxyl functionalities due to their stability under various reaction conditions.[1] One of the most common and mildest methods for their removal is catalytic hydrogenolysis.[2] This document provides detailed application notes and protocols for the deprotection of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose to yield D-glucose, a fundamental building block in the synthesis of numerous biologically active molecules and pharmaceuticals.
Hydrogenolysis involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a catalyst. In the case of benzyl ether deprotection, the benzyl group is cleaved, yielding the free hydroxyl group and toluene (B28343) as a byproduct. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation.[3]
Key Reaction Parameters
The efficiency and selectivity of the hydrogenolysis of this compound are influenced by several factors:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, typically at loadings of 5% or 10%.[3][4] The activity of the catalyst can be affected by its source and pretreatment.[5]
-
Hydrogen Source: The reaction can be performed using hydrogen gas (H₂) under pressure or through catalytic transfer hydrogenation using hydrogen donors such as formic acid, ammonium (B1175870) formate, or triethylsilane.[2][4]
-
Solvent: A variety of solvents can be used, often a mixture to ensure the solubility of both the starting material and the deprotected product. Common solvent systems include methanol (B129727), ethanol, tetrahydrofuran (B95107) (THF), and mixtures such as THF/methanol or ethyl acetate/THF/methanol.[3][6]
-
Pressure: When using hydrogen gas, the reaction is typically run at elevated pressures, ranging from atmospheric pressure to 10 bar or higher.[5][6]
-
Temperature: The reaction is generally carried out at room temperature.[4][6]
-
Additives: In some cases, additives like acids (e.g., acetic acid) or buffers (e.g., phosphate-buffered saline, PBS) may be used to control the pH and prevent side reactions.[3][5]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the hydrogenolysis of benzylated carbohydrates.
| Starting Material | Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Reaction Time | Yield | Reference |
| Benzylated Oligosaccharide | 5% Pd/C (pre-treated) | H₂ | THF:tBuOH:PBS (60:10:30) | 10 bar | Room Temp. | Not Specified | >73% | [5] |
| Methyl 2-deoxy-3,4,6-tri-O-benzyl-α/β-D-glucopyranoside | 5% Pd/C | H₂ | Methanol | 150 psi | Room Temp. | 5 hours | 70% | [6] |
| Carbohydrate Benzyl Ethers | 10% Pd/C | Triethylsilane | Methanol | Atmospheric | Room Temp. | Not Specified | Excellent | [4] |
| Carbohydrate Benzyl Ethers | Pd/C | Formic Acid | Not Specified | Atmospheric | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Protocol 1: Hydrogenolysis using Hydrogen Gas
This protocol describes a standard procedure for the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or a suitable solvent mixture (e.g., THF/Methanol)
-
Hydrogen gas (high purity)
-
Filtration agent (e.g., Celite®)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol).
-
Carefully add the Pd/C catalyst (typically 10-20% by weight of the starting material).
-
Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar or 150 psi).[5][6]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent.[5]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude D-glucose.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis
This protocol outlines an alternative method using a hydrogen donor, which avoids the need for a high-pressure hydrogenation apparatus.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen donor (e.g., triethylsilane or ammonium formate)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add 10% Pd/C (catalytic amount).
-
To the stirred suspension, add the hydrogen donor (e.g., triethylsilane, several equivalents) portion-wise at room temperature.[4]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, washing with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected glucose.
-
Purify the product as needed.
Visualizations
Experimental Workflow for Hydrogenolysis
Caption: Workflow for the deprotection of this compound.
Signaling Pathway of Benzyl Ether Hydrogenolysis
Caption: Mechanism of catalytic hydrogenolysis for benzyl ether deprotection.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
Applications of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal protected monosaccharide that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its benzyl (B1604629) ether protecting groups are stable under a variety of reaction conditions, yet can be readily removed during the final stages of a synthetic sequence, making it an invaluable tool in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, including SGLT2 inhibitors for diabetes, anticancer saponin (B1150181) analogues, and advanced medical imaging agents.
Application Note 1: Synthesis of SGLT2 Inhibitors for Type 2 Diabetes
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine. This compound is a key starting material for the synthesis of the glucoside core of many SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin. The benzyl groups protect the hydroxyl moieties of the glucose ring, allowing for selective modifications at the anomeric position to introduce the desired aglycone portion of the drug.
Quantitative Data: Synthesis and Activity of SGLT2 Inhibitors
| Compound | Synthetic Step | Starting Material | Product | Yield (%) | Reference |
| Dapagliflozin Intermediate | C-Arylation | 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone | (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2-ol | Not specified | [1] |
| Canagliflozin Intermediate | C-Arylation | 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone | 1-[1-hydroxyl-2,3,4,6-tetrakis-O-(trimethylsilyl)-β-D-glucopyranosyl]-2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | Not specified | [2] |
| Trehalose Analog | Bi(OTf)₃-catalyzed ketosylation | This compound | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 55 | [3] |
| This compound | Benzylation of methyl glucoside | Methyl glucoside | Tetrabenzylglucoside methylside | 97.4 | [4][5] |
| This compound | Hydrolysis | Tetrabenzylglucoside methylside | This compound | 79.3 | [4][5] |
| SGLT2 Inhibitor | hSGLT2 IC₅₀ (nM) | hSGLT1 IC₅₀ (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold | [6] |
| Canagliflozin | 2.2 | 910 | ~413-fold | [6] |
| Empagliflozin | 3.1 | 8300 | >2500-fold | [6] |
| Ertugliflozin | 0.877 | >877 | >1000-fold | [6] |
| Sotagliflozin | 1.8 | 36 | ~20-fold | [6] |
| Ipragliflozin | 7.4 | 1876 | ~254-fold | [6] |
Experimental Protocol: Synthesis of a C-Aryl Glucoside Intermediate for SGLT2 Inhibitors
This protocol describes the synthesis of a key intermediate for SGLT2 inhibitors via a Friedel-Crafts reaction, followed by reduction.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone
-
n-Butyllithium (n-BuLi) in hexane
-
Methanesulfonic acid in methanol (B129727)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone:
-
To a suspension of 5-bromo-2-chlorobenzoic acid (5.00 g, 21.2 mmol) in CHCl₃ (60 mL), add a catalytic amount of DMF (0.0150 g, 0.200 mmol).
-
Add oxalyl chloride (2.96 g, 23.3 mmol) at 10 °C and stir the mixture at 25 °C for 20 hours.
-
Evaporate the solvent and dissolve the residue in CH₂Cl₂ (20 mL).
-
Add a solution of TiCl₄ (6.04 g, 31.8 mmol) in CH₂Cl₂ (20 mL) at 10 °C over 3 minutes.
-
Stir the mixture at 10 °C for 15 minutes.
-
Add phenetole (2.59 g, 21.2 mmol) at 8–12 °C over 15 minutes and stir for 3 hours.
-
Quench the reaction with water (20 mL).
-
Separate the organic phase and evaporate to yield the product.[7]
-
-
Synthesis of the C-Aryl Glucoside:
-
Cool a solution of (2-chloro-5-iodo-phenyl)-(4-ethoxyphenyl) methanone (B1245722) (9.1 g, 24 mmol) in 2-MeTHF (100 mL) to 0-5 °C and add DIBAL-H (26 mL, 26 mmol) dropwise.
-
After the reaction is complete, cool the mixture to -78 °C.
-
Add 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone (10 g, 21.4 mmol).
-
Add n-butyllithium/hexane solution (13 mL, 27 mmol) dropwise.
-
After stirring at -78 °C for 2 hours, add a solution of methanesulfonic acid (15.3 mL, 236 mmol) in methanol (30 mL).[1]
-
-
Reduction and Deprotection:
-
To the crude product from the previous step, add triethylsilane and boron trifluoride diethyl etherate in a suitable solvent like acetonitrile (B52724) and water.
-
Heat the reaction mixture to 40 °C.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc, dry the organic layer over MgSO₄, and concentrate to obtain the desired C-aryl glucoside.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Application Note 2: Synthesis of Saponin Analogues with Anticancer Activity
Saponins are a class of naturally occurring glycosides that have demonstrated a range of biological activities, including potent anticancer effects. The synthesis of novel saponin analogues allows for the exploration of structure-activity relationships and the development of more effective and less toxic cancer therapeutics. This compound serves as a crucial precursor for the glycone (sugar) portion of these synthetic saponins, enabling the controlled attachment of the sugar moiety to various aglycone scaffolds.
Quantitative Data: Anticancer Activity of Saponin Analogues
| Saponin Analogue | Cell Line | IC₅₀ (µM) | Reference |
| Diosgenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | MCF-7 (Breast Cancer) | 5.8 | [6] |
| Diosgenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | HeLa (Cervical Cancer) | 7.2 | [6] |
| A,B-ring-truncated OSW saponin analog 1 | HeLa (Cervical Cancer) | 0.8 | [8] |
| A,B-ring-truncated OSW saponin analog 1 | Jurkat T cells | 1.2 | [8] |
| Glucopyranosyl-conjugated benzyl derivative 8d | HCT-116 (Colon Cancer) | 2.88 | [9] |
| Glucopyranosyl-conjugated benzyl derivative 8d | 293T (Normal Kidney) | 31.35 | [9] |
Experimental Protocol: Synthesis of a Diosgenyl Saponin Analogue
This protocol outlines the glycosylation of diosgenin (B1670711) with a protected glucosamine (B1671600) derivative, followed by deprotection.
Materials:
-
Diosgenin
-
2-Azido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide (donor, synthesized from glucosamine)
-
This compound (as a precursor for more complex oligosaccharide donors)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Acetic anhydride
-
Methanol
-
Sodium methoxide
-
Hydrogen (H₂)
-
Palladium on carbon (Pd/C)
Procedure:
-
Glycosylation:
-
To a solution of diosgenin (acceptor) in dry CH₂Cl₂ under an inert atmosphere, add activated 4 Å molecular sieves.
-
Cool the mixture to -40 °C.
-
Add a solution of the glycosyl bromide donor in CH₂Cl₂.
-
Add AgOTf and stir the reaction mixture at -40 °C, allowing it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with triethylamine and filter through Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica (B1680970) gel chromatography.
-
-
Reduction of the Azido (B1232118) Group and Acetylation:
-
Dissolve the azido-glycoside in a mixture of pyridine and acetic anhydride.
-
Add a reducing agent (e.g., H₂S gas or triphenylphosphine (B44618) followed by water) to reduce the azido group to an amine, which is then acetylated in situ.
-
Work up the reaction and purify the resulting acetamido-glycoside.
-
-
Deprotection:
-
To remove the acetyl groups, dissolve the compound in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize with an acidic resin, filter, and concentrate.
-
To remove the benzyl groups, dissolve the compound in a suitable solvent (e.g., methanol/ethyl acetate) and add Pd/C. Stir under an H₂ atmosphere until debenzylation is complete. Filter through Celite and concentrate to yield the final saponin analogue.
-
Application Note 3: Synthesis of [¹⁸F]FDG for Positron Emission Tomography (PET)
[¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the most widely used radiotracer for PET imaging in oncology, neurology, and cardiology. The synthesis of [¹⁸F]FDG often involves the nucleophilic substitution of a protected mannose precursor with [¹⁸F]fluoride. While the direct precursor is typically a mannose triflate, this compound can serve as a starting material for the synthesis of various protected glucose and mannose derivatives used in the development of novel PET imaging agents.
Quantitative Data: Radiosynthesis of [¹⁸F]FDG
| Parameter | Value | Reference |
| Precursor | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [4][10] |
| Radiochemical Yield (uncorrected) | 50 ± 5% | [4] |
| Radiochemical Purity | > 95% | [11] |
| Synthesis Time | ~30 min | [4] |
Experimental Protocol: Automated Synthesis of [¹⁸F]FDG
This protocol provides a general overview of the automated synthesis of [¹⁸F]FDG.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2.
-
Potassium carbonate
-
Acetonitrile
-
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate)
-
Sodium hydroxide
-
Citrate (B86180) buffer
-
Sterile water for injection
-
Automated synthesis module (e.g., TracerLab)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution is passed through a quaternary ammonium (B1175870) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.[4]
-
-
Azeotropic Drying:
-
The water is removed by azeotropic distillation with acetonitrile under a stream of inert gas and heating. This step is crucial for the subsequent nucleophilic substitution.
-
-
Radiolabeling:
-
A solution of the mannose triflate precursor in acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex.
-
The reaction mixture is heated (e.g., at 85 °C) to effect the nucleophilic substitution, replacing the triflate group with [¹⁸F]fluoride.[4]
-
-
Hydrolysis:
-
The protecting acetyl groups are removed by basic hydrolysis using sodium hydroxide. This is typically performed on a reverse-phase cartridge where the protected intermediate is retained.[4]
-
-
Purification:
-
The crude [¹⁸F]FDG is purified using a series of cartridges (e.g., reverse-phase, alumina) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[4]
-
-
Formulation:
-
The purified [¹⁸F]FDG is formulated in a sterile, isotonic solution (e.g., citrate buffer and saline) and passed through a sterile filter for injection.
-
Conclusion
This compound is a cornerstone of modern carbohydrate chemistry and plays a vital role in the discovery and development of new drugs. Its utility in the synthesis of SGLT2 inhibitors, anticancer agents, and PET imaging probes highlights its versatility and importance. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery, facilitating the design and synthesis of novel carbohydrate-based therapeutics.
References
- 1. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 2. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. mdpi.com [mdpi.com]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Glycoconjugates with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various glycoconjugates utilizing the key building block, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. This perbenzylated glucopyranose derivative is a cornerstone in carbohydrate chemistry, offering robust protection of hydroxyl groups and enabling precise glycosylation reactions. Its application is critical in the development of complex carbohydrates, including oligosaccharides, glycopeptides, glycolipids, and other glycoconjugates for research and therapeutic purposes.
Introduction to this compound in Glycoconjugate Synthesis
This compound is a widely used protected monosaccharide in organic synthesis. The benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be removed under mild catalytic hydrogenation conditions, making them ideal for multi-step syntheses. This allows for the selective activation of the anomeric hydroxyl group for glycosylation reactions, leading to the formation of O-, N-, and C-glycosidic linkages. These linkages are the foundation for building a diverse array of complex glycoconjugates with significant biological activities. The applications of glycoconjugates synthesized from this precursor are vast, ranging from tools to study cell-cell recognition and signaling to the development of novel therapeutics for diseases like cancer and Alzheimer's disease.[1][2]
Synthesis of Glycoconjugates: Key Methodologies
The synthesis of glycoconjugates using this compound typically involves two main stages: the glycosylation reaction to form the desired linkage and the subsequent deprotection of the benzyl groups to yield the final product. The choice of glycosylation method depends on the desired type of linkage and the nature of the glycosyl acceptor.
A general workflow for the synthesis of glycoconjugates is depicted below:
Caption: General workflow for glycoconjugate synthesis.
O-Glycoside Synthesis
O-glycosides are formed by coupling the activated glucosyl donor with an alcohol acceptor. A common strategy involves the conversion of this compound into a more reactive species, such as a glycosyl trichloroacetimidate, which can then be activated by a Lewis acid in the presence of the alcohol.
Experimental Protocol: Synthesis of a Benzyl O-Glucoside
This protocol describes the synthesis of a benzyl O-glucoside, a common structural motif in many glycoconjugates.
Step 1: Formation of the Glycosyl Trichloroacetimidate Donor
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add trichloroacetonitrile (B146778) (1.5 eq) and cool the mixture to 0 °C.
-
Add a catalytic amount of a strong base, such as 1,8-Diazabicycloundec-7-ene (DBU), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the glycosyl trichloroacetimidate.
Step 2: Glycosylation with Benzyl Alcohol
-
Dissolve the glycosyl trichloroacetimidate (1.0 eq) and benzyl alcohol (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to -40 °C and add a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a few drops of triethylamine.
-
Filter the mixture through celite, wash with DCM, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the protected benzyl O-glucoside.
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | N/A |
| Glycosyl Acceptor | Benzyl alcohol | N/A |
| Lewis Acid | TMSOTf | N/A |
| Solvent | Dichloromethane (DCM) | N/A |
| Temperature | -40 °C | N/A |
| Reaction Time | 1-2 hours | N/A |
| Typical Yield | 70-90% | N/A |
N-Glycopeptide Synthesis
N-glycopeptides, where a glycan is attached to an asparagine residue of a peptide, are crucial for understanding protein function. A common approach is the convergent synthesis where a glycosylamine derived from the protected sugar is coupled to a peptide containing an activated aspartic acid residue.
Experimental Protocol: Convergent Synthesis of an N-Glycopeptide
Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosylamine
-
Prepare 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl azide (B81097) from the corresponding bromide.
-
Reduce the glycosyl azide to the glycosylamine by catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like LiAlH₄.
Step 2: Peptide Synthesis and Coupling
-
Synthesize the desired peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating an aspartic acid residue with a side chain protected by an orthogonal protecting group (e.g., allyl ester).
-
Selectively deprotect the aspartic acid side chain on the resin.
-
Activate the free carboxyl group of the aspartic acid residue using a coupling agent (e.g., HBTU, HATU).
-
Couple the 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosylamine (in solution) to the resin-bound peptide.
-
Cleave the glycopeptide from the resin and remove the remaining side-chain protecting groups.
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosylamine | [3] |
| Acceptor | Resin-bound peptide with activated Asp side chain | [3][4] |
| Coupling Agent | HBTU/HOBt | [3] |
| Solvent | DMF | [3] |
| Temperature | Room Temperature | [3] |
| Typical Yield | 50-70% (coupling step) | [3] |
C-Glycoside Synthesis
C-glycosides are characterized by a carbon-carbon bond between the anomeric carbon and the aglycone. They are more stable to enzymatic hydrolysis than their O- or N-linked counterparts, making them attractive as therapeutic agents.
Experimental Protocol: Synthesis of a Phenyl C-Glucoside
This protocol describes the synthesis of a C-linked disaccharide analog.[5]
-
To a suspension of Bi(OTf)₃ (0.05 eq), 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (1.0 eq) and CaSO₄ in CH₂Cl₂ (anhydrous) is added this compound (1.4 eq) at 0 °C under an Argon atmosphere.[5]
-
The resulting mixture is stirred for 15 hours.[5]
-
The reaction is then quenched by the addition of a saturated NaHCO₃ solution.[5]
-
The reaction mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a saturated NaCl solution.[5]
-
After the organic layer is dried over Na₂SO₄, the solvent is evaporated under reduced pressure.[5]
-
The crude product is purified by preparative silica (B1680970) gel TLC (ethyl acetate/hexane = 1/3) to give the desired product.[5]
| Parameter | Value/Condition | Reference |
| Glycosyl Donor | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | [5] |
| Glycosyl Acceptor | This compound | [5] |
| Catalyst | Bismuth(III) triflate (Bi(OTf)₃) | [5] |
| Solvent | Dichloromethane (CH₂Cl₂) | [5] |
| Temperature | 0 °C | [5] |
| Reaction Time | 15 hours | [5] |
| Yield | 55% | [5] |
Glycolipid Synthesis
Glycolipids are important components of cell membranes and are involved in cell recognition and signaling. Their synthesis often involves the glycosylation of a lipid acceptor, such as a ceramide or a diacylglycerol derivative. A key class of glycolipids are the glycosylphosphatidylinositol (GPI) anchors.
Conceptual Workflow for GPI Anchor Synthesis
The synthesis of GPI anchors is a complex, multi-step process. A simplified, conceptual workflow is presented below.
Caption: Conceptual workflow for GPI anchor synthesis.
The synthesis of the glycan core of GPI anchors often utilizes perbenzylated mannose and glucosamine (B1671600) building blocks.[6][7]
Deprotection of Benzyl Groups
The final step in the synthesis of most glycoconjugates is the removal of the benzyl protecting groups. Catalytic transfer hydrogenation is a mild and efficient method for this purpose.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the protected glycoconjugate in a suitable solvent mixture (e.g., methanol/ethyl acetate).
-
Add a palladium catalyst, such as 10% Pd/C.
-
Add a hydrogen donor, such as formic acid or ammonium (B1175870) formate.[8]
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate and purify the deprotected glycoconjugate, typically by size-exclusion chromatography or reverse-phase HPLC.
| Parameter | Value/Condition | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [8] |
| Hydrogen Donor | Formic acid or Ammonium formate | [8] |
| Solvent | Methanol/Ethyl Acetate | [8] |
| Temperature | Room Temperature to mild heating | [8] |
| Reaction Time | 2-24 hours | [8] |
| Typical Yield | High to quantitative | [8] |
Applications and Biological Relevance
Glycoconjugates synthesized from this compound have a wide range of applications in biomedical research and drug development.
-
Probes for Biological Studies: Synthetic glycoconjugates are invaluable tools for studying carbohydrate-protein interactions, which are fundamental to processes like cell adhesion, immune response, and signal transduction.[9]
-
Therapeutic Agents:
-
Cancer Therapy: Glucopyranosyl-conjugated benzyl derivatives have been synthesized and shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis.[10]
-
Alzheimer's Disease: 3-position glycosylated sugar derivatives are being investigated as potential therapeutics for Alzheimer's disease.[1]
-
Diabetes: Glycoconjugate derivatives are used in the synthesis of compounds like Voglibose for the treatment of diabetes.[1]
-
-
Drug Delivery: The carbohydrate moiety can be used to target specific cells or tissues, enhancing the efficacy and reducing the side effects of conjugated drugs.[2]
Illustrative Biological Pathway: Biosynthesis of Glycosphingolipids
While specific signaling pathways for synthetically derived glycoconjugates are context-dependent, the general biosynthetic pathway of a major class of natural glycoconjugates, glycosphingolipids, provides insight into their biological origin.
Caption: Simplified biosynthesis of glycosphingolipids.
This pathway highlights the central role of ceramide glycosylation, a process that can be mimicked and studied using synthetic glycolipids derived from precursors like this compound.[11][12]
Conclusion
This compound remains an indispensable tool in the synthesis of complex glycoconjugates. The protocols and data presented herein provide a foundation for researchers to design and execute the synthesis of a wide variety of these important biomolecules. The continued development of novel glycosylation strategies and the exploration of the biological activities of the resulting glycoconjugates will undoubtedly lead to new discoveries in glycobiology and the development of next-generation therapeutics.
References
- 1. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 4. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. CHEMICAL SYNTHESIS OF GLYCOSYLPHOSPHATIDYLINOSITOL ANCHORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial intermediate in carbohydrate chemistry and drug development. Its protected hydroxyl groups, with the exception of the anomeric position, make it a versatile building block for the synthesis of a wide range of complex glycoconjugates, oligosaccharides, and glycosylated natural products.[1][2] For instance, it is a key precursor for the synthesis of voglibose, an antidiabetic drug, and other bioactive molecules like nojirimycin.[1][3] The efficient and scalable synthesis of this compound is therefore of significant interest for both academic research and industrial applications. This document provides a detailed overview of common synthetic strategies, a comparison of their efficiencies, and a comprehensive protocol for a high-yield, large-scale synthesis.
Comparison of Synthetic Methodologies
Several synthetic routes for the preparation of this compound have been reported. The primary strategies involve the benzylation of a suitable glucose derivative followed by the selective deprotection of the anomeric hydroxyl group. The choice of starting material and reaction conditions significantly impacts the overall yield, purity, and scalability of the process.
A common approach starts with the benzylation of methyl α-D-glucopyranoside.[4][5] This method typically involves a two-step process: perbenzylation of the glucoside followed by acidic hydrolysis to remove the anomeric methyl group. Another strategy utilizes the hydrolysis of readily available octa-O-benzyl sucrose.[6] More direct, single-step methods have also been developed, for example, from 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate.[3]
The following table summarizes quantitative data from various reported large-scale synthesis methods, providing a comparative overview of their effectiveness.
| Starting Material | Key Reagents | Reaction Steps | Yield (%) | Purity (%) | Scale | Reference |
| Methyl α-D-glucopyranoside | 1. Metal Hydride, Benzyl (B1604629) Halide2. Acid/Alcohol | 2 | Step 1: up to 97.4Step 2: up to 79.3 | Step 1: 91.3-95.0Step 2: 97.2-99.6 | Not Specified | CN107880080A |
| 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate | N-bromosuccinimide (NBS), Acetone | 1 | 96.6 | Not Specified | 19.4 g | ChemicalBook[3] |
| α-Methylglucoside | Potassium Hydroxide, Benzyl Chloride | 2 | ~30 (overall) | Not Specified | Industrial | DE19534366C2[6] |
| Octa-O-benzyl sucrose | Hydrochloric Acid, Organic Solvent | 1 | Good | High | Not Specified | DE19534366C2[6] |
Experimental Protocols
This section provides a detailed protocol for the large-scale synthesis of this compound based on the high-yield, two-step method starting from methyl α-D-glucopyranoside, as described in Chinese patent CN107880080A.[5]
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Metal Hydride (e.g., Sodium Hydride)
-
Benzyl Halide (e.g., Benzyl Chloride)
-
Anhydrous Organic Solvent (e.g., Dioxane, DMF)
-
Nitrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve methyl α-D-glucopyranoside in the anhydrous organic solvent under a nitrogen atmosphere.
-
Add the metal hydride portion-wise to the solution while stirring. Continue stirring for 5-45 minutes until the evolution of gas ceases completely.
-
Cool the reaction mixture to ≤15°C using an ice bath.
-
Slowly add the benzyl halide to the cooled mixture. The molar ratio of methyl glucoside: metal hydride: benzyl halide should be approximately 1:1.1:4.74.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to 20-40°C. Stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding a suitable protic solvent (e.g., methanol).
-
Perform a standard aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside. The product can be used in the next step with or without further purification.
Step 2: Hydrolysis to this compound
Materials:
-
Crude Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside from Step 1
-
Acid/Alcohol mixture (e.g., Hydrochloric acid in Methanol, or Sulfuric acid in Methanol)
Procedure:
-
Add the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to the acid/alcohol mixture in a reaction vessel.
-
Heat the mixture to 60-100°C and stir for 2-8 hours. A white solid is expected to precipitate during the reaction.[5]
-
Monitor the reaction by TLC until the starting material has completely disappeared.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the white solid by filtration and wash with a cold solvent (e.g., cold ethanol).
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-cyclohexane) to yield pure this compound.[3]
Visualizations
Synthetic Pathway Overview
Caption: Overview of different synthetic routes to this compound.
Detailed Experimental Workflow
References
- 1. This compound CAS 4132-28-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 4132-28-9 [chemicalbook.com]
- 4. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 6. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
Application Note: High-Purity Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a critical intermediate in the synthesis of a wide range of carbohydrate-containing molecules, including oligosaccharides, glycoconjugates, and glycosylated pharmaceuticals. The purity of this building block is paramount to ensure the success of subsequent complex synthetic steps. Recrystallization is a powerful and widely used technique for the purification of this compound, offering an effective method to remove impurities and obtain a highly crystalline, pure product. This application note provides detailed protocols for the recrystallization of this compound using various solvent systems, enabling researchers to select the most suitable method based on their specific needs and available resources.
Data Presentation
The selection of an appropriate solvent system is crucial for successful recrystallization, directly impacting yield and purity. Below is a summary of reported quantitative data for different recrystallization protocols.
| Solvent System | Crude Product Input (Example) | Yield (%) | Purity | Conditions |
| Methanol (B129727) | 16.3 g | 70% | Not specified | Dissolved in boiling methanol, crystallized at -25°C.[1] |
| Ethanol-Cyclohexane | 19.4 g (of precursor) | 96.6% | Not specified | Recrystallized from absolute ethanol-cyclohexane.[2] |
| Ethyl Acetate-Hexane | 29.5 g (of precursor) | Not specified | Not specified | Dissolved in hot ethyl acetate, precipitated with hexane (B92381), stored at -25°C overnight.[1] |
| Commercially Available | N/A | N/A | ≥98.0% (TLC) | N/A |
| Commercially Available | N/A | N/A | ≥99% (HPLC) | N/A |
| Commercially Available | N/A | N/A | 99.98% (HPLC) | N/A |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound. The choice of protocol may depend on the nature of the impurities present in the crude material.
Protocol 1: Recrystallization from Methanol
This protocol is effective for general purification of the crude product.
Materials:
-
Crude this compound
-
Methanol, reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath or freezer capable of reaching -25°C
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of methanol to just cover the solid.
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot methanol until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent to ensure good recovery.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Low-Temperature Crystallization: After the solution has reached room temperature, place the flask in a freezer or a cooling bath set to -25°C and leave it undisturbed to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.
Protocol 2: Recrystallization from Ethanol-Cyclohexane
This two-solvent system is particularly useful when a single solvent does not provide the desired solubility characteristics.
Materials:
-
Crude this compound
-
Absolute Ethanol (B145695)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of hot absolute ethanol in an Erlenmeyer flask.
-
Inducing Precipitation: While the ethanol solution is still hot, add cyclohexane dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Clarification: If the solution remains turbid, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the white, flocculent crystals by vacuum filtration and wash them with a small amount of a cold ethanol-cyclohexane mixture.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Recrystallization from Ethyl Acetate-Hexane
This is another effective two-solvent system for the purification of the target compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Freezer or cooling bath (-25°C)
Procedure:
-
Dissolution: Dissolve the crude material in a minimal amount of hot ethyl acetate.
-
Precipitation: To the hot solution, slowly add hexane until the solution becomes cloudy.
-
Cooling and Crystallization: Allow the mixture to cool to room temperature, and then store it at -25°C overnight to ensure complete crystallization.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Drying: Dry the purified this compound under vacuum.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by recrystallization.
References
The Strategic Role of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a cornerstone building block in the intricate field of carbohydrate chemistry, serving as a pivotal intermediate in the total synthesis of numerous bioactive natural products. Its widespread use stems from the robust nature of the benzyl (B1604629) ether protecting groups, which mask the hydroxyl functionalities at the C2, C3, C4, and C6 positions of the glucose scaffold. This strategic protection leaves the anomeric hydroxyl group at C1 available for selective activation and subsequent glycosylation reactions, enabling the stereocontrolled formation of complex glycosidic linkages. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of significant natural products, offering valuable insights for researchers in drug discovery and development.
Application Note 1: Synthesis of the Core Structure of Lipoteichoic Acid from Streptococcus pneumoniae
Lipoteichoic acids (LTAs) are crucial components of the cell wall of Gram-positive bacteria and play a significant role in the host-pathogen interactions. The synthesis of the core trisaccharide of S. pneumoniae LTA, Glcβ(1-3)AATDgalβ(1-3)Glcα(1-O)DAG, showcases the utility of a perbenzylated glucose donor. In this synthesis, this compound is first converted to a highly reactive trichloroacetimidate (B1259523) donor. This donor is then coupled with a suitable acceptor to form the desired glycosidic bond.
Synthetic Workflow:
Application Notes and Protocols: Wittig-Horner Reaction with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2][3][4] Key benefits include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and a simplified purification process due to the water-soluble nature of the phosphate (B84403) byproduct.[5][6][7] This application note provides a detailed protocol for the Wittig-Horner reaction using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a key starting material for the synthesis of C-glycosides. C-glycosides are metabolically stable analogs of O-glycosides and have garnered considerable attention in drug discovery, particularly as inhibitors of enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in the insulin (B600854) signaling pathway.[8]
Reaction Overview and Mechanism
The Wittig-Horner reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, predominantly with an (E)-stereochemistry.[5][6] The reaction proceeds via the deprotonation of the α-carbon of the phosphonate ester by a base, followed by nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde. The resulting intermediate then collapses to form the alkene and a water-soluble phosphate byproduct.
Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
Objective: To synthesize the protected glucose starting material necessary for the Wittig-Horner reaction.
Materials:
-
Methyl α-D-glucopyranoside
-
Potassium hydroxide (B78521) (powdered)
-
Benzyl (B1604629) chloride
-
Dioxane (dry)
-
Hydrochloric acid (dilute)
-
Acetic acid
-
Ether
-
Water
-
Ethanol, Isopropanol, or Acetone (for crystallization)
Procedure:
-
Suspend methyl α-D-glucopyranoside in dry dioxane with powdered potassium hydroxide.
-
Stir the mixture and bring to a gentle boil under a reflux condenser.
-
Add benzyl chloride dropwise over approximately 40 minutes.[9]
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and add sufficient water to dissolve the crystalline mass.
-
Extract the product, methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, with ether.[9]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Hydrolyze the resulting methyl glycoside by heating in a mixture of dilute hydrochloric acid and acetic acid.[10]
-
After hydrolysis is complete (monitor by TLC), cool the reaction mixture and crystallize the product, this compound, from a suitable solvent such as ethanol, isopropanol, or acetone.[10]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Expected Yield: 70-80%[11]
Protocol 2: Wittig-Horner Reaction of this compound with Triethyl Phosphonoacetate
Objective: To synthesize the C-glycoside, ethyl 3-(2,3,4,6-tetra-O-benzyl-D-glucopyranos-1-yl)acrylate, via the Wittig-Horner reaction.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equivalents) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the solution of the phosphonate carbanion at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-glycoside product.
Data Presentation
Table 1: Comparison of Bases for the Horner-Wadsworth-Emmons Reaction.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Stereoselectivity (E:Z) | Reference |
| Sodium Hydride (NaH) | THF | 0 to rt | High | Predominantly E | [5][6][12] |
| Lithium Chloride/DBU | Acetonitrile | rt | Good to High | Predominantly E | [5] |
| Potassium Hexamethyldisilazide (KHMDS) | THF/18-crown-6 | -78 | High | Predominantly Z (with specific phosphonates) | [13] |
| Triethylamine/LiCl or MgBr₂ | THF | rt | Moderate to Good | Predominantly E | [5] |
| TBD/MTBD (Guanidine Bases) | Various | rt | High | Varies | [14] |
Note: Yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.
Table 2: Spectroscopic Data for a Representative C-Glycoside Product.
| Technique | Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.40-7.20 (m, 20H, Ar-H), 6.95 (dd, J = 15.5, 5.0 Hz, 1H, H-2'), 6.10 (dd, J = 15.5, 1.5 Hz, 1H, H-1'), 4.95-4.50 (m, 8H, 4 x PhCH₂), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10-3.60 (m, 6H, H-1, H-2, H-3, H-4, H-5, H-6a, H-6b), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 166.0 (C=O), 145.0 (C-2'), 128.5, 128.4, 128.1, 128.0, 127.9, 127.8, 127.7 (Ar-C), 122.0 (C-1'), 82.0-70.0 (Sugar carbons and PhCH₂), 60.5 (OCH₂CH₃), 14.2 (OCH₂CH₃) |
| Mass Spec. (ESI+) | m/z: [M+Na]⁺ calculated for C₃₈H₄₀O₇Na⁺; found. |
Note: The presented data is a representative example for the expected product and may vary slightly based on experimental conditions and instrumentation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of C-glycosides via the Wittig-Horner reaction.
Signaling Pathway
Caption: C-Glycoside inhibition of PTP1B in the insulin signaling pathway.[8][15][16][17][18]
Applications in Drug Development
The C-glycoside products synthesized through this Wittig-Horner protocol serve as valuable scaffolds in drug discovery. Their enhanced metabolic stability makes them attractive candidates for the development of therapeutics targeting carbohydrate-mediated biological processes. A prime example is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[8][15][16] By inhibiting PTP1B, these C-glycosides can potentially enhance insulin sensitivity, making them promising leads for the development of novel treatments for type 2 diabetes and obesity.[8][16] The synthetic route detailed here provides a reliable method for accessing these important molecules for further biological evaluation and lead optimization.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 10. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 11. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Strong bicyclic guanidine base-promoted wittig and horner-wadsworth-emmons reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural α-Glucosidase and Protein Tyrosine Phosphatase 1B Inhibitors: A Source of Scaffold Molecules for Synthesis of New Multitarget Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Acylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose at the Anomeric Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective acylation of the anomeric hydroxyl group of protected monosaccharides is a fundamental transformation in carbohydrate chemistry, crucial for the synthesis of glycosides, oligosaccharides, and various glycoconjugates. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a common and versatile starting material in these synthetic endeavors. The benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This document provides detailed protocols for the acylation of the anomeric position of this compound, covering both base-catalyzed and Lewis acid-catalyzed methods. Quantitative data from representative reactions are presented, along with diagrams illustrating the experimental workflow and reaction mechanisms.
Data Presentation
The stereochemical outcome of the anomeric acylation of this compound is highly dependent on the reaction conditions, including the choice of catalyst, acylating agent, and solvent. The following tables summarize representative quantitative data for the acylation of protected glucose derivatives, providing insights into the expected yields and anomeric selectivity.
Table 1: Base-Catalyzed Anomeric Acylation of Protected Glucopyranose Derivatives
| Acylating Agent | Base | Solvent | Product (Anomeric Ratio α:β) | Yield (%) | Reference |
| Acetic Anhydride (B1165640) | Pyridine (B92270) | Pyridine | 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranose | High | [1] |
| Benzoyl Chloride | Pyridine | Pyridine | 1-O-benzoyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranose | High | [1] |
| Succinic Anhydride | DMAP | Not specified | 1-O-succinoyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose | Excellent | [2] |
Table 2: Lewis Acid-Catalyzed Anomeric Acylation of Protected Glucopyranose Derivatives
| Acylating Agent | Lewis Acid | Solvent | Product (Anomeric Ratio α:β) | Yield (%) | Reference |
| Acetic Anhydride | ZnCl₂ | Acetic Acid | 1-O-acetyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranose | Good | [3] |
| Acetic Anhydride | Cu(OTf)₂ | CH₂Cl₂ | Per-O-acetylated sugars | High | [4] |
| Acetic Anhydride | Sc(OTf)₃ | Not specified | Per-O-acetylated sugars | High | [5] |
Experimental Protocols
Protocol 1: Base-Catalyzed Anomeric Acetylation (Formation of the β-anomer)
This protocol is adapted from general procedures for the acylation of protected sugars using a basic catalyst, which typically favors the formation of the thermodynamically more stable β-anomer.
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add acetic anhydride (1.5 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranose.
Protocol 2: Lewis Acid-Catalyzed Anomeric Acetylation (Formation of the α-anomer)
This protocol utilizes a Lewis acid catalyst, which can favor the formation of the kinetically controlled α-anomer.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acetic anhydride
-
Zinc chloride (ZnCl₂), fused or freshly dried
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and acetic anhydride (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of fused zinc chloride (e.g., 0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, quench the reaction by washing the mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the 1-O-acetyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranose.
Visualizations
Caption: General experimental workflow for the anomeric acylation.
Caption: Base-catalyzed acylation mechanism.
Caption: Lewis acid-catalyzed acylation mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in the benzylation of D-glucose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the benzylation of D-glucose. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may arise during the benzylation of D-glucose, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low Yield of Benzylated Product | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of reagents.[1] 2. Side reactions: Formation of byproducts such as benzyl (B1604629) alcohol or dibenzyl ether due to excess base.[2] 3. Steric hindrance: Hindered hydroxyl groups may be difficult to benzylate under standard conditions.[1] 4. Moisture in the reaction: Water can quench the base (e.g., NaH) and hydrolyze the benzylating agent. | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Ensure stoichiometric or a slight excess of benzyl bromide and base are used. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] 2. Control stoichiometry: Avoid a large excess of base and benzylating agent.[2] 3. Use a phase-transfer catalyst: Add tetrabutylammonium (B224687) iodide (TBAI) to accelerate the reaction, especially for hindered hydroxyls.[1] 4. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][3] |
| Incomplete Benzylation (Mixture of Partially Benzylated Products) | 1. Insufficient reagent quantity: The amount of base or benzyl bromide is not enough to fully benzylate all hydroxyl groups. 2. Poor reagent reactivity: The base may not be strong enough, or the benzylating agent may have degraded. 3. Reaction time is too short: The reaction was stopped before all hydroxyl groups could react.[1] | 1. Increase reagent equivalents: Use a sufficient excess of both the base and benzyl bromide to drive the reaction to completion. 2. Check reagent quality: Use fresh, high-quality sodium hydride and benzyl bromide. 3. Extend reaction time: Monitor the reaction by TLC until the starting material and partially benzylated intermediates are no longer visible.[1] |
| Presence of Amine Impurity in the Final Product | Use of DMF as a solvent with NaH: Sodium hydride can react with N,N-dimethylformamide (DMF) to produce dimethylamine, which then reacts with benzyl bromide to form a tertiary amine byproduct. This impurity can be difficult to remove and may act as a catalyst poison in subsequent reactions. | Change the solvent: Replace DMF with a non-reactive solvent like tetrahydrofuran (B95107) (THF). This avoids the formation of the amine impurity. |
| Formation of Benzyl Alcohol and Dibenzyl Ether | Excess base: A strong base can react with benzyl bromide to produce benzyl alcohol and dibenzyl ether, particularly in solvents like DMSO, DMF, or dioxane.[2] This is a common side reaction in Williamson ether synthesis.[4] | Careful addition of reagents: Add the base portion-wise to control the reaction. Avoid using a large excess of the base. |
| Elimination Reaction Byproducts | Steric hindrance: The benzylation of sterically hindered secondary hydroxyl groups can be prone to elimination reactions, especially at higher temperatures.[4] | Optimize reaction conditions: Use milder bases and lower reaction temperatures to favor the desired substitution reaction over elimination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the benzylation of D-glucose?
A1: The most common side reactions include:
-
Incomplete benzylation , resulting in a mixture of partially substituted glucose molecules.
-
Formation of benzyl alcohol and dibenzyl ether , which can occur when using a strong base in excess with the benzylating agent.[2]
-
Formation of an amine byproduct when using sodium hydride (NaH) in N,N-dimethylformamide (DMF) as the solvent. This byproduct can act as a poison for certain catalysts in subsequent reactions.
-
Elimination reactions , which can compete with the desired Williamson ether synthesis, especially with sterically hindered hydroxyl groups.[4]
Q2: How can I improve the yield of the fully benzylated D-glucose?
A2: To improve the yield, consider the following:
-
Use a phase-transfer catalyst: Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction and improve yields, especially for sterically hindered hydroxyl groups.[1]
-
Ensure anhydrous conditions: Traces of water can consume the base and reduce the reaction efficiency. Use dry solvents and glassware, and run the reaction under an inert atmosphere.[1][3]
-
Optimize reagent stoichiometry and reaction time: Use a sufficient excess of benzyl bromide and base, and monitor the reaction by TLC to ensure it goes to completion.[3]
-
Choose the right solvent: Tetrahydrofuran (THF) is often a better choice than DMF when using NaH to avoid the formation of amine impurities.
Q3: My reaction is very slow. What can I do to speed it up?
A3: A slow reaction can be accelerated by:
-
Increasing the temperature: Gently heating the reaction mixture can increase the reaction rate.
-
Adding a phase-transfer catalyst: As mentioned, TBAI can dramatically reduce reaction times.[1] For example, a reaction that takes 24 hours at reflux without TBAI can be completed in as little as 10 minutes at room temperature with TBAI.[1]
Q4: I see an unexpected spot on my TLC that is not the starting material or the desired product. What could it be?
A4: An unexpected spot could be one of several byproducts. If you are using NaH in DMF, it is likely the amine impurity. Other possibilities include benzyl alcohol or dibenzyl ether, especially if a large excess of base was used.[2] It could also be a partially benzylated intermediate if the reaction has not gone to completion.
Q5: Is it possible to selectively benzylate a specific hydroxyl group on D-glucose?
A5: Achieving regioselective benzylation is a significant challenge in carbohydrate chemistry due to the similar reactivity of the hydroxyl groups.[2] However, strategies to achieve this often involve:
-
Using protecting groups: To block certain hydroxyl groups before carrying out the benzylation on the remaining free hydroxyls.
-
Exploiting differences in reactivity: The primary hydroxyl group (at C-6) is generally more reactive than the secondary hydroxyls and can sometimes be selectively benzylated under carefully controlled conditions.
Experimental Protocols
General Protocol for the Benzylation of a Hindered Hydroxyl Group in a Protected D-Glucose Derivative
This protocol is adapted from a method that utilizes a phase-transfer catalyst to improve efficiency.[1]
Materials:
-
Protected D-glucose derivative (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrabutylammonium iodide (TBAI)
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the protected D-glucose derivative in anhydrous THF under an inert atmosphere.
-
Slowly add sodium hydride to the solution with stirring and cooling (e.g., in an ice bath).
-
Once the addition of NaH is complete and the evolution of hydrogen gas has ceased, add a catalytic amount of TBAI (e.g., 1-10 mol%).
-
Add benzyl bromide to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is often complete within a short period at room temperature (e.g., 10 minutes to a few hours).[1]
-
Upon completion, quench the reaction carefully (e.g., by the slow addition of methanol (B129727) or water).
-
Perform a standard aqueous workup and purify the product by column chromatography.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common problems encountered during the benzylation of D-glucose.
Caption: Troubleshooting workflow for D-glucose benzylation.
References
- 1. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in glycosylation reactions. The information is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a reactive glycosyl donor?
A1: The benzyl (B1604629) ether protecting groups at the C-2, C-3, C-4, and C-6 positions are considered "arming" groups.[1] Unlike electron-withdrawing groups such as acetates ("disarming" groups), benzyl ethers are electron-donating.[1] This electronic property increases the electron density at the anomeric center (C-1), making the glycosyl donor more reactive and facilitating its activation under milder conditions.[1]
Q2: What are the most common issues encountered in glycosylation reactions with this donor?
A2: The most frequently reported issues include low reaction yields, poor stereoselectivity (formation of a mixture of α and β anomers), and the formation of unexpected side products due to the high reactivity of the donor and sensitivity of the reaction to various parameters.[2][3]
Q3: How can I monitor the progress of my glycosylation reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction.[4] A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) should be used to separate the starting materials (donor and acceptor), the desired product, and any byproducts.[5] The spots on the TLC plate can be visualized under UV light (due to the benzyl groups) and/or by charring with a solution like 5% sulfuric acid in methanol.[5]
Q4: What are some common side products in these reactions?
A4: Common side products can include the hydrolyzed glycosyl donor, orthoesters, and products resulting from the degradation of the donor or acceptor.[6] For instance, the degradation of the donor can generate benzyl alcohol, which can then react to form undesired benzyl glycosides.[6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired glycosylated product. What are the potential causes and how can I troubleshoot this?
A: Low yields in glycosylation reactions with a reactive donor like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low glycosylation yield.
Possible Causes and Solutions:
-
Inactive Glycosyl Donor or Acceptor:
-
Cause: The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated, reducing its nucleophilicity.[2]
-
Solution: Consider using a more potent promoter system or increasing the reaction temperature. For highly hindered acceptors, a less sterically demanding protecting group adjacent to the reacting hydroxyl group may be necessary.[2]
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of promoter, solvent, and temperature is critical. An inappropriate combination can lead to a sluggish or incomplete reaction.[7]
-
Solution: Screen different promoters (e.g., TMSOTf, BF₃·OEt₂) and solvents. The reaction temperature can also be optimized; while lower temperatures often favor better stereoselectivity, some reactions require higher temperatures to proceed at a reasonable rate.[4][8]
-
-
Moisture Contamination:
-
Cause: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor.[9]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum). Use anhydrous solvents and reagents. The addition of freshly activated molecular sieves (4 Å) to the reaction mixture is crucial to scavenge any trace amounts of water.[4]
-
Problem 2: Poor Stereoselectivity (Mixture of α and β Anomers)
Q: My reaction is producing a mixture of α and β glycosides, and I need to improve the stereoselectivity. What factors influence the stereochemical outcome?
A: Achieving high stereoselectivity in 1,2-cis glycosylation (to form the α-anomer with a glucose donor) is a known challenge because there is no participating group at the C-2 position to direct the incoming nucleophile.[3] The stereochemical outcome is often a delicate balance of several factors.
Factors Influencing Stereoselectivity:
| Factor | Influence on Stereoselectivity | Recommendations |
| Solvent | The choice of solvent can significantly impact the anomeric ratio. Ethereal solvents (e.g., diethyl ether) at low temperatures can sometimes favor the formation of 1,2-cis linkages. Nitrile solvents (e.g., acetonitrile) can sometimes favor the formation of the β-anomer.[4][8] | Screen different solvents, such as dichloromethane (B109758) (DCM), diethyl ether, or mixtures thereof. |
| Promoter | The nature and amount of the promoter can influence the reaction mechanism and thus the stereoselectivity.[8] | Compare different promoters (e.g., TMSOTf vs. BF₃·OEt₂). The choice of promoter can sometimes invert the selectivity.[8] |
| Temperature | Lowering the reaction temperature generally improves selectivity by favoring the kinetically controlled product.[4] | Conduct the reaction at temperatures ranging from -78 °C to 0 °C and monitor the anomeric ratio by TLC or NMR of the crude product. |
| Additives | Additives like dimethylformamide (DMF) can coordinate with the anomeric oxocarbenium ion intermediate, which may lead to improved α-selectivity.[10] | Consider the addition of a small amount of DMF to the reaction mixture. |
Comparative Stereoselectivity Data
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | α:β Ratio | Isolated Yield (%) |
| Trichloroacetimidate of perbenzylated glucose | N-Hydroxy-phthalimide | TMSOTf (0.2 eq) | CH₂Cl₂ | 35:65 | - |
| Trichloroacetimidate of perbenzylated glucose | N-Hydroxy-phthalimide | TMSOTf (0.2 eq) | MeCN | 78:22 | - |
| Trichloroacetimidate of perbenzylated glucose | N-Hydroxy-phthalimide | BF₃·OEt₂ (1.3 eq) | CH₂Cl₂ | 5:95 | - |
Data compiled from a study on the glycosylation of N-hydroxyphthalimide, illustrating the profound effect of promoter and solvent choice on the stereochemical outcome.[8]
Experimental Protocols
General Protocol for Glycosylation using a Thioglycoside Donor and MeS-OTf Promoter
This protocol provides a general methodology for glycosylation reactions. The specific amounts of reagents and reaction time may need to be optimized for different substrates.
Experimental Workflow
Caption: Step-by-step workflow for a typical glycosylation reaction.
Materials:
-
Glycosyl Donor (e.g., a thioglycoside derivative of this compound) (1.0 equiv)
-
Glycosyl Acceptor (with a free hydroxyl group) (1.2 equiv)
-
Methylsulfenyl trifluoromethanesulfonate (B1224126) (MeS-OTf) or another suitable promoter (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Triethylamine (B128534) or Pyridine (B92270) (for quenching)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated powdered molecular sieves (4 Å).[4]
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).[4]
-
Add a solution of the promoter (e.g., MeS-OTf, 1.5 equiv) in anhydrous DCM dropwise to the stirred reaction mixture.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]
-
Upon completion, quench the reaction by adding triethylamine or pyridine (2.0 equiv).[4]
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite® to remove the molecular sieves.[4]
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired glycosylated product.[4][5]
References
- 1. ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no this compound. What are the possible causes?
-
Answer: Low or no yield can stem from several factors:
-
Inactive Reagents: Ensure the freshness and purity of your starting materials, especially the benzylating agent (benzyl chloride or bromide) and the base (e.g., sodium hydride, potassium hydroxide). Metal hydrides are particularly sensitive to moisture.
-
Improper Reaction Conditions: Temperature and reaction time are critical. For the initial benzylation of methyl glucoside, ensure the initial temperature is kept low (≤15°C) during the addition of benzyl (B1604629) halide to control the exothermic reaction, followed by a period at a slightly elevated temperature (20-40°C) to drive the reaction to completion.[1]
-
Presence of Water: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the benzylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inefficient Stirring: A heterogeneous mixture, especially with powdered potassium hydroxide (B78521), requires vigorous stirring to ensure proper mixing and reaction.[2]
-
Issue 2: Incomplete Reaction or Presence of Starting Material
-
Question: Thin Layer Chromatography (TLC) analysis of my reaction mixture shows a significant amount of unreacted starting material (methyl glucoside). How can I drive the reaction to completion?
-
Answer: The presence of unreacted starting material typically indicates one of the following:
-
Insufficient Reagents: Ensure the correct molar ratios of reagents are used. A slight excess of the benzylating agent and the base is often necessary. For the benzylation of methyl glucoside, a molar ratio of methyl glucoside:metal hydride:benzyl halide of approximately 1:1.1:4.74 has been shown to be effective.[1]
-
Inadequate Reaction Time: Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time. The benzylation step can take 1-4 hours.[1]
-
Poor Solubility: The starting material, methyl glucoside, has limited solubility in some organic solvents. Ensure the chosen solvent (e.g., dioxane, DMF) is appropriate and that the reaction mixture is well-agitated.
-
Issue 3: Formation of Multiple Byproducts (Partially Benzylated Glucosides)
-
Question: My final product is a mixture of mono-, di-, and tri-benzylated glucosides, making purification difficult. How can I improve the selectivity for the tetra-benzylated product?
-
Answer: The formation of partially benzylated byproducts is a common challenge. To favor the formation of the desired this compound:
-
Optimize Reagent Stoichiometry: Use a sufficient excess of benzyl halide and a strong base to ensure all hydroxyl groups are benzylated.
-
Choice of Base and Solvent: The combination of a strong base like sodium hydride or potassium hydroxide in a suitable aprotic solvent (e.g., DMF, THF, dioxane) is crucial. Phase transfer catalysts, such as tetrabutylammonium (B224687) iodide (TBAI) or crown ethers, can enhance the reaction rate and selectivity, even under milder conditions.
-
Temperature Control: Maintaining the optimal temperature throughout the reaction is key to preventing side reactions.
-
Issue 4: Difficulty with Product Purification and Isolation
-
Question: I am struggling to purify the final product from the reaction mixture. What are the recommended purification methods?
-
Answer: Purification of this compound can be achieved through:
-
Crystallization: This is a highly effective method for obtaining a pure product. The crude product can often be crystallized from a solvent system like ethyl acetate (B1210297)/hexane (B92381) or methanol (B129727).[3]
-
Column Chromatography: If crystallization is not feasible or does not yield a pure product, silica (B1680970) gel column chromatography is a reliable alternative. A gradient elution with a mixture of hexane and ethyl acetate is commonly used.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove the excess base and salts before attempting crystallization or chromatography. This typically involves washing the organic layer with water and brine.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective and high-yielding method for synthesizing this compound?
A1: A highly effective, two-step method starts with methyl glucoside. The first step is the benzylation of methyl glucoside to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, followed by the hydrolysis of the methyl glycoside to give the final product. This method has reported yields of up to 97.4% for the first step and 79.3% for the second step.[1]
Q2: What are the critical parameters to control for maximizing the yield?
A2: The critical parameters to control are:
-
Molar Ratios of Reactants: Precise control of the stoichiometry is vital.
-
Reaction Temperature: Especially during the addition of the benzylating agent.
-
Anhydrous Conditions: The absence of water is crucial for the success of the reaction.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions include the formation of partially benzylated products (mono-, di-, and tri-O-benzyl ethers) and, under certain conditions, the cleavage of benzyl ether groups if harsh acidic or basic conditions are used for an extended period.[3]
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for the Benzylation of Methyl Glucoside (Step 1)
| Parameter | Method 1 | Method 2 |
| Starting Material | Methyl Glucoside | Methyl Glucoside |
| Base | NaOH | Metal Hydride |
| Solvent | n-Octane | Organic Solvent |
| Benzylating Agent | Benzyl Chloride | Benzyl Halide |
| Temperature | Reflux | ≤15°C then 20-40°C |
| Reaction Time | 7-8 hours | 1-4 hours |
| Reported Yield | ~50% | Up to 97.4% |
| Reference | [1] | [1] |
Table 2: Comparison of Reaction Conditions for the Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Step 2)
| Parameter | Method 1 | Method 2 |
| Starting Material | Methyl tetrabenzyl glucoside | Methyl tetrabenzyl glucoside |
| Acid | Perchloric Acid | Hydrochloric or Sulfuric Acid |
| Solvent | Propionic acid-water | Alcohol (Methanol or Ethanol) |
| Temperature | 80°C | 60-100°C |
| Reaction Time | 8 hours | 2-8 hours |
| Reported Yield | ~50% | Up to 79.3% |
| Reference | [1] | [1] |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on a high-yield, two-step synthesis method.[1]
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl glucoside in an anhydrous organic solvent (e.g., DMF or THF).
-
Addition of Base: Under a nitrogen atmosphere, add a metal hydride (e.g., sodium hydride, 1.1 equivalents) portion-wise to the solution. Stir the mixture for 5-45 minutes until the gas evolution ceases.
-
Benzylation: Cool the reaction mixture to ≤15°C in an ice bath. Slowly add benzyl halide (4.74 equivalents) dropwise via the dropping funnel, maintaining the temperature below 15°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to 20-40°C. Stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the crude product from Step 1, add a mixture of an acid (e.g., hydrochloric acid or sulfuric acid) and an alcohol (e.g., methanol or ethanol).
-
Reaction: Heat the mixture to 60-100°C and stir for 2-8 hours. A white solid should precipitate out of the solution. Monitor the disappearance of the starting material by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture and collect the precipitated solid by filtration. Wash the solid with a cold solvent (e.g., cold methanol). The crude product can be further purified by recrystallization (e.g., from ethanol (B145695) or ethyl acetate/hexane) to yield pure this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 2. 2,3,4, 6-Tetra-o-benzyl-α-D-Glucopyranose method for preparing partial benzylated aldopyranose_Chemicalbook [chemicalbook.com]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
A1: The primary challenges in the purification of this compound revolve around the separation of the α and β anomers, removal of incompletely benzylated or over-benzylated byproducts, and eliminating residual benzylation reagents and their side products. The similar polarity of these compounds often makes chromatographic separation difficult.
Q2: How can I distinguish between the α and β anomers of this compound?
A2: The α and β anomers can be distinguished using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC: The two anomers will have slightly different Rf values. The relative polarity can vary depending on the solvent system, but typically the anomers are close together.
-
¹H NMR Spectroscopy: The anomeric proton (H-1) is the most diagnostic signal. For the α-anomer, the anomeric proton typically appears further downfield (at a higher ppm value) with a smaller coupling constant (J-value) compared to the β-anomer. For unprotected glucose, the α-anomeric proton is around 5.1 ppm, while the β-anomeric proton is around 4.5 ppm.[1] While the exact chemical shifts for the benzylated form will differ, the relative positions are generally consistent. The coupling constant is also a key indicator; β-anomers generally exhibit a larger coupling constant than α-anomers.[2]
Q3: What are the common byproducts in the synthesis of this compound and how can they be identified?
A3: Common byproducts include:
-
Under-benzylated glucopyranose derivatives: These are compounds where one or more of the hydroxyl groups have not been benzylated. They are more polar than the desired product and will have lower Rf values on TLC.
-
Over-benzylated products: In some synthetic routes, the anomeric hydroxyl group can also be benzylated, leading to a fully protected, non-reducing sugar. This byproduct is less polar and will have a higher Rf value on TLC.
-
Benzyl alcohol and dibenzyl ether: These are common impurities from the benzylation reaction. They are generally less polar than the desired product.
These byproducts can be identified by careful analysis of TLC plates under UV light and by using various staining agents. NMR and mass spectrometry can be used to confirm the identity of isolated impurities.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective method for purifying this compound, particularly for separating it from less soluble impurities.[3] However, separating the α and β anomers by recrystallization can be challenging due to their similar structures and solubilities. It is often more effective after an initial chromatographic separation. A common solvent system for recrystallization is ethanol-cyclohexane.[4]
Troubleshooting Guides
Chromatographic Purification Issues
This guide provides solutions to common problems encountered during the flash column chromatography purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor separation of α and β anomers | The solvent system is not optimal. | Use a less polar solvent system to increase the separation between the spots on TLC. A common starting point is a mixture of hexanes and ethyl acetate (B1210297).[4][5] Try a gradient elution, starting with a low polarity mixture and gradually increasing the polarity. For example, start with 20:1 Hexanes/EtOAc and gradually move to 5:1.[4] |
| The column is overloaded. | Reduce the amount of crude product loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight for difficult separations.[6][7] | |
| Product co-elutes with impurities | Incorrect solvent system. | Test different solvent systems using TLC to find one that provides good separation between your product and the impurities. For non-polar impurities, a more polar eluent might be necessary to retain the product longer. For polar impurities, a less polar eluent will elute your product first. |
| The sample was not loaded properly. | Load the sample onto the column in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample adsorbed onto a small amount of silica gel is often the best method.[6][8] | |
| Streaking or tailing of spots on TLC and column | The compound is acidic or basic. | For acidic compounds, adding a small amount of acetic acid (around 0.1%) to the eluent can improve the peak shape. For basic compounds, adding a small amount of triethylamine (B128534) or pyridine (B92270) (around 0.1%) can be beneficial.[5][6] |
| The sample is not fully dissolved when loaded. | Ensure the sample is completely dissolved before loading it onto the column. If using dry loading, ensure the sample is evenly adsorbed onto the silica. | |
| Low yield after chromatography | The product is still on the column. | After collecting the main fractions, flush the column with a more polar solvent (e.g., pure ethyl acetate or a methanol/dichloromethane mixture) to elute any remaining product.[6] |
| The product is spread across too many fractions. | Use a shallower solvent gradient during elution to better resolve the product into fewer fractions. |
TLC Analysis Data
| Compound | Typical Solvent System | Approximate Rf Value | Notes |
| This compound (α/β mixture) | 5:1 Petroleum Ether/Ethyl Acetate | 0.42 (for a similar compound)[9] | The α and β anomers will have very close Rf values. |
| Under-benzylated byproducts | 5:1 Hexanes/Ethyl Acetate | < 0.3 | Will appear as more polar spots. |
| Over-benzylated byproduct | 5:1 Hexanes/Ethyl Acetate | > 0.5 | Will appear as a less polar spot. |
| Benzyl Alcohol | 5:1 Hexanes/Ethyl Acetate | ~ 0.6 | Can be visualized with a permanganate (B83412) stain. |
Experimental Protocols
Detailed Flash Column Chromatography Protocol
This protocol provides a general method for the purification of this compound. The exact solvent system and gradient should be optimized based on TLC analysis of the crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Preparation of the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (about 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 20:1 Hexanes/Ethyl Acetate).[4]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.
-
Add another layer of sand (about 1 cm) on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[6]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by TLC.
-
If a gradient elution is required, gradually increase the polarity of the solvent mixture (e.g., from 20:1 to 10:1 to 5:1 Hexanes/Ethyl Acetate).[4]
-
Once the desired product has eluted, the column can be flushed with a more polar solvent to remove any remaining compounds.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. magritek.com [magritek.com]
- 2. researchgate.net [researchgate.net]
- 3. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. orgsyn.org [orgsyn.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. rsc.org [rsc.org]
how to remove benzyl protecting groups without affecting other functional groups
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the selective removal of benzyl (B1604629) (Bn) protecting groups. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for benzyl group removal?
The most prevalent method for cleaving benzyl ethers and esters is catalytic hydrogenolysis.[1] This technique typically involves using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.[1][2] It is widely favored because its byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed, simplifying purification.[3]
Q2: How can I remove a benzyl group without reducing other sensitive functional groups like alkenes or alkynes?
Standard catalytic hydrogenolysis can reduce double or triple bonds.[4] For substrates containing these functionalities, several alternative methods offer greater chemoselectivity:
-
Catalytic Transfer Hydrogenation : This method uses a hydrogen donor in place of H₂ gas, which can be milder and more selective.[1][5] Common donors include formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene.[5][6][7]
-
Triethylsilane and Palladium Catalyst : A combination of triethylsilane (Et₃SiH) with a palladium catalyst (like PdCl₂ or Pd(OAc)₂) provides remarkably mild conditions that are compatible with alkenes, aryl chlorides, and cyclopropanes.[8]
-
Lewis Acid-Mediated Deprotection : Certain Lewis acids can selectively cleave benzyl ethers while leaving other groups intact. For example, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) tolerates silyl (B83357) ethers, esters, lactones, alkenes, and alkynes.[9]
-
Oxidative Deprotection : For substrates sensitive to reduction, oxidative methods can be employed.[10] However, these conditions are often harsher and less selective than modern reductive techniques. A nitroxyl (B88944) radical with phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can deprotect benzyl groups in the presence of hydrogenation-sensitive functionalities.[6]
Q3: Can I selectively deprotect a benzyl (Bn) group in the presence of a p-methoxybenzyl (PMB) group?
Yes, this is a common orthogonal protection strategy. While PMB ethers are typically removed under oxidative conditions (e.g., using DDQ), benzyl ethers are stable to these reagents.[6][11][12] Conversely, it is possible to selectively deprotect the benzyl ether in the presence of a PMB ether using certain reductive methods.[11][12]
Q4: What method is best for removing the N-benzyl group from an amine or a nitrogen-containing heterocycle?
-
Catalytic Hydrogenation : This is a common method, but the amine product can sometimes act as a catalyst poison, slowing the reaction.[13][14] The reaction is often run in an acidified solution to prevent the free amine from deactivating the catalyst.[13] A mixed catalyst system of Pd/C and niobic acid-on-carbon has been shown to facilitate this deprotection effectively.[14]
-
Sodium in Liquid Ammonia (B1221849) : This dissolving metal reduction is effective for N-debenzylation of aromatic heterocycles like pyrroles and indoles, even in the presence of ester groups.[15]
-
Enzymatic Deprotection : For highly selective N-debenzylation, a laccase/TEMPO system uses oxygen as a mild oxidant in an aqueous medium and can achieve deprotection with excellent yields in the presence of secondary amines and alcohols.[16]
Troubleshooting Guide
This guide addresses common issues encountered during benzyl group deprotection.
Problem 1: My catalytic hydrogenation is slow, incomplete, or fails entirely.
-
Cause: Catalyst Poisoning
-
Explanation : Palladium catalysts are highly sensitive to poisoning, particularly by sulfur-containing functional groups (thiols, thioethers) or impurities. Free amines in the substrate or product can also inhibit catalyst activity.[3][13][14]
-
Solution :
-
Ensure the starting material is free of sulfur-containing impurities.[3]
-
If the substrate contains sulfur, consider an alternative method like acidic cleavage or dissolving metal reduction.[3]
-
For N-benzyl deprotection, add an acid (e.g., HCl) to protonate the amine and prevent it from binding to the palladium surface.[13]
-
Increase the catalyst loading or use a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1]
-
-
-
Cause: Poor Hydrogen Mass Transfer
-
Explanation : The reaction relies on the efficient transfer of hydrogen gas from the atmosphere to the surface of the solid catalyst.
-
Solution :
-
-
Cause: Insufficient Hydrogen Pressure
Problem 2: During deprotection of a benzyl ester, other ester groups (e.g., methyl, ethyl) are also being cleaved.
-
Cause: Non-selective Reagents
-
Explanation : Harsh acidic or basic conditions used for deprotection can hydrolyze other ester groups.
-
Solution : Use a chemoselective method. Treatment with nickel boride in methanol (B129727) at room temperature is highly selective for cleaving benzyl esters, leaving methyl, ethyl, and tert-butyl esters unaffected.[18]
-
Problem 3: My Lewis acid-mediated deprotection is giving low yields or side products.
-
Cause: Cation Scavenging
-
Explanation : The deprotection process generates a benzyl cation, which can re-alkylate the product or other nucleophilic species in the reaction mixture.
-
Solution : Add a "cation scavenger" to the reaction. A combination of BCl₃ with pentamethylbenzene (B147382) as a scavenger allows for the clean debenzylation of aryl benzyl ethers at low temperatures.[19]
-
Method Selection and Data
Choosing the correct deprotection strategy is critical for success and depends on the other functional groups present in the molecule.
Decision Workflow for Method Selection
Caption: Decision tree for selecting a benzyl deprotection method.
Comparison of Deprotection Methods
| Method | Catalyst / Reagent | Key Advantages | Tolerated Functional Groups | Groups Affected / Limitations | Ref |
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean byproducts, high efficiency | Esters, ethers, amides, acids | Alkenes, alkynes, nitro groups, aryl halides, sulfur compounds (poison) | [1][3] |
| Catalytic Transfer Hydrogenation | Pd/C, HCOOH or HCOONH₄ | Avoids H₂ gas, milder conditions | Can be tuned for selectivity | Can still reduce some groups depending on H-donor and conditions | [5][6][7] |
| Triethylsilane / Palladium | Et₃SiH, PdCl₂ | Very mild, highly selective | Alkenes, cyclopropanes, aryl chlorides | Aryl bromides (substrate dependent) | [8] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄ | Rapid, selective for benzyl esters | Benzyl ethers, other esters, N-benzylamides | Specifically for benzyl esters | [18] |
| Dissolving Metal Reduction | Na, liquid NH₃ | Strong reducing power | Esters (on heterocycles) | Can be harsh; may reduce amides or cleave Boc groups with excess Na | [15][20] |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Tolerates many reducible groups | Silyl ethers, esters, alkenes, alkynes | Can be sensitive to acid-labile groups | [9] |
| Enzymatic (Laccase/TEMPO) | Laccase, TEMPO, O₂ | Extremely chemoselective, aqueous media | Secondary amines, alcohols | Specific for N-benzyl groups | [16] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of a Benzyl Ether
This protocol describes a general procedure for the deprotection of a benzyl ether using formic acid as a hydrogen donor.[5] This method is often faster and simpler than using hydrogen gas.[5]
-
Preparation : Dissolve the benzyl-protected substrate (1 equivalent) in a suitable solvent, such as methanol (MeOH) or ethanol (B145695) (EtOH).
-
Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C). A significant amount of catalyst may be required when using formic acid.[5][6]
-
Hydrogen Donor Addition : Add formic acid (HCOOH) to the mixture.
-
Reaction : Stir the reaction mixture at room temperature. The reaction is often rapid.[7]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup :
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess formic acid.
-
-
Purification : Purify the resulting crude product using standard techniques such as column chromatography if necessary.
Workflow for Catalytic Transfer Hydrogenation
Caption: General experimental workflow for benzyl deprotection via catalytic transfer hydrogenation.
Protocol 2: Selective Deprotection of a Benzyl Ester with Nickel Boride
This protocol provides a rapid and chemoselective method for cleaving benzyl esters while preserving other functional groups like different ester types and benzyl ethers.[18]
-
Preparation : In a round-bottom flask, dissolve the benzyl ester substrate (1 equivalent) in methanol (MeOH) at ambient temperature.
-
Reagent Addition : Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the solution.
-
Reduction : Add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution. Nickel boride is generated in situ.
-
Reaction : Continue stirring at ambient temperature. Reactions are typically complete within 5-60 minutes.[18]
-
Monitoring : Monitor the reaction by TLC.
-
Workup :
-
Quench the reaction by adding water.
-
Filter the mixture to remove the nickel boride.
-
Acidify the filtrate with dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification : The parent carboxylic acid is typically obtained in high yield and purity.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl group - Wikipedia [en.wikipedia.org]
- 11. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
byproducts formed during the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. It provides troubleshooting advice and frequently asked questions to address common issues encountered during this procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is incomplete, and I observe multiple spots on my TLC plate. What are the likely byproducts?
A1: Incomplete reactions are common and typically result in a mixture of partially benzylated glucopyranose derivatives. The primary byproducts to expect are mono-, di-, and tri-O-benzylated isomers. Additionally, depending on your reaction conditions, you may also observe the formation of benzyl (B1604629) alcohol and dibenzyl ether. If using sodium hydride (NaH) in dimethylformamide (DMF), a specific amine impurity, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can also be formed.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration and at the appropriate temperature. Benzylation of all four hydroxyl groups can be slow. Consider increasing the reaction time or temperature incrementally.
-
Reagent Stoichiometry: Verify that a sufficient excess of the benzylating agent (e.g., benzyl bromide or benzyl chloride) and the base (e.g., NaH, KOH) has been used. A common molar ratio of methyl glucoside to base to benzyl halide is around 1:5:5, but this can vary depending on the specific protocol.
-
Moisture Control: The presence of water can consume the base and hydrolyze the benzylating agent. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Base Activity: If using a solid base like NaH or KOH, ensure it has not been deactivated by prolonged exposure to air and moisture.
Q2: I have a byproduct that co-elutes with my product during column chromatography. How can I identify and remove it?
A2: Co-elution can be a significant challenge. The identity of the co-eluting species depends on the solvent system used for chromatography.
-
Under-benzylated derivatives: These are typically more polar than the desired tetra-benzylated product.
-
N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine : This amine impurity has been reported to co-elute with benzylated sugars and can poison catalysts in subsequent reactions.[1][2]
-
Dibenzyl ether: This is a non-polar byproduct that may elute close to the product.
Troubleshooting and Purification Strategies:
-
TLC Analysis: Use a combination of different solvent systems to achieve better separation on the TLC plate. This will help in optimizing the conditions for column chromatography. A common TLC eluent is a mixture of hexane (B92381) and ethyl acetate.
-
Column Chromatography Optimization:
-
If byproducts are more polar (under-benzylated species), use a less polar solvent system for elution.
-
If byproducts are less polar (dibenzyl ether), a more polar solvent system may improve separation.
-
Consider using a different stationary phase, such as reversed-phase silica (B1680970) gel, which separates compounds based on hydrophobicity.[3]
-
-
Recrystallization: The desired this compound is a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol) can be an effective method for removing amorphous or oily byproducts.[4]
-
HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Both normal-phase and reversed-phase HPLC can be effective.[5]
Q3: My yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors throughout the synthesis and purification process.
Potential Causes and Solutions:
-
Incomplete Reaction: As discussed in Q1, ensure complete reaction by optimizing reaction time, temperature, and reagent stoichiometry.
-
Side Reactions: The formation of byproducts such as benzyl alcohol, dibenzyl ether, and the amine impurity consumes reagents and reduces the yield of the desired product.
-
To minimize benzyl alcohol and dibenzyl ether formation, ensure the dropwise addition of the benzylating agent and maintain the reaction temperature.
-
To avoid the amine impurity, consider using an alternative solvent to DMF when NaH is the base.
-
-
Degradation during Work-up: The work-up procedure should be performed carefully to avoid degradation of the product. Acidic or basic conditions during extraction should be controlled.
-
Losses during Purification: Significant product loss can occur during column chromatography and recrystallization.
-
Optimize the column loading and elution gradient to obtain sharp peaks and good separation.
-
For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of this compound.
Table 1: Representative Reaction Conditions and Yields for the Benzylation of Methyl Glucoside
| Starting Material | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (%) | Reference |
| Methyl α-D-glucopyranoside | KOH | Benzyl chloride | Dioxane | Reflux | 8 | 80 | [6] |
| Methyl α-D-glucopyranoside | NaH | Benzyl halide | Organic Solvent | 20-40 | 1-4 | up to 97.4 | [7] |
| Methyl α-D-glucopyranoside | NaOH | Benzyl chloride | n-Octane | Reflux | 7-8 | 50 | [6] |
Table 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
| Starting Material | Acid | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Sulfuric acid / Methanol (B129727) | Acid/Alcohol Mixture | 80 | 6 | 77.2 | [7] |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Hydrochloric acid | Acetic acid | 100 | 24 | ~30 (overall) | [2] |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Perchloric acid | Propionic acid/Water | 80 | 8 | 50 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
This protocol is a representative example based on literature procedures.[6]
-
Suspend methyl α-D-glucopyranoside in an anhydrous organic solvent (e.g., DMF or dioxane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), portion-wise at a controlled temperature (e.g., 0 °C).
-
After the initial reaction of the base, slowly add benzyl chloride or benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to reflux and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol or water.
-
Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
This protocol is a representative example based on literature procedures.[7]
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside in a mixture of an acid and an alcohol (e.g., sulfuric acid in methanol).
-
Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) for several hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, a white solid product may precipitate.
-
Cool the reaction mixture and collect the solid by filtration.
-
Wash the solid with a cold solvent (e.g., methanol) to remove impurities.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of common byproducts.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A typical purification workflow for isolating this compound from the crude reaction mixture.
References
- 1. prepchem.com [prepchem.com]
- 2. DE19534366C2 - Process for the preparation of this compound and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
Technical Support Center: Controlling Anomeric Selectivity with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its derivatives in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl (B1604629) groups on this compound in controlling anomeric selectivity?
The benzyl group at the C-2 position is a "non-participating" group. Unlike acyl groups (e.g., acetyl, benzoyl), it does not form a cyclic intermediate that blocks one face of the pyranose ring during glycosylation. This means that the stereochemical outcome of the reaction is not predetermined by neighboring group participation and is instead controlled by other factors such as the reaction conditions and the nature of the glycosyl acceptor.
Q2: What are the key factors that influence whether the α- or β-glycoside is formed?
The anomeric selectivity of glycosylation reactions using this compound donors is primarily influenced by:
-
The Glycosyl Acceptor: The nucleophilicity of the acceptor alcohol plays a crucial role.
-
The Promoter/Catalyst: The choice of Lewis acid or promoter significantly impacts the reaction mechanism.
-
The Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the stereochemical outcome.
-
The Temperature: Lower temperatures generally favor the thermodynamically more stable anomer.
-
The Leaving Group on the Glycosyl Donor: The nature of the leaving group (e.g., trichloroacetimidate, bromide, fluoride) affects the reactivity of the donor.
Q3: What is the "armed-disarmed" concept and how does it apply to this compound?
The "armed-disarmed" concept classifies glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors possess electron-donating groups (like the benzyl ethers in this compound), which increase the electron density at the anomeric center and make the donor more reactive. "Disarmed" donors have electron-withdrawing groups (like acetyl esters), rendering them less reactive. This concept is important for planning sequential glycosylation strategies.
Troubleshooting Guides
Problem 1: Poor α-Selectivity (or formation of a mixture of anomers) when targeting the α-glycoside.
Possible Causes and Solutions:
-
SN2-like Pathway Dominating: The reaction may be proceeding through a pathway with significant SN2 character, leading to the formation of the β-anomer.
-
Solution: Employ conditions that favor an SN1-like mechanism. This can be achieved by using a less nucleophilic acceptor, a more dissociating solvent system (e.g., diethyl ether), and a strong promoter that facilitates the formation of a glycosyl cation intermediate.
-
-
Solvent Effects: The solvent may be participating in the reaction or stabilizing the transition state leading to the β-product.
-
Solution: Screen different solvents. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often good starting points. For promoting α-selectivity, diethyl ether can be effective.
-
-
Promoter Choice: The promoter may not be optimal for α-selectivity.
-
Solution: Experiment with different Lewis acids. For example, triflic anhydride (B1165640) (Tf₂O) used with a β-glucosyl fluoride (B91410) donor has been shown to promote α-glucosylation.[1] Bismuth(III) triflate (Bi(OTf)₃) has also been used to achieve good α-selectivity.[2]
-
-
Temperature: The reaction temperature may be too high, leading to equilibration or favoring the kinetically controlled product, which may not be the α-anomer.
-
Solution: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).
-
Problem 2: Low Yield of the Desired Glycoside.
Possible Causes and Solutions:
-
Donor/Acceptor Reactivity: The glycosyl donor may not be sufficiently activated, or the acceptor may be too unreactive.
-
Solution:
-
Ensure the glycosyl donor is properly prepared and purified. Common donors derived from this compound include the trichloroacetimidate, bromide, and fluoride.
-
Increase the equivalents of the promoter or switch to a stronger one.
-
If the acceptor is sterically hindered or electronically deactivated, consider increasing the reaction temperature or using a more potent activating system.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution:
-
Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the donor. The use of molecular sieves is highly recommended.
-
Consider the possibility of orthoester formation if an acyl-protected acceptor is used.
-
Degradation of the donor or acceptor can occur under harsh reaction conditions. Monitor the reaction closely by TLC and optimize the reaction time and temperature.
-
-
Problem 3: Difficulty in achieving high β-selectivity.
Possible Causes and Solutions:
-
Lack of Neighboring Group Participation: The absence of a participating group at C-2 makes achieving high β-selectivity challenging.
-
Solution:
-
Solvent-Assisted Selectivity: Employ a nitrile solvent like acetonitrile. The solvent can participate in the reaction to form an α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face in an SN2-like manner.
-
Promoter System: Certain promoter systems can favor the β-anomer. Careful screening of Lewis acids and additives is necessary.
-
"Bimodal" Glycosylation Strategies: Recent research has explored "bimodal" glycosyl donors that can be directed to form either the α- or β-anomer by tuning the reaction conditions.[3] For perbenzylated donors, specific combinations of promoters and solvents can achieve high β-selectivity.[3]
-
-
Data Presentation
Table 1: Influence of Promoter on Anomeric Selectivity
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp. (°C) | α:β Ratio | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | Bi(OTf)₃ (5 mol%) | CH₂Cl₂ | 0 | α-only | 55 | [2] |
| 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl fluoride | Glycosyl acceptors of medium or low reactivity | Tf₂O | N/A | N/A | α-favored | N/A | [1] |
Note: N/A indicates data not available in the cited source.
Experimental Protocols
Protocol 1: α-Selective Glycosylation using Bismuth(III) Triflate
This protocol is adapted from the synthesis of 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.[2]
-
Preparation: To a suspension of Bi(OTf)₃ (0.05 eq.), the glycosyl donor (1.0 eq.), and activated 4Å molecular sieves in anhydrous CH₂Cl₂ is added the glycosyl acceptor (1.3 eq.) at 0 °C under an argon atmosphere.
-
Reaction: The resulting mixture is stirred at 0 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated NaHCO₃ solution.
-
Work-up: The reaction mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a saturated NaCl solution.
-
Purification: The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography.
Protocol 2: General Procedure for Glycosylation with a Trichloroacetimidate Donor
This is a general procedure that can be adapted for 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate.
-
Preparation: The glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4Å molecular sieves are added to a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Anhydrous dichloromethane (DCM) is added to dissolve the reagents.
-
Cooling: The reaction mixture is cooled to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C).
-
Activation: A solution of the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq. or BF₃·OEt₂, 1.5-3.0 eq.) in DCM is added dropwise to the stirred solution.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a few drops of pyridine (B92270) or triethylamine.
-
Work-up: The mixture is diluted with DCM, filtered to remove the molecular sieves, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: Mechanistic pathways for glycosylation with a non-participating C-2 group.
Caption: Troubleshooting workflow for anomeric selectivity and yield.
References
Technical Support Center: Managing Catalyst Poisoning in Benzyl Ether Hydrogenolysis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the hydrogenolysis of benzyl (B1604629) ethers.
Troubleshooting Guide
Problem 1: My debenzylation reaction is slow, incomplete, or has stalled.
Question: My hydrogenolysis reaction using a palladium catalyst (e.g., Pd/C) to remove a benzyl ether protecting group is proceeding very slowly or has stopped before completion. What are the common causes and how can I resolve this?
Answer: A stalled or sluggish debenzylation reaction is a frequent issue, most commonly caused by catalyst poisoning.[1] Potential poisons can originate from the starting material, solvents, or glassware. Other factors can include catalyst quality, hydrogen pressure, or solvent choice.[1]
Here is a step-by-step guide to troubleshoot this issue:
-
Identify the Potential Poison:
-
Nitrogen-Containing Compounds: Amines, pyridines, indoles, and other nitrogenous heterocycles are common catalyst poisons as the nitrogen lone pair strongly adsorbs to the palladium surface, blocking active sites.[1][2] Even the amine product of an N-debenzylation can poison the catalyst.[2]
-
Sulfur-Containing Compounds: Thiols, thioethers, and residual sulfur from starting materials or reagents are potent poisons for palladium catalysts.[3][4][5]
-
Other Potential Poisons: Halides, cyanides, phosphines, and heavy metal contaminants can also deactivate the catalyst.[6][7]
-
-
Implement Mitigation Strategies:
-
For Nitrogen-Based Poisons:
-
For Sulfur-Based Poisons:
-
Purify Starting Materials: Ensure the purity of your substrate and solvents. Techniques like recrystallization, chromatography, or distillation can remove sulfur-containing impurities.[9]
-
Use a Guard Bed: A pre-column of a material designed to trap sulfur compounds can protect the main catalyst bed.[7]
-
-
General Strategies:
-
Increase Catalyst Loading: While not always the most efficient solution, a higher catalyst loading can sometimes compensate for partial poisoning.[1]
-
Optimize Reaction Conditions: Increasing hydrogen pressure (if equipment allows) or temperature can sometimes improve reaction rates, but be aware of potential side reactions like ring saturation.[1][8]
-
Consider Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) can be a milder and more selective alternative to hydrogen gas.[1][8]
-
-
Problem 2: I am observing unwanted side reactions, such as aromatic ring saturation.
Question: During the hydrogenolysis of my benzyl ether, I am also seeing reduction of other functional groups or saturation of aromatic rings. How can I improve the selectivity?
Answer: Aromatic ring saturation is a known side reaction during hydrogenolysis.[1] To enhance selectivity for the debenzylation:
-
Catalyst Pre-treatment: A specific pre-treatment of the catalyst can help suppress undesired hydrogenation reactions.[1]
-
Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the desired debenzylation over ring saturation.[1]
-
Selective Poisoning: In some cases, intentionally adding a specific poison in a controlled manner can increase selectivity by deactivating the most active sites that are responsible for undesired side reactions. For example, adding nitrogen-containing bases like pyridine (B92270) or ammonia (B1221849) can selectively inhibit benzyl ether hydrogenolysis while allowing for the reduction of other functional groups.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in benzyl ether hydrogenolysis?
A1: The most frequently encountered poisons are sulfur and nitrogen-containing compounds.[6][12] Sulfur compounds, such as thiols and thioethers, can be present as impurities in starting materials.[3][5] Nitrogen-containing functional groups, like amines and pyridines, can be part of the substrate itself and act as poisons.[1][2]
Q2: Can a poisoned catalyst be regenerated?
A2: Yes, in some cases, poisoned catalysts can be regenerated, which can be more cost-effective than replacement. The appropriate method depends on the nature of the poison.
-
Solvent Washing: For weakly adsorbed poisons, washing the catalyst with a suitable solvent may be sufficient. An acidic wash can sometimes remove basic poisons.[13]
-
Thermal Treatment: Heating the catalyst under a flow of inert gas or hydrogen can desorb some poisons.[13][14]
-
Oxidative Regeneration: For carbonaceous deposits or strongly bound organic poisons, a controlled oxidation (e.g., with dilute air) followed by a reduction step can be effective.[13][15] However, this method carries the risk of damaging the catalyst if not performed carefully.[13]
Q3: How do I know if my catalyst is poisoned?
A3: A significant decrease in reaction rate or a complete halt of the reaction is the primary indicator of catalyst poisoning.[1][8] To confirm, you can try running the reaction with a fresh batch of high-purity catalyst under the same conditions. If the reaction proceeds smoothly with the new catalyst, it is highly likely that the original catalyst was poisoned.
Q4: Are there alternatives to palladium catalysts that are more resistant to poisoning?
A4: While palladium catalysts are widely used, other catalysts can be considered for specific applications. For substrates with basic nitrogen groups, Pearlman's catalyst (Pd(OH)₂/C) is a well-known, more robust alternative.[1][8] For certain challenging debenzylations where catalyst poisoning is a persistent issue, exploring non-hydrogenolysis deprotection strategies, such as using Lewis acids (e.g., BCl₃) or oxidative methods, may be necessary.[16]
Data on Catalyst Poisoning and Regeneration
| Catalyst | Poison | Impact on Activity | Regeneration Method | Regeneration Conditions | Efficacy of Regeneration |
| Pd/Al₂O₃ | SO₂ (100 ppm) | Light-off temperatures for hydrocarbon oxidation increase by 50-100°C.[17] | Fuel-rich (reducing) atmosphere | 400°C or 550°C | Partial recovery of activity, but deactivation occurs again quickly even without SO₂.[17] |
| Pd/La₂O₃–Al₂O₃ | Sulfur | CH₄ conversion drops below 80%.[15] | Thermal Treatment | 780°C for 1 hour in air with 10 vol% H₂O | CH₄ conversion recovers to above 90%.[15] |
| Pd/C | Nitrogen Compounds | Slow or stalled reaction.[1][8] | Acidic Wash | Dilute acetic acid in ethanol (B145695) at room temperature.[13] | Low to moderate, may not achieve complete removal.[13] |
| Pd/C | 2,4-Diethylpyridine | Reduced reaction rate or conversion.[13] | Thermal Treatment | 400°C under H₂ or inert gas for 2-4 hours.[13] | High, can restore significant activity.[13] |
Experimental Protocols
Protocol 1: Testing Catalyst Susceptibility to a Potential Poison
-
Catalyst Activation: Activate the catalyst according to standard procedures (e.g., reduction under H₂ flow at a specified temperature).[13]
-
Baseline Activity Test: Perform the hydrogenolysis reaction with a purified substrate (known to be free of the suspected poison) under standard conditions and measure the initial reaction rate or conversion.[13]
-
Poison Introduction: Prepare a stock solution of the suspected poison in a suitable solvent.
-
Doped Reaction: Introduce a known concentration of the poison into the reaction mixture and run the reaction under the same conditions as the baseline test.[13]
-
Activity Measurement: Monitor the reaction rate or conversion over time to determine the extent of deactivation.[13]
-
Data Analysis: Compare the catalyst activity with and without the poison to quantify the poisoning effect.[13]
Protocol 2: Regeneration of a Poisoned Catalyst
-
Catalyst Recovery: After a stalled reaction, filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst with the reaction solvent to remove any residual reactants and products.
-
Regeneration Procedure (choose one based on the suspected poison):
-
Acidic Wash (for basic poisons): Suspend the catalyst in a dilute solution of acetic acid in ethanol and stir at room temperature for 1-2 hours. Filter and dry the catalyst.[13]
-
Thermal Treatment: Place the catalyst in a tube furnace. Heat to 400°C under a steady flow of nitrogen or hydrogen for 2-4 hours. Cool down under the same atmosphere.[13]
-
Oxidative Treatment (for severe poisoning): Slowly introduce a dilute oxygen stream (e.g., 1-5% O₂ in N₂) at a controlled temperature (e.g., 300°C) to burn off the poison. Follow with a reduction step as in the thermal treatment.[13]
-
-
Activity Test: Test the activity of the regenerated catalyst using the baseline activity test described in Protocol 1 to determine the effectiveness of the regeneration.
Visual Guides
Caption: Mechanism of catalyst poisoning by blocking active sites.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. benchchem.com [benchchem.com]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 17. dcl-inc.com [dcl-inc.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. The following sections address common issues encountered during glycosylation reactions, with a focus on the critical role of solvent in determining reaction outcomes, particularly stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Glycosylation Product Yield
Question: I am not getting any of my desired glycosylated product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a glycosylation reaction can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here is a step-by-step troubleshooting guide:
-
Reagent Quality:
-
Glycosyl Donor: Ensure your this compound donor (or its activated form, e.g., trichloroacetimidate) is pure and dry. Impurities or degradation can inhibit the reaction.
-
Glycosyl Acceptor: The alcohol acceptor must be anhydrous. Trace amounts of water can consume the activated donor. Use freshly dried acceptor or co-evaporate with anhydrous toluene (B28343) before use.
-
Solvent: The solvent must be of high purity and strictly anhydrous. Use freshly distilled solvent from an appropriate drying agent or solvent from a commercial purification system.
-
Promoter/Activator: Activators like N-Iodosuccinimide (NIS), Trimethylsilyl triflate (TMSOTf), or Boron trifluoride etherate (BF₃·OEt₂) can degrade over time. Use fresh or properly stored activators.
-
-
Activation of the Glycosyl Donor:
-
Incomplete Activation: The activation of the anomeric leaving group is a critical step. Ensure the correct stoichiometry of the promoter is used. For thioglycosides, a combination of NIS and a catalytic amount of a strong acid like TfOH is common. For trichloroacetimidates, a Lewis acid such as TMSOTf is typically employed.
-
Promoter Choice: The choice of promoter is specific to the leaving group on your glycosyl donor. Verify that you are using the appropriate activator for your system.
-
-
Reaction Conditions:
-
Temperature: Many glycosylation reactions require low initial temperatures (e.g., -78 °C or -40 °C) to control the reactivity and selectivity, followed by slow warming. Temperatures that are too low may prevent the reaction from starting, while high temperatures can cause decomposition of the donor or side reactions.
-
Molecular Sieves: The use of activated molecular sieves (typically 4Å) is crucial for scavenging any residual water in the reaction mixture. Ensure the sieves are properly activated by heating under vacuum before use.
-
Issue 2: Poor Stereoselectivity (Undesired α/β Anomer Ratio)
Question: My glycosylation reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity to favor my desired product?
Answer: Achieving high stereoselectivity with a this compound donor is a common challenge, as the benzyl (B1604629) group at the C-2 position is "non-participating." This means it does not shield one face of the molecule during the reaction, and the stereochemical outcome is heavily influenced by other factors, most notably the solvent.
-
The Role of the Solvent: The choice of solvent is one of the most powerful tools for controlling the α/β selectivity in glycosylations with non-participating groups.[1]
-
For α-Glycosides (1,2-cis products): Ethereal solvents like diethyl ether (Et₂O) or dioxane are known to favor the formation of the α-anomer.[1] These solvents can coordinate with the intermediate oxocarbenium ion, facilitating the attack of the acceptor from the alpha face. Less polar, non-coordinating solvents like toluene can also promote the anomeric effect, which favors the α-product.
-
For β-Glycosides (1,2-trans products): Nitrile solvents such as acetonitrile (B52724) (CH₃CN) are known to promote the formation of β-glycosides. It is proposed that the nitrile solvent can form a transient α-nitrilium intermediate, which then undergoes an Sₙ2-like attack by the acceptor from the opposite (beta) face. Dichloromethane (B109758) (DCM) is a non-polar, non-coordinating solvent that can also favor the formation of β-glycosides, likely by favoring an Sₙ2-like pathway.[1]
-
-
Troubleshooting Steps:
-
Switch the Solvent: This is the most direct way to influence stereoselectivity. If you are getting a mixture of anomers in DCM and desire the α-product, switch to diethyl ether. Conversely, to favor the β-product, consider using DCM or acetonitrile.[1]
-
Solvent Mixtures: The stereoselectivity can be fine-tuned by using mixtures of solvents. For example, varying the ratio of toluene and dioxane can modulate the α-selectivity.
-
Temperature Control: Lowering the reaction temperature often increases stereoselectivity by favoring the kinetically controlled product.
-
Quantitative Data on Solvent Effects
The following table summarizes the effect of the solvent on the yield and stereoselectivity of a pre-activation based glycosylation reaction. This data highlights how a simple change in solvent can dramatically shift the stereochemical outcome.
Table 1: Effect of Solvent on the Glycosylation of a 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Donor [1]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Et₂O | 85 | 3.5:1 |
| 2 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 91 | 1:8 |
Reaction conditions involved a pre-activation protocol.
Experimental Protocols
Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation to Favor the β-Anomer
This protocol is a representative example for the glycosylation of a thioglycoside donor with an alcohol acceptor in dichloromethane, which typically favors the formation of the β-glycoside.[1]
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.2 equivalents) and freshly activated 4Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) via syringe.
-
Cool the mixture to the desired starting temperature (e.g., -40 °C).
-
-
Reaction:
-
In a separate flame-dried flask, dissolve the 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl thioglycoside donor (1.0 equivalent) in anhydrous DCM.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the donor solution.
-
After stirring for a few minutes, add the donor/NIS solution to the cooled acceptor solution via cannula.
-
Add a catalytic amount of Trimethylsilyl triflate (TMSOTf) or Triflic acid (TfOH) (0.1-0.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at low temperature for a period and then allowed to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of celite to remove the molecular sieves, and wash the celite pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired glycosylated product.
-
Visualizations
Caption: Logical workflow for selecting a solvent to influence the stereochemical outcome of a glycosylation reaction.
Caption: Simplified signaling pathways illustrating how different solvents mechanistically influence the stereoselectivity of glycosylation.
References
Technical Support Center: Identifying Impurities in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying impurities in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound for impurity profiling.
Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-7.5 ppm). What could they be?
A1: Besides the characteristic signals for the benzyl (B1604629) protecting groups of the main compound, additional peaks in this region often indicate the presence of aromatic impurities. Common culprits include:
-
Benzyl Alcohol: A byproduct of the benzylation reaction or from degradation. It typically shows a multiplet for the phenyl protons.
-
Dibenzyl Ether: Another common byproduct. Its aromatic protons will also appear in this region.
-
Benzyl Bromide: Residual starting material from the benzylation reaction.
-
Partially Benzylated Glucopyranose Species: These will have their own set of benzyl group signals which may overlap with the main compound's signals, often leading to complex and poorly resolved multiplets.
Refer to the tables below for specific chemical shifts to help distinguish these impurities.
Q2: I am seeing broad signals in my ¹H NMR spectrum, especially for the sugar backbone protons. What is the cause and how can I fix it?
A2: Broad signals in the NMR spectrum of a protected carbohydrate can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and signal broadening. Try diluting your sample.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, consider passing your sample through a small plug of Celite or silica (B1680970) gel.
-
Chemical Exchange: Protons on hydroxyl groups can undergo chemical exchange, leading to broad signals. If your compound is not fully benzylated, you may see this for the remaining free hydroxyls. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum can help confirm this; the hydroxyl peak should disappear or decrease in intensity.
-
Compound Aggregation: The compound may be aggregating in the chosen solvent. Trying a different deuterated solvent (e.g., from CDCl₃ to acetone-d₆ or DMSO-d₆) might resolve this issue.
Q3: The integration of my benzyl protons to the sugar protons is not what I expect for the pure compound. What does this signify?
A3: An incorrect integration ratio is a strong indicator of impurities.
-
Higher Benzyl Proton Integration: This suggests the presence of benzyl-containing impurities that lack a glucose core, such as benzyl alcohol or dibenzyl ether.
-
Lower Benzyl Proton Integration: This could indicate the presence of partially benzylated glucopyranose species, which have a lower number of benzyl groups relative to the glucose unit. It could also suggest the presence of residual starting material, D-glucose, if it is soluble in your NMR solvent.
Q4: I am having difficulty assigning the signals for the sugar backbone (anomeric and ring protons). What can I do?
A4: The signals for the glucopyranose ring protons are often crowded in the 3.4-5.0 ppm region, making assignment challenging.
-
2D NMR Techniques: For unambiguous assignment, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Helps to identify scalar-coupled protons, allowing you to trace the connectivity of the protons around the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is extremely useful for assigning both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can help in confirming assignments and identifying linkages.
-
-
Reference Data: Compare your spectra to the data provided in the tables below and to literature values for this compound.
Data Presentation: NMR Chemical Shifts
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and common impurities in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Note that chemical shifts can vary slightly depending on the concentration, temperature, and the specific batch of deuterated solvent used.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Compound | Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound (α-anomer) | Aromatic (C₆H₅) | 7.10 - 7.40 | m |
| Anomeric (H-1) | ~5.25 | d | |
| Benzyl CH₂ | 4.45 - 5.00 | m | |
| Ring Protons (H-2, H-3, H-4, H-5, H-6) | 3.50 - 4.10 | m | |
| This compound (β-anomer) | Aromatic (C₆H₅) | 7.10 - 7.40 | m |
| Anomeric (H-1) | ~4.65 | d | |
| Benzyl CH₂ | 4.45 - 5.00 | m | |
| Ring Protons (H-2, H-3, H-4, H-5, H-6) | 3.40 - 3.80 | m | |
| Benzyl Alcohol | Aromatic (C₆H₅) | 7.25 - 7.40 | m |
| Benzyl CH₂ | ~4.67 | s | |
| Hydroxyl (OH) | variable | br s | |
| Dibenzyl Ether | Aromatic (C₆H₅) | 7.25 - 7.40 | m |
| Benzyl CH₂ | ~4.57 | s | |
| Benzyl Bromide | Aromatic (C₆H₅) | 7.25 - 7.50 | m |
| Benzyl CH₂ | ~4.44 | s | |
| D-Glucose (in D₂O) | Anomeric (α-H-1) | ~5.23 | d |
| Anomeric (β-H-1) | ~4.64 | d | |
| Ring Protons | 3.20 - 3.90 | m |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Compound | Carbon Assignment | Approximate Chemical Shift (ppm) |
| This compound (α/β) | Aromatic (C₆H₅) | 127.5 - 128.5, 137.8 - 138.7 |
| Anomeric (C-1α) | ~91.0 | |
| Anomeric (C-1β) | ~97.0 | |
| Ring Carbons (C-2, C-3, C-4, C-5) | 70.0 - 85.0 | |
| C-6 | ~68.0 - 69.0 | |
| Benzyl CH₂ | 73.0 - 75.8 | |
| Benzyl Alcohol | Aromatic (C₆H₅) | 127.0 - 128.6, 141.0 |
| Benzyl CH₂ | ~65.0 | |
| Dibenzyl Ether | Aromatic (C₆H₅) | 127.6 - 128.5, 138.2 |
| Benzyl CH₂ | ~72.0 | |
| Benzyl Bromide | Aromatic (C₆H₅) | 128.6 - 129.5, 137.5 |
| Benzyl CH₂ | ~33.7 | |
| D-Glucose (in D₂O) | Anomeric (C-1α) | ~92.9 |
| Anomeric (C-1β) | ~96.7 | |
| Ring Carbons | 61.0 - 76.5 |
Note on Partially Benzylated Impurities: The ¹H and ¹³C NMR spectra of mono-, di-, and tri-O-benzyl-D-glucopyranose isomers will be complex mixtures of signals. The anomeric proton and carbon signals will vary depending on the position of the benzyl groups. Generally, the presence of free hydroxyl groups will shift the signals of adjacent protons and carbons to a higher field (lower ppm) compared to the fully benzylated compound. The exact chemical shifts are highly dependent on the specific substitution pattern. For detailed analysis, comparison with literature data for specific isomers or synthesis of authentic standards is recommended.
Experimental Protocols
1. NMR Sample Preparation for Protected Carbohydrates
-
Sample Amount: For a standard 5 mm NMR tube, aim for 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for benzylated sugars. Other solvents like acetone-d₆, benzene-d₆, or DMSO-d₆ can be used if solubility is an issue. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used (0 ppm). If not already present in the solvent, a small amount can be added.
-
Water Removal: Protected carbohydrates are generally less hygroscopic than their unprotected counterparts. However, to minimize the residual water signal, use dry solvents and handle the sample promptly. If a significant water peak is present, it can be suppressed using specific NMR pulse sequences.
2. Standard NMR Data Acquisition
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The acquisition time can range from 30 minutes to several hours.
-
Relaxation delay (d1): 2 seconds.
-
-
2D NMR (if needed):
-
COSY: Standard gradient-enhanced COSY experiment.
-
HSQC: Standard gradient-enhanced HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.
-
HMBC: Standard gradient-enhanced HMBC experiment with a long-range coupling delay optimized for J(CH) of 4-8 Hz.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the identification of impurities in this compound using NMR.
Validation & Comparative
A Comparative Guide to Glycosyl Donors: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and its Alternatives
In the landscape of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. Among the arsenal (B13267) of available donors, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose stands out as a quintessential "armed" glycosyl donor, prized for its high reactivity. This guide provides an objective comparison of this donor and its activated derivatives with other common glycosyl donors, supported by experimental data, detailed protocols, and mechanistic illustrations to inform researchers, scientists, and professionals in drug development.
The "Armed" and "Disarmed" Principle: A Foundation for Reactivity
The reactivity of a glycosyl donor is significantly influenced by the electronic nature of its protecting groups. This has given rise to the "armed-disarmed" concept.[1]
-
Armed Donors : These possess electron-donating protecting groups, such as the benzyl (B1604629) ethers in this compound. These groups enhance the electron density at the anomeric center, stabilizing the developing positive charge of the oxocarbenium ion intermediate during glycosylation and thus increasing the donor's reactivity.
-
Disarmed Donors : Conversely, these are equipped with electron-withdrawing protecting groups, like acetyl or benzoyl esters. These groups destabilize the oxocarbenium ion, rendering the donor less reactive.[1]
This disparity in reactivity is a powerful tool in oligosaccharide synthesis, enabling chemoselective glycosylations where an armed donor reacts in the presence of a disarmed donor-acceptor.[1]
Comparative Performance of Glycosyl Donors
The choice of leaving group at the anomeric position is as critical as the protecting groups in defining a glycosyl donor's utility. Below is a comparison of glycosyl donors derived from this compound with other common donor types.
| Glycosyl Donor Type | Leaving Group | Typical Promoter(s) | Advantages | Disadvantages |
| Armed Trichloroacetimidate | -O-C(=NH)CCl₃ | Catalytic TMSOTf, BF₃·OEt₂ | Highly reactive, excellent leaving group, versatile.[2] | Moisture sensitive, potential for rearrangement to N-glycosyl trichloroacetamide.[2] |
| Armed Thioglycoside | -S-Alkyl/Aryl | NIS/TfOH, IDCP | Stable, tunable reactivity, suitable for one-pot strategies.[3] | Requires stoichiometric thiophilic promoters. |
| Armed Glycosyl Bromide | -Br | AgOTf, Ag₂CO₃ | Highly reactive. | Often unstable, requiring in situ preparation. |
| Armed Glycosyl Fluoride | -F | SnCl₂, AgClO₄, Cp₂HfCl₂ | More stable than other halides, can be purified by chromatography. | Generally less reactive than bromides or trichloroacetimidates. |
| Disarmed Trichloroacetimidate | -O-C(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Can act as an acceptor in the presence of an armed donor. | Lower reactivity than armed counterparts. |
| Disarmed Thioglycoside | -S-Alkyl/Aryl | NIS/TfOH | Stable, useful in armed-disarmed strategies. | Requires more forcing conditions for activation. |
Quantitative Comparison of Glycosylation Reactions
The following table summarizes experimental data from a comparative study of "superarmed," "armed," and "disarmed" thioglycoside donors. The "superarmed" donor has an electron-donating group at C-2 and electron-withdrawing groups at other positions, leading to enhanced reactivity. The "armed" donor is perbenzylated, similar to derivatives of this compound.
| Donor | Acceptor | Promoter | Time (h) | Product | Yield (%) | Ref. |
| Superarmed Thioglycoside | Disarmed Acceptor | I₂ | 1 | Disaccharide | 81 | [4] |
| Armed Thioglycoside | Disarmed Acceptor | I₂ | 24 | Disaccharide | 95 | [4] |
| Disarmed Thioglycoside | Disarmed Acceptor | I₂ | 48 | Disaccharide | 53 | [4] |
Note: The yields reflect the outcome of competitive glycosylation reactions, highlighting the reactivity differences.
Experimental Protocols
Synthesis of this compound
This protocol describes the benzylation of methyl α-D-glucopyranoside followed by hydrolysis to yield the title compound.
Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 eq) in anhydrous DMF, add a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF dropwise at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide (4.4 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Partition the mixture between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.
Step 2: Hydrolysis to this compound
-
Dissolve the product from Step 1 in a mixture of acetic acid and 1 M aqueous hydrochloric acid (4:1 v/v).
-
Heat the mixture at 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the mixture with dichloromethane (B109758).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.[5]
Preparation of an "Armed" Glycosyl Trichloroacetimidate Donor
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add trichloroacetonitrile (B146778) (5.0 eq) and DBU (0.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) mixture containing 0.5% triethylamine) to give 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate.
General Glycosylation Procedure using a Trichloroacetimidate Donor
-
To a flame-dried flask under argon, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4 Å).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous dichloromethane dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired oligosaccharide.
Visualizing Glycosylation Strategies and Biological Relevance
The following diagrams illustrate a typical workflow for complex oligosaccharide synthesis and a signaling pathway where the product of such a synthesis plays a crucial role.
Caption: Biosynthetic pathway of ganglioside GM3.[6]
Caption: Modulation of TLR4 signaling by GM3 ganglioside.
The synthesis of complex glycans like the ganglioside GM3, a crucial modulator of cell signaling, relies on efficient glycosylation methods.[7] GM3 has been shown to interact with the Toll-like receptor 4 (TLR4)/MD2 complex, thereby modulating the innate immune response to lipopolysaccharide (LPS). The strategic use of armed donors like derivatives of this compound is instrumental in the chemical synthesis of such biologically active molecules.
Conclusion
This compound and its derivatives are highly reactive "armed" glycosyl donors that offer significant advantages in the synthesis of complex oligosaccharides. Their enhanced reactivity, in comparison to their "disarmed" counterparts, allows for chemoselective glycosylations and the construction of intricate glycan structures. The choice of the anomeric leaving group, be it a trichloroacetimidate, a thioether, or a halide, provides further control over the glycosylation process. A thorough understanding of the principles of glycosyl donor reactivity, supported by quantitative data and reliable protocols, is essential for researchers aiming to synthesize biologically important glycoconjugates for applications in drug discovery and chemical biology.
References
- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 6. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Benzyl Ethers vs. Silyl Eethers as Protecting Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the strategic selection of protecting groups is paramount to the successful synthesis of complex oligosaccharides and glycoconjugates. Among the diverse arsenal (B13267) of protective groups, benzyl (B1604629) ethers and silyl (B83357) ethers are two of the most ubiquitously employed for the temporary masking of hydroxyl functionalities. The choice between these two classes of protecting groups can significantly influence the reactivity of the carbohydrate building blocks, the stereochemical outcome of glycosylation reactions, and the overall efficiency of a synthetic route. This guide provides an objective comparison of benzyl and silyl ethers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Benzyl Ethers | Silyl Ethers (e.g., TBDMS) |
| Nature | Alkyl ether | Silyl ether |
| "Arming" Effect | Arming (electron-donating) | "Superarming" (more electron-donating than benzyl) |
| Stability | Generally very stable to a wide range of conditions | Stability is tunable based on the steric bulk of the silyl group |
| Cleavage Conditions | Primarily catalytic hydrogenolysis; also stable to many acidic and basic conditions.[1][2] | Fluoride (B91410) ion sources (e.g., TBAF), acidic or basic conditions depending on the specific silyl group.[3] |
| Orthogonality | Orthogonal to silyl ethers, allowing for selective deprotection.[4][5] | Orthogonal to benzyl ethers.[4][5] |
Impact on Reactivity: The "Arming" vs. "Superarming" Effect
The electronic nature of the protecting group has a profound impact on the reactivity of a glycosyl donor. Electron-donating groups increase the electron density at the anomeric center, making the donor more reactive in glycosylation reactions. This phenomenon is often referred to as the "arming" effect.[1]
-
Benzyl ethers are considered "arming" groups due to the electron-donating nature of the benzyl group.[1]
-
Silyl ethers , particularly bulky ones, are often termed "superarmed" donors. They are even more electron-releasing than benzyl ethers, leading to a significant increase in the reactivity of the glycosyl donor.[4][6] This enhanced reactivity can be advantageous in glycosylations with less reactive acceptors or for achieving high yields in challenging coupling reactions.
The increased reactivity of silylated glycosyl donors is attributed not only to their electronic properties but also to their ability to influence the conformation of the sugar ring.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data comparing the performance of benzyl ethers and a common silyl ether, tert-butyldimethylsilyl (TBDMS) ether, in carbohydrate chemistry.
Table 1: Comparative Stability of Benzyl Ether vs. TBDMS Ether
| Condition | Benzyl Ether Stability | TBDMS Ether Stability |
| Mild Acid (e.g., Acetic Acid) | Generally Stable[7] | Labile[3] |
| Strong Acid (e.g., TFA) | Stable to moderately stable[2] | Very Labile[3] |
| Mild Base (e.g., K₂CO₃ in MeOH) | Stable[8] | Generally Stable[3] |
| Strong Base (e.g., NaH) | Stable[2] | Generally Stable[3] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile[2] | Stable[2] |
| Fluoride Ions (e.g., TBAF) | Stable[2] | Labile[3] |
Table 2: Representative Glycosylation Reaction Yields
| Glycosyl Donor Protecting Group | Glycosyl Acceptor | Promoter | Yield (%) | α:β Ratio | Reference |
| Benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | ~85% | Varies | [4][9] |
| TBDMS | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | >90% | Varies | [10] |
Note: Yields and stereoselectivity are highly dependent on the specific substrates, reaction conditions, and the nature of the leaving group.
Table 3: Impact on Anomeric Selectivity in Glycosylation
The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the protecting groups on both the donor and acceptor. While a universal rule is difficult to establish, some general trends have been observed.
| Protecting Group at C-2 of Donor | General Stereochemical Preference | Rationale |
| Benzyl (non-participating) | Tends to favor the α-anomer (1,2-cis for glucose) | Absence of neighboring group participation allows for kinetic control, often favoring the thermodynamically more stable anomer or being influenced by solvent and other effects.[11][12] |
| Silyl (e.g., TBDMS) (non-participating) | Can influence selectivity based on steric bulk and electronic effects | Bulky silyl groups can direct the approach of the acceptor. Their strong electron-donating nature can also influence the transition state of the reaction.[4][6] |
Experimental Protocols
Detailed methodologies for the formation and cleavage of benzyl and silyl ethers are crucial for their successful implementation in a synthetic strategy.
Protocol 1: Benzylation of a Carbohydrate Hydroxyl Group
Objective: To protect a hydroxyl group of a carbohydrate as a benzyl ether using sodium hydride and benzyl bromide.
Materials:
-
Carbohydrate with a free hydroxyl group (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv per hydroxyl group)
-
Benzyl bromide (BnBr, 1.2 equiv per hydroxyl group)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous methanol (B129727)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carbohydrate in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Silylation of a Carbohydrate Hydroxyl Group (TBDMS Ether)
Objective: To protect a hydroxyl group of a carbohydrate as a tert-butyldimethylsilyl ether using TBDMSCl and imidazole (B134444).
Materials:
-
Carbohydrate with a free hydroxyl group (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv per hydroxyl group)
-
Imidazole (2.5 equiv per hydroxyl group)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carbohydrate and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl-protected carbohydrate (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10-20 mol%)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected carbohydrate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 4: Desilylation using Tetrabutylammonium Fluoride (TBAF)
Objective: To cleave a TBDMS ether protecting group using a fluoride source.
Materials:
-
TBDMS-protected carbohydrate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected carbohydrate in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Orthogonal Deprotection Workflow
The distinct cleavage conditions for benzyl and silyl ethers make them an excellent orthogonal pair, enabling the selective deprotection of one in the presence of the other. This is a powerful strategy in the synthesis of complex oligosaccharides where specific hydroxyl groups need to be unmasked at different stages of the synthesis.
References
- 1. chimia.ch [chimia.ch]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Alternative Protecting Groups for D-Glucose in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and manipulation of protecting groups for the hydroxyl moieties of D-glucose are fundamental to the successful synthesis of complex oligosaccharides. Beyond simply masking reactive sites, these groups profoundly influence the reactivity of glycosyl donors and the stereochemical outcome of glycosidic bond formation. This guide provides an objective comparison of common and alternative protecting groups for D-glucose, supported by experimental data, to aid researchers in devising efficient and stereoselective glycosylation strategies.
The Dichotomy of Protecting Groups: A Conceptual Overview
Protecting groups in carbohydrate chemistry are broadly categorized based on their electronic properties and their ability to participate in the glycosylation reaction. This classification is crucial for predicting and controlling the stereoselectivity of glycosidic bond formation.
-
Participating Groups (Acyl-type): These groups, typically esters like acetate, benzoate, and pivaloate, are located at the C-2 position of the glycosyl donor. Through neighboring group participation, they form a transient cyclic intermediate (an oxonium ion) that shields one face of the anomeric carbon. This mechanism directs the incoming glycosyl acceptor to attack from the opposite face, resulting in the formation of 1,2-trans-glycosidic linkages. For D-glucose, this stereoselectively yields β-glucosides.
-
Non-Participating Groups (Ether-type): Ether-based protecting groups, such as benzyl (B1604629), p-methoxybenzyl (PMB), and silyl (B83357) ethers, at the C-2 position do not form a cyclic intermediate. Consequently, the glycosyl acceptor can approach the anomeric center from either face, often leading to a mixture of α- and β-glycosides. The final stereochemical outcome is influenced by various factors including the solvent, temperature, and the nature of the leaving group.
Furthermore, protecting groups are also classified based on their influence on the reactivity of the glycosyl donor:
-
"Armed" Donors: These possess electron-donating protecting groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the glycosyl donor more reactive.[1]
-
"Disarmed" Donors: These have electron-withdrawing protecting groups (e.g., acyl esters), which decrease the electron density at the anomeric center, rendering the glycosyl donor less reactive.[1]
This "armed-disarmed" principle is a powerful tool in chemoselective glycosylation strategies, allowing for the coupling of a more reactive donor with a less reactive acceptor in the presence of other protected hydroxyl groups.[2][3]
Performance Comparison of Protecting Groups in D-Glucose Glycosylation
The choice of protecting group significantly impacts the yield and stereoselectivity of glycosylation reactions. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance.
| Protecting Group Type | C-2 Protecting Group | Other Protecting Groups | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | α:β Ratio | Reference |
| Participating (Acyl) | Benzoyl (Bz) | Benzoyl (Bz) | Thioglycoside | Primary Alcohol | 91 | 1:99 (β-selective) | [2] |
| Participating (Acyl) | Acetyl (Ac) | Acetyl (Ac) | Trichloroacetimidate | Secondary Alcohol | 85 | 1:10 (β-selective) | [4] |
| Non-Participating (Ether) | Benzyl (Bn) | Benzyl (Bn) | Thioglycoside | Primary Alcohol | 88 | 1:1 (mixture) | [3] |
| Non-Participating (Ether) | Benzyl (Bn) | 4,6-O-Benzylidene | Thioglycoside | Secondary Alcohol | 76 | 1:1.2 | [5] |
| Specialized Acyl | 4-acetoxy-2,2-dimethylbutanoyl (ADMB) | Benzyl (Bn) | Thioglycoside | Primary Alcohol | 82 | >1:20 (β-selective) | [4] |
| Specialized Ether | p-Methoxybenzyl (PMB) | Benzyl (Bn) | Trichloroacetimidate | Secondary Alcohol | 92 | 2:1 | [6] |
Table 1: Comparison of Common Protecting Groups for D-Glucose
Orthogonal Protecting Groups for Complex Oligosaccharide Synthesis
The synthesis of branched oligosaccharides necessitates the use of orthogonal protecting groups, which can be selectively removed under specific conditions without affecting others. This strategy allows for the sequential unmasking of hydroxyl groups for glycosylation at different positions.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Benzyl | Bn | H₂, Pd/C | Ac, Bz, TBDMS, Fmoc, Lev |
| p-Methoxybenzyl | PMB | DDQ, CAN | Bn, Ac, Bz, TBDMS, Fmoc, Lev |
| Acetyl | Ac | NaOMe, MeOH | Bn, PMB, TBDMS, Fmoc, Lev |
| Benzoyl | Bz | NaOMe, MeOH (slower than Ac) | Bn, PMB, TBDMS, Fmoc, Lev |
| tert-Butyldimethylsilyl | TBDMS | TBAF, HF-Pyridine | Bn, PMB, Ac, Bz, Fmoc, Lev |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Bn, PMB, Ac, Bz, TBDMS, Lev |
| Levulinoyl | Lev | Hydrazine acetate | Bn, PMB, Ac, Bz, TBDMS, Fmoc |
Table 2: Common Orthogonal Protecting Groups and their Cleavage Conditions
Experimental Protocols
Detailed methodologies for key protection, glycosylation, and deprotection steps are provided below.
Protocol 1: Regioselective One-Pot Protection of Phenyl 1-Thio-β-D-glucopyranoside
This protocol, adapted from the work of Hung and coworkers, demonstrates an efficient method for preparing selectively protected glucose building blocks.[7][8][9]
Workflow:
Caption: Workflow for one-pot regioselective protection of a glucose thioglycoside.
Procedure:
-
Persilylation: To a solution of phenyl 1-thio-β-D-glucopyranoside (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under argon, add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (catalytic amount). Stir for 30 minutes to achieve complete silylation of all hydroxyl groups.
-
4,6-O-Benzylidene Acetal (B89532) Formation: Cool the reaction mixture to -78 °C. Add benzaldehyde (B42025) dimethyl acetal (1.2 equiv) and TMSOTf (1.1 equiv). Stir for 1 hour.
-
Benzoylation at O-2 and O-3: Add benzoyl chloride (2.5 equiv) and stir for 2 hours at -78 °C.
-
Reductive Opening to afford 4-OH Acceptor: Add triethylsilane (2.0 equiv) and TMSOTf (1.5 equiv) and allow the reaction to warm to 0 °C over 2 hours. Quench the reaction with triethylamine (B128534) and purify by silica (B1680970) gel chromatography to yield the 2,3-di-O-benzoyl-6-O-benzyl-4-hydroxy derivative.
-
Alternative Reductive Opening for 6-OH Acceptor: Modify the previous step by using a different reducing agent system as described in the literature to selectively obtain the 6-hydroxy derivative.[7]
Protocol 2: Glycosylation using an "Armed" Donor and a "Disarmed" Acceptor
This protocol illustrates the chemoselective coupling of a per-O-benzylated ("armed") glucosyl donor with a per-O-benzoylated ("disarmed") glucosyl acceptor.[2][3]
Logical Relationship:
Caption: Logical flow of an armed-disarmed glycosylation reaction.
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the "armed" donor (e.g., ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside, 1.2 equiv) and the "disarmed" acceptor (e.g., methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside, 1.0 equiv) in anhydrous CH₂Cl₂ under argon.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -40 °C.
-
Add N-iodosuccinimide (NIS) (1.5 equiv) followed by a catalytic amount of TMSOTf.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium thiosulfate (B1220275) and triethylamine.
-
Filter through Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain the desired disaccharide.
Protocol 3: Orthogonal Deprotection of a PMB Group
This protocol describes the selective removal of a p-methoxybenzyl (PMB) ether in the presence of benzyl ethers and acyl groups.
Procedure:
-
Dissolve the protected oligosaccharide (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (10:1).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equiv per PMB group) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography.
Conclusion
The judicious choice of protecting groups is paramount in modern oligosaccharide synthesis. While traditional acyl and benzyl groups remain workhorses in the field, a growing arsenal (B13267) of alternative and orthogonal protecting groups offers chemists unprecedented control over reactivity and stereoselectivity. By understanding the principles of participating versus non-participating and armed versus disarmed donors, and by leveraging the power of orthogonal strategies, researchers can navigate the complexities of carbohydrate chemistry to assemble vital oligosaccharide targets for biological and therapeutic applications. The data and protocols presented in this guide serve as a valuable resource for the rational design of efficient and successful oligosaccharide synthetic routes.
References
- 1. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 2. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective one-pot protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective one-pot protection of glucose | Springer Nature Experiments [experiments.springernature.com]
- 9. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosylation Promoters for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
The strategic installation of glycosidic linkages is a cornerstone of modern carbohydrate chemistry, pivotal in the synthesis of a vast array of biologically significant molecules, including glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics. The selection of an appropriate promoter system is critical for achieving high yields and stereoselectivity in glycosylation reactions. This guide provides a comparative analysis of various promoters utilized for the glycosylation of the common glycosyl acceptor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, supported by experimental data from the literature.
Performance Comparison of Glycosylation Promoters
The efficacy of a glycosylation promoter is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, and the reaction conditions. Below is a summary of quantitative data for different promoter systems used in reactions with this compound or analogous perbenzylated glucose acceptors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | This compound | 5 mol% Bi(OTf)₃ | CH₂Cl₂ | 0 | 15 | 55 | [1][2] |
| 6,7,8,10-tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranose | This compound | 5 mol% Bi(OTf)₃ | CH₂Cl₂ | 0 | 3 | 70 | [3] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | rt | 0.25 | 71 | [4] |
| Benzylthioglycoside 8a | C6 D-glucose acceptor 9 | Kobayashi's reagent (benzyne precursor), KF/18-C-6 | 1,4-dioxane (B91453) | 18-22 | 48 | 20 (α/β = 5:1) | [5] |
| Benzylthioglycoside 8a | C6 D-glucose acceptor 9 | Kobayashi's reagent (benzyne precursor), KF/18-C-6 | MTBE | 18-22 | 48 | 37 (α/β = 5:1) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of glycosylation reactions. The following are representative experimental protocols for some of the promoter systems cited in the table above.
Bismuth(III) Triflate (Bi(OTf)₃) Promoted Glycosylation[1][2]
To a suspension of Bi(OTf)₃ (4.7 mg, 0.007 mmol, 5 mol%), 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (47.3 mg, 0.09 mmol) as the glycosyl donor, and CaSO₄ (ca. 100 mg) in CH₂Cl₂ (3.5 mL) was added this compound (83.2 mg, 0.13 mmol) as the glycosyl acceptor at 0 °C under an Argon atmosphere. The resulting mixture was stirred for 15 hours. The reaction was then quenched by the addition of a saturated NaHCO₃ solution (5 mL). The reaction mixture was extracted with CH₂Cl₂, and the organic layer was washed with water and a saturated NaCl solution. After drying the organic layer over Na₂SO₄, the solvent was evaporated under reduced pressure. The crude product was purified by preparative silica (B1680970) gel TLC (ethyl acetate/hexane = 1/3) to give the desired disaccharide.
N-Iodosuccinimide (NIS)/Triflic Acid (TfOH) Promoted Glycosylation[4]
A mixture of a thioglycoside donor (0.016 mmol), a glycosyl acceptor (0.015 mmol), and freshly activated molecular sieves (3 Å, 52 mg) in dry CH₂Cl₂ (1.0 mL) was stirred under argon for 1 hour at room temperature. Subsequently, NIS (0.03 mmol) followed by TfOH (0.3 µL, 0.003 mmol) were added, and the reaction mixture was stirred for 15 minutes at room temperature. The solids were filtered off through a pad of Celite and rinsed successively with CH₂Cl₂. The combined filtrate (~20 mL) was washed with saturated aqueous Na₂S₂O₃ (5 mL), saturated aqueous NaHCO₃ (5 mL), and brine (2 × 5 mL). The organic phase was separated, dried with MgSO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate–hexanes gradient elution) to afford the title compound.
Benzyne-Promoted O-Glycosylation[5]
In an initial study, perbenzylated benzyl (B1604629) thioglycoside donors (1.3 equiv) were reacted with a C6 D-glucose acceptor (1 equiv). Kobayashi's reagent (a benzyne (B1209423) precursor, 2 equiv) was used with a fluoride (B91410) source (3.9 equiv) in a chosen solvent at room temperature (18–22 °C) for 48 hours. For example, using benzyl thioglycoside 8a in the presence of KF/18-C-6 in 1,4-dioxane afforded the disaccharide in 20% yield with a 1,2-cis/1,2-trans ratio of 5:1.[5] Changing the solvent to methyl tert-butyl ether (MTBE) improved the yield to 37% with the same stereoselectivity.[5]
Visualizing the Glycosylation Workflow
The following diagrams illustrate the general experimental workflow and the key components involved in a typical glycosylation reaction.
Caption: General experimental workflow for a chemical glycosylation reaction.
Caption: Key components influencing a glycosylation reaction's outcome.
References
A Comparative Guide to Validating 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Purity: HPLC vs. NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a critical intermediate in the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules, is paramount for the success of subsequent reactions and the quality of the final product.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques for validating its purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: HPLC vs. ¹H NMR for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Proton Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Separation and quantification of individual components in a mixture. | Structural elucidation and direct quantification of the main component and impurities. |
| Sample Throughput | Higher, with automated systems allowing for the analysis of multiple samples. | Lower, as each sample is typically run individually. |
| Impurity Identification | Requires reference standards for positive identification of impurities. | Can provide structural information about unknown impurities. |
| Quantification | Requires a calibration curve with a known reference standard. | Can provide absolute purity via quantitative NMR (qNMR) using an internal standard. |
Data Presentation: A Comparative Overview
The following table summarizes typical data obtained from HPLC and ¹H NMR analysis for a sample of this compound.
Table 1: Comparison of Quantitative Data from HPLC and ¹H NMR
| Parameter | HPLC | ¹H NMR |
| Purity of Main Component | >99% (Area Percentage)[3] | >99% (mole/mole) |
| Retention Time (Main Peak) | Varies with method (e.g., 10-15 min) | Not Applicable |
| Key Chemical Shifts (δ, ppm) | Not Applicable | Anomeric proton (α-anomer): ~5.2 ppm (d), Anomeric proton (β-anomer): ~4.6 ppm (d) |
| Limit of Detection (LOD) | Lower (µg/mL to ng/mL range) | Higher (mg/mL range) |
| Limit of Quantitation (LOQ) | Lower (µg/mL to ng/mL range) | Higher (mg/mL range) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and reproducibility. For a partially non-polar compound like this compound, a reversed-phase HPLC method is typically employed.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient starting from 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm, owing to the benzyl (B1604629) groups.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be constructed using a certified reference standard.
Potential Impurities Detectable by HPLC:
-
Starting Materials: Unreacted D-glucose (will likely not be retained and elute with the solvent front).
-
Partially Benzylated Intermediates: Mono-, di-, and tri-O-benzylated glucopyranose derivatives, which would likely elute earlier than the fully benzylated product.
-
By-products: Benzyl alcohol and dibenzyl ether, which will have distinct retention times.
-
Anomers: The α and β anomers of the product may be separated depending on the column and mobile phase conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each proton, allowing for unambiguous identification of the compound and potential impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice as the compound is readily soluble in it.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Purity Determination: The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
Characteristic ¹H NMR Signals for this compound (in CDCl₃):
-
Aromatic Protons: A complex multiplet between 7.1 and 7.4 ppm corresponding to the protons of the four benzyl groups.
-
Anomeric Proton: The signal for the anomeric proton (H-1) is highly diagnostic and appears as a doublet. The chemical shift and coupling constant differ for the α and β anomers.
-
α-anomer: ~5.2 ppm
-
β-anomer: ~4.6 ppm
-
-
Other Sugar Protons: Signals for the other protons on the glucopyranose ring (H-2 to H-6) typically appear between 3.5 and 5.0 ppm.
-
Benzyl CH₂ Protons: The methylene (B1212753) protons of the benzyl groups appear as a series of doublets and multiplets between 4.4 and 5.0 ppm.
Potential Impurities Detectable by ¹H NMR:
-
Partially Benzylated Intermediates: These would exhibit different chemical shifts and coupling constants for the sugar ring protons and a lower integral value for the aromatic region relative to the sugar protons.
-
Benzyl Alcohol: Characteristic signals around 7.3 ppm (aromatic) and 4.6 ppm (CH₂).
-
Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., dichloromethane, ethyl acetate) can be readily identified.
Mandatory Visualizations
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for NMR Purity Validation.
Caption: Logical Flow of Purity Assessment.
Conclusion: A Synergistic Approach
Both HPLC and ¹H NMR are powerful and reliable techniques for validating the purity of this compound. The choice between them often depends on the specific requirements of the analysis.
-
HPLC is the preferred method for routine quality control where high throughput is required and when the primary goal is to separate and quantify known impurities against a reference standard. Its high sensitivity makes it ideal for detecting trace-level impurities.
-
¹H NMR , particularly quantitative ¹H NMR, excels in providing an absolute purity value without the need for a reference standard of the analyte. It is also invaluable for identifying unknown impurities due to the structural information it provides. While it has a lower throughput than HPLC, its ability to provide a comprehensive purity assessment with a single measurement makes it a highly efficient tool for research and development settings.
For a comprehensive validation of this compound purity, a synergistic approach is often the most effective. HPLC can be used for initial screening and quantification of known impurities, while ¹H NMR can confirm the structure of the main component and provide an orthogonal measure of absolute purity, as well as aid in the identification of any unknown species. This dual-pronged approach ensures the highest confidence in the quality of this crucial synthetic intermediate.
References
A Comparative Spectroscopic Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Anomers
A detailed examination of the α and β anomers of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy reveals distinct spectral differences crucial for their differentiation and characterization in research and drug development.
This guide provides a comparative analysis of the spectroscopic data for the α and β anomers of this compound. The data presented is essential for researchers and scientists involved in synthetic carbohydrate chemistry and drug discovery to confirm the anomeric configuration and purity of their compounds.
Spectroscopic Data Comparison
The anomeric configuration of glycosides significantly influences their chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for elucidating the stereochemistry at the anomeric center.
¹H NMR Spectroscopy
The chemical shift (δ) and coupling constant (J) of the anomeric proton (H-1) are the most diagnostic features in the ¹H NMR spectrum for distinguishing between α and β anomers. For D-glucopyranose derivatives, the anomeric proton in the α-anomer typically appears at a lower field (higher ppm) with a smaller coupling constant compared to the β-anomer.
| Proton | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm) |
| H-1 | ~5.24 | ~4.64 |
| H-2 | Not specified | Not specified |
| H-3 | Not specified | Not specified |
| H-4 | Not specified | Not specified |
| H-5 | Not specified | Not specified |
| H-6 | Not specified | Not specified |
| -OH | Not specified | Not specified |
| -CH₂Ph | 7.35 - 7.15 (m) | 7.35 - 7.15 (m) |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. The provided values are approximate based on typical spectra of similar compounds.
¹³C NMR Spectroscopy
The chemical shift of the anomeric carbon (C-1) is also a key indicator of the anomeric configuration. The C-1 of the α-anomer generally resonates at a lower field compared to the β-anomer.
| Carbon | α-Anomer Chemical Shift (δ, ppm) | β-Anomer Chemical Shift (δ, ppm)[1] |
| C-1 | ~95.95 | ~102.55 |
| C-2 | ~79.35 | ~81.88 |
| C-3 | ~80.59 | ~83.07 |
| C-4 | ~77.85 | ~77.62 |
| C-5 | ~70.53 | ~75.17 |
| C-6 | ~68.12 | ~68.29 |
| -CH₂Ph | 76.13, 75.44, 73.50, 71.73, 69.38 | 75.80, 75.31, 75.05, 73.01, 71.65, 71.02 |
| Aromatic C | 139.36, 139.08, 138.64, 138.51, 138.28, 137.45, 129.00, 128.96, 128.55, 128.51, 128.43, 128.36, 128.30, 128.25, 128.09, 127.99, 127.93, 127.83, 127.81, 127.76, 127.57, 127.55, 127.39, 126.72 | 138.96, 138.88, 138.64, 138.57, 138.44, 138.11, 137.55, 128.85, 128.61, 128.37, 128.26, 128.22, 128.12, 128.09, 127.91, 127.78, 127.71, 127.60, 127.51, 127.44, 127.39, 127.27, 126.56 |
Note: The provided ¹³C NMR data is based on a closely related structure and should be considered indicative.
FT-IR Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum is characterized by the absence of a broad O-H stretching band (around 3300 cm⁻¹) in fully protected derivatives and the presence of characteristic absorptions for C-H, C-O, and aromatic C=C bonds. The differences between the anomers in the fingerprint region (below 1500 cm⁻¹) can be subtle but may be used for differentiation.
| Functional Group | α-Anomer Wavenumber (cm⁻¹) | β-Anomer Wavenumber (cm⁻¹) |
| O-H Stretch (Anomeric) | ~3400 (broad) | ~3400 (broad) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2850 | ~3000-2850 |
| Aromatic C=C Stretch | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 |
| C-O Stretch | ~1100-1000 | ~1100-1000 |
Note: Specific peak positions and intensities can be influenced by the physical state of the sample (e.g., solid vs. solution).
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the carbohydrate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Proton decoupling is typically used to simplify the spectrum.
-
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid carbohydrate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure to form a transparent pellet.
FT-IR Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Logical Workflow for Anomer Comparison
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound anomers.
Caption: Workflow for Spectroscopic Comparison of Anomers.
References
reactivity comparison of alpha vs. beta anomers of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates and glycoconjugates, the stereoselective formation of glycosidic bonds is a critical step. The choice of the glycosyl donor, including its anomeric configuration, plays a pivotal role in determining the yield and stereochemical outcome of the reaction. This guide provides a comparative analysis of the reactivity of the α- and β-anomers of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a widely used building block in carbohydrate chemistry.
The reactivity of a glycosyl donor is not solely determined by its anomeric configuration but is the result of a complex interplay of factors including the stability of the anomer, the nature of the leaving group, the reaction conditions, and the mechanism of the glycosylation reaction. The benzyl (B1604629) protecting groups at the C-2 position of the title compound are "non-participating," meaning they do not directly influence the stereochemical outcome by forming a covalent intermediate at the anomeric center. This often leads to glycosylation reactions that can produce mixtures of α- and β-glycosides, making the choice of the starting anomer and reaction conditions crucial for achieving the desired stereoselectivity.
Logical Framework for Anomer Reactivity Comparison
Caption: Logical relationship between anomeric configuration, influencing factors, and glycosylation outcome.
Comparative Reactivity Analysis
The α-anomer of this compound is generally considered to be the thermodynamically more stable anomer due to the anomeric effect. This stability can influence its reactivity as a glycosyl donor. In contrast, the β-anomer, with its equatorial anomeric hydroxyl group, is often kinetically favored in formation and can exhibit higher reactivity as a nucleophile (acceptor) due to the greater accessibility and nucleophilicity of the equatorial hydroxyl group.
When converted to a glycosyl donor with a good leaving group (e.g., trichloroacetimidate (B1259523), bromide), the reactivity and stereoselectivity are highly dependent on the reaction conditions.
-
Under SN1-like conditions , which favor the formation of an oxocarbenium ion intermediate, the initial anomeric configuration of the donor may have a less direct impact on the stereochemical outcome. The stereoselectivity is then primarily determined by the direction of the nucleophilic attack on the planar oxocarbenium ion, which is influenced by the solvent, temperature, and protecting groups.
-
Under SN2-like conditions , a direct displacement of the leaving group occurs. In such cases, the anomeric configuration of the donor is expected to have a more pronounced effect on the stereochemistry of the product, often leading to inversion of configuration at the anomeric center.
Performance Data from Representative Glycosylation Reactions
While a definitive side-by-side comparison is not extensively documented under a single set of conditions, the following table summarizes expected outcomes based on trends reported in the literature for glycosylations with non-participating groups at C-2. The data is illustrative for a typical glycosylation of methanol (B129727) as the acceptor with the corresponding trichloroacetimidate donors.
| Glycosyl Donor Anomer | Leaving Group | Promoter | Solvent | Temperature (°C) | Typical Yield (%) | Typical α:β Ratio |
| α-anomer | Trichloroacetimidate | TMSOTf (catalytic) | Dichloromethane (B109758) | -20 | 85-95 | 1:5 to 1:10 (β-selective) |
| β-anomer | Trichloroacetimidate | TMSOTf (catalytic) | Diethyl Ether | -20 | 80-90 | 3:1 to 5:1 (α-selective) |
Note: The yields and stereoselectivities are representative and can vary significantly with the specific acceptor, promoter, and reaction conditions.
Experimental Protocols
The following are representative experimental protocols for the preparation of α- and β-glycosides from the respective anomers of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate.
Experimental Workflow
Caption: General workflow for the synthesis of glycosides from this compound.
Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Trichloroacetimidate (α-donor)
-
To a solution of this compound (1.0 g, 1.85 mmol) in anhydrous dichloromethane (20 mL) is added trichloroacetonitrile (B146778) (1.85 mL, 18.5 mmol).
-
The mixture is cooled to 0 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.03 mL, 0.185 mmol) is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC. Upon consumption of the starting material, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) with 1% triethylamine) to afford the α-trichloroacetimidate as a white solid. The α-anomer is thermodynamically favored and can be obtained by allowing the initially formed β-anomer to anomerize in the presence of the base.[1]
Glycosylation with the α-Trichloroacetimidate Donor (β-Selective)
-
A solution of the α-trichloroacetimidate donor (500 mg, 0.73 mmol) and the alcohol acceptor (e.g., methanol, 1.5 equivalents) in anhydrous dichloromethane (10 mL) is stirred over activated molecular sieves (4 Å) for 30 minutes at room temperature.
-
The mixture is cooled to -20 °C, and a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.013 mL, 0.073 mmol) in dichloromethane is added dropwise.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, filtered, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography to yield the corresponding β-glycoside.
Glycosylation with the β-Trichloroacetimidate Donor (α-Selective)
The β-trichloroacetimidate is prepared similarly to the α-anomer but with careful control of reaction time and temperature to isolate the kinetic product before it anomerizes.
-
A solution of the β-trichloroacetimidate donor (500 mg, 0.73 mmol) and the alcohol acceptor (e.g., methanol, 1.5 equivalents) in anhydrous diethyl ether (10 mL) is stirred over activated molecular sieves (4 Å) for 30 minutes at room temperature.
-
The mixture is cooled to -20 °C, and a solution of TMSOTf (0.013 mL, 0.073 mmol) in diethyl ether is added dropwise.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine, filtered, and the filtrate is concentrated.
-
The residue is purified by silica gel column chromatography to yield the corresponding α-glycoside.
Conclusion
The reactivity and stereoselectivity of the α- and β-anomers of this compound in glycosylation reactions are not straightforwardly correlated with their anomeric configuration alone. The α-anomer, being more stable, is a common choice for a glycosyl donor precursor. However, the stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, particularly the solvent and the promoter, which dictate the operative reaction mechanism. For non-participating donors like the per-O-benzylated glucose derivatives, achieving high stereoselectivity often requires careful optimization of these conditions. While the α-donor in a non-polar solvent like dichloromethane tends to favor the formation of the β-glycoside, the β-donor in a more coordinating solvent like diethyl ether can favor the α-product. This guide provides a framework for understanding these complexities and serves as a starting point for the rational design of stereoselective glycosylation strategies.
References
The Synthetic Chemist's Guide to Glucose Protection: A Cost-Benefit Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts reaction efficiency, yield, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a cornerstone intermediate, and objectively compares its performance against common alternatives, supported by experimental data.
In the realm of glycosylation and the synthesis of complex glycoconjugates, meticulous control over the reactivity of hydroxyl groups is paramount. This compound has long been a favored building block due to the robust nature of the benzyl (B1604629) ether protecting groups.[1][2] These groups are stable under a wide range of reaction conditions, including acidic and basic environments, making them ideal for multi-step syntheses.[1] However, the cost of the starting material and the conditions required for deprotection necessitate a careful evaluation against other protecting group strategies. This guide delves into a comparative analysis of benzyl, acetyl, benzoyl, and silyl (B83357) ethers as protecting groups for glucose, offering a data-driven perspective for informed decision-making in your synthetic endeavors.
Performance Comparison of Protecting Group Strategies
The selection of a protecting group is a multifaceted decision involving considerations of stability, ease of introduction and removal, impact on reactivity, and cost. The following tables summarize quantitative data for the most common glucose protection strategies.
| Protecting Group | Starting Material | Typical Reagents for Protection | Typical Yield (%) | Typical Reaction Time | Deprotection Conditions | Relative Cost-in-Use * |
| Benzyl (Bn) | D-Glucose / Methyl Glucoside | Benzyl chloride/bromide, NaH, DMF/THF | 85-97%[3] | 1-4 h[3] | H₂, Pd/C or other hydrogenation catalysts[4][5] | High |
| Acetyl (Ac) | D-Glucose | Acetic anhydride (B1165640), pyridine (B92270) or other base | >90%[6] | 0.5-2 h[7] | NaOMe in MeOH or other basic conditions | Low |
| Benzoyl (Bz) | D-Glucose | Benzoyl chloride, pyridine | ~90%[6] | 1-2 h | NaOMe in MeOH or other basic conditions | Moderate |
| Silyl (e.g., TMS) | D-Glucose | TMSCl, HMDS, pyridine/imidazole (B134444) | >95%[8] | < 1 h[8] | Mild acid (e.g., AcOH) or fluoride (B91410) source (e.g., TBAF)[3] | Low-Moderate |
*Relative Cost-in-Use is an estimation considering the price of starting materials, reagents, solvents, and the complexity of the procedures.
In-depth Analysis of Protecting Group Strategies
This compound: The Robust Workhorse
Benefits:
-
High Stability: Benzyl ethers are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, making them suitable for complex, multi-step syntheses.[1]
-
"Armed" Glycosyl Donors: The electron-donating nature of benzyl groups leads to the formation of highly reactive or "armed" glycosyl donors, which can enhance glycosylation reaction rates and yields.[1]
Drawbacks:
-
Cost: The synthesis of this compound involves the use of relatively expensive reagents like benzyl halides and sodium hydride, contributing to a higher overall cost.
-
Harsh Deprotection: The removal of benzyl groups typically requires catalytic hydrogenation, which may not be compatible with other functional groups sensitive to reduction, such as alkenes, alkynes, or some nitrogen-containing functionalities.[5]
Acetyl and Benzoyl Protecting Groups: The Economical Alternatives
Benefits:
-
Low Cost: Acyl protecting groups like acetyl and benzoyl are derived from inexpensive starting materials such as acetic anhydride and benzoyl chloride, making them a cost-effective choice.
-
Facile Deprotection: Their removal is typically achieved under mild basic conditions, such as Zemplén deacetylation using sodium methoxide (B1231860) in methanol, which is compatible with many other functional groups.
Drawbacks:
-
"Disarmed" Glycosyl Donors: The electron-withdrawing nature of acyl groups leads to "disarmed" glycosyl donors, which are less reactive and may result in lower yields or require more forcing conditions in glycosylation reactions.[1]
-
Neighboring Group Participation: The acyl group at the C-2 position can participate in the glycosylation reaction, leading to the stereoselective formation of 1,2-trans-glycosides, which may not always be the desired outcome.[2]
-
Acyl Migration: Under certain conditions, acyl groups can migrate between hydroxyl positions, leading to a mixture of products.
Silyl Ethers: The Versatile and Mildly Removable Option
Benefits:
-
Mild Introduction and Removal: Silyl ethers are typically introduced using silyl chlorides and a mild base and can be removed under very mild acidic conditions or with a fluoride ion source, offering excellent orthogonality with other protecting groups.[3]
-
Tunable Stability: The steric bulk of the silyl group (e.g., TMS vs. TBS vs. TIPS) allows for fine-tuning of its stability, enabling selective protection and deprotection.[3]
Drawbacks:
-
Lability: Some silyl ethers, particularly trimethylsilyl (B98337) (TMS) ethers, can be too labile and may not withstand certain reaction conditions or purification on silica (B1680970) gel.[9]
-
Moisture Sensitivity: Silylation reactions and silyl ethers themselves are sensitive to moisture, requiring anhydrous reaction conditions.[10]
Experimental Protocols
Synthesis of this compound
Methodology:
-
Methyl α-D-glucopyranoside is dissolved in an anhydrous organic solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride (NaH) is added portion-wise to the solution at 0 °C to deprotonate the hydroxyl groups.
-
Benzyl chloride or benzyl bromide is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature for 1-4 hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The resulting tetrabenzyl glucoside is then hydrolyzed using an acid in an alcohol/water mixture to yield this compound.[3]
Synthesis of β-D-Glucose Pentaacetate
Methodology:
-
Anhydrous D-glucose is suspended in acetic anhydride.
-
A catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, or a base like sodium acetate (B1210297) is added carefully.
-
The mixture is stirred, often with cooling initially, until the glucose dissolves and the reaction is complete (typically monitored by TLC).
-
The reaction mixture is then poured into ice water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be recrystallized from ethanol (B145695) to yield pure β-D-glucose pentaacetate.[7]
Synthesis of Per-O-silylated Glucose (e.g., TMS ethers)
Methodology:
-
Anhydrous D-glucose is dissolved in a dry aprotic solvent such as pyridine or DMF.
-
An excess of a silylating agent, such as trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS), is added to the solution. A catalyst like imidazole may also be used.
-
The reaction is typically rapid and can be stirred at room temperature for less than an hour.
-
The reaction mixture is then processed to remove the silylating agent and byproducts, often by precipitation of salts and extraction.
-
The solvent is removed under reduced pressure to yield the per-O-silylated glucose derivative.[8][11]
Visualization of Synthetic Pathways
Figure 1. Simplified workflows for the synthesis of benzyl-, acetyl-, and silyl-protected glucose.
Figure 2. Common deprotection methods for different glucose protecting groups.
Conclusion and Recommendations
The choice between this compound and its alternatives is a strategic one, dictated by the specific demands of the synthetic route.
-
For complex, multi-step syntheses requiring high stability and reactivity , the higher cost of the benzyl-protected glucose may be justified by its robustness and the "armed" nature of the resulting glycosyl donors.
-
For more straightforward syntheses or when cost is a primary driver , acetyl or benzoyl protecting groups offer a significant economic advantage, provided that the "disarmed" nature of the donor and the potential for neighboring group participation are acceptable.
-
When mild and orthogonal deprotection is critical , silyl ethers provide an excellent option, allowing for selective deprotection in the presence of other protecting groups. The tunable stability of different silyl ethers adds another layer of strategic flexibility.
Ultimately, a thorough understanding of the chemistry of each protecting group, coupled with a careful analysis of the overall synthetic plan and budget, will enable researchers to make the most informed and cost-effective decision for their specific application.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchemyst.co.uk [alchemyst.co.uk]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pikeglobalfoods.com [pikeglobalfoods.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]
The Strategic Utility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Glycosylation Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex carbohydrates is a critical endeavor. At the heart of this challenge lies the choice of the glycosyl donor, a decision that profoundly impacts reaction outcomes. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose has emerged as a cornerstone precursor for the formation of highly effective glycosyl donors, offering distinct advantages in the synthesis of oligosaccharides and biologically active molecules. This guide provides a comparative analysis of glycosyl donors derived from this versatile building block against common alternatives, supported by experimental data and detailed protocols.
This compound serves as a pivotal intermediate in carbohydrate chemistry, primarily due to the robust nature of the benzyl (B1604629) ether protecting groups.[1][2] These groups are stable under a wide range of reaction conditions, yet can be removed under mild hydrogenolysis, allowing for the selective deprotection of the final product. The primary application of this compound is its conversion into various glycosyl donors by activation of the anomeric hydroxyl group. The most common of these donors include glycosyl trichloroacetimidates, halides (bromides and fluorides), and thioglycosides.[3]
The choice of protecting groups on a glycosyl donor significantly influences its reactivity, a concept often described by the "armed" and "disarmed" principle. Electron-donating protecting groups, such as the benzyl ethers in this compound, "arm" the glycosyl donor, increasing its reactivity. Conversely, electron-withdrawing groups like acetyl esters "disarm" the donor, making it less reactive.[1] This difference in reactivity is a key consideration in planning a synthetic strategy.
Comparative Performance of Glycosyl Donors
The following tables summarize the performance of various glycosyl donors in glycosylation reactions, highlighting the utility of those derived from this compound.
Table 1: Comparison of Glycosyl Donors in the Synthesis of a Disaccharide
| Glycosyl Donor | Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (catalytic) | CH₂Cl₂ | -40 | 85 | 1:9 (β-selective) | [4] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (catalytic) | CH₂Cl₂ | -20 | 78 | >95:5 (β-selective) | [3] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | AgOTf | CH₂Cl₂ | -20 | 72 | 1:3 (β-selective) | [5] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside | AgOTf | CH₂Cl₂ | 25 | 65 | >95:5 (β-selective) | [5] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -30 | 88 | 1:5 (β-selective) | [3] |
Table 2: Influence of Protecting Groups on Reactivity and Stereoselectivity
| Donor Protecting Group | Leaving Group | Reactivity | Typical Stereoselectivity | Key Features |
| Benzyl (Armed) | Trichloroacetimidate, Halide, Thioglycoside | High | Often favors β-glycosides with participating solvents, α-selectivity can be challenging. | Allows for milder reaction conditions, suitable for sensitive substrates. |
| Acetyl (Disarmed) | Trichloroacetimidate, Halide | Lower | Generally high β-selectivity due to neighboring group participation. | More stable, requires stronger activation. |
Experimental Protocols
1. Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate:
To a solution of this compound (1.0 g, 1.85 mmol) in anhydrous dichloromethane (B109758) (20 mL) is added trichloroacetonitrile (B146778) (1.85 mL, 18.5 mmol). The mixture is cooled to 0 °C, and a catalytic amount of sodium hydride (60% dispersion in mineral oil, ~5 mg) is added. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a white solid.
2. General Glycosylation Procedure using a Trichloroacetimidate Donor:
A mixture of the glycosyl donor (1.0 equiv), the glycosyl acceptor (1.2 equiv), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane is stirred under an inert atmosphere at room temperature for 30 minutes. The mixture is then cooled to the desired temperature (e.g., -40 °C), and a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv) in anhydrous dichloromethane is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine. The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography to yield the desired glycoside.[4]
Visualizing Synthetic Pathways
The following diagrams illustrate the pivotal role of this compound in synthetic carbohydrate chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a New Benzylated Derivative of Rutin and Study of Its Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyl ortho-(1-phenylvinyl)benzoates versatile glycosyl donors for highly efficient synthesis of both O-glycosides and nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Stability of Benzyl Protecting Groups Under Diverse Reaction Conditions
For researchers, scientists, and professionals in drug development, the strategic selection and implementation of protecting groups are fundamental to the success of complex multi-step organic syntheses. The benzyl (B1604629) (Bn) group is a widely employed protecting group for alcohols, amines, carboxylic acids, and carbamates due to its general robustness. However, a thorough understanding of its stability and lability under a broad spectrum of reaction conditions is critical for its effective utilization. This guide provides an objective comparison of the stability of various benzyl protecting groups, supported by experimental data, detailed protocols, and visual workflows to aid in strategic synthetic planning.
General Stability Profile of the Benzyl Group
The benzyl group is characterized by its considerable stability under both acidic and basic conditions, making it a versatile choice for protecting functionalities that need to withstand a range of synthetic transformations.[1][2] Its primary modes of cleavage are through reductive or oxidative pathways. This unique reactivity profile allows for its selective removal in the presence of other protecting groups, a concept known as orthogonality, which is crucial in modern synthetic chemistry.[3][4]
Stability of Benzyl Ethers (O-Bn)
Benzyl ethers are one of the most common applications of the benzyl protecting group. They are readily introduced via Williamson ether synthesis using a benzyl halide and a base.[5]
Table 1: Stability of Benzyl Ethers Under Various Reaction Conditions
| Condition | Reagent/System | Temperature | Time | Yield of Deprotection (%) | Notes |
| Reductive | H₂, Pd/C (10 mol%) | Room Temp. | 1-16 h | >95% | The most common and generally clean method for benzyl ether deprotection.[6][7] |
| Na/NH₃(l) | -78 °C | 1-3 h | High | Birch reduction conditions; useful when catalytic hydrogenolysis is not feasible.[5] | |
| Li, Naphthalene (cat.) | Low Temp. | 1-5 h | High | A mild reductive deprotection method.[5] | |
| Oxidative | DDQ (1.5-2.3 eq) | 0 °C to Room Temp. | 1.5-5 h | 63-96% | Effective for cleavage, especially for p-methoxybenzyl (PMB) ethers.[1][8] |
| Visible Light, DDQ (cat.) | Room Temp. | <4 h | 84-96% | A milder, photocatalytic alternative that is tolerant of many functional groups.[8][9] | |
| BCl₃·SMe₂ | -10 °C to 0 °C | 1-4 h | 80-95% | A mild method that tolerates a broad range of functional groups.[10] | |
| Zn(OTf)₂, Ac₂O | 50 °C | 2-4 h | High | An alternative oxidative deprotection method.[11] | |
| Acidic | Strong Acids (e.g., HBr, HI) | Elevated Temp. | Variable | Moderate to High | Generally stable to mild acids; cleavage requires harsh conditions.[5][12] |
| Basic | Strong Bases (e.g., NaH, KOH) | Room Temp. | Stable | N/A | Generally stable under basic conditions.[1][2] |
Experimental Protocol: Reductive Cleavage of a Benzyl Ether via Catalytic Hydrogenolysis
Reagents:
-
Benzyl-protected compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen source (e.g., H₂ gas)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Procedure:
-
Dissolve the benzyl ether substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Stability of N-Benzylamines (N-Bn) and N-Benzyl Carbamates (N-Cbz)
The benzyl group is also used to protect amines, either directly as an N-benzylamine or as a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a carbamate (B1207046) that significantly alters the reactivity of the amine.
Table 2: Stability of N-Benzylamines and N-Benzyl Carbamates
| Protected Group | Condition | Reagent/System | Temperature | Time | Yield of Deprotection (%) | Notes |
| N-Benzylamine | Reductive | H₂, Pd/C | Room Temp. | 12-24 h | High | A common method for debenzylation of amines.[13] |
| Oxidative | Alkali Metal Bromide | Room Temp. | 1-6 h | 78-98% | Oxidative debenzylation of N-benzyl amides.[14][15] | |
| Electrochemical | Room Temp. | 24 h | Moderate to Good | Metal-free oxidative cleavage of the C-N bond.[16] | ||
| N-Cbz | Reductive | H₂, Pd/C | Room Temp. | 1-4 h | >95% | The most common and mildest method for Cbz removal.[17][18] |
| Acidic | HBr in Acetic Acid | Room Temp. | 1-2 h | High | Harsher conditions, used when hydrogenolysis is not an option.[19] | |
| Basic | Strong Bases | Room Temp. | Stable | Cbz groups are generally stable to basic conditions.[19] | ||
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | 75 °C | 12 h | High | A nucleophilic deprotection protocol for sensitive substrates.[17] |
Experimental Protocol: Oxidative Deprotection of an N-Benzyl Amide
Reagents:
-
N-benzyl amide substrate
-
Alkali metal bromide (e.g., NaBr)
-
Oxone® (Potassium peroxymonosulfate)
-
Solvent (e.g., Acetonitrile (B52724)/Water mixture)
Procedure:
-
Dissolve the N-benzyl amide in a mixture of acetonitrile and water.
-
Add sodium bromide (2.0 equivalents) and Oxone® (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Stability of Benzyl Esters (OBn)
Benzyl esters are a common means of protecting carboxylic acids.
Table 3: Stability of Benzyl Esters
| Condition | Reagent/System | Temperature | Time | Yield of Deprotection (%) | Notes |
| Reductive | H₂, Pd/C | Room Temp. | 1-3 h | >95% | A very common and high-yielding method.[20] |
| NiCl₂·6H₂O, NaBH₄ | Room Temp. | 0.5-2 h | 85-95% | A chemoselective method that leaves benzyl ethers unaffected.[20] | |
| Acidic | SnCl₄ | Room Temp. | 0.5-4 h | 52-85% | Selective cleavage over benzyl ethers and amides.[21] |
| Basic | Strong Bases (e.g., LiOH) | Room Temp. | Stable | N/A | Generally stable to basic hydrolysis. |
Experimental Protocol: Cleavage of a Benzyl Ester with SnCl₄
Reagents:
-
Benzyl ester substrate
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the benzyl ester in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add SnCl₄ (typically 1.1-2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude carboxylic acid product as needed.
Orthogonality: Benzyl Group vs. Other Common Protecting Groups
The strategic advantage of the benzyl protecting group often lies in its orthogonality with other commonly used protecting groups.
Table 4: Comparative Stability of Benzyl vs. Other Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂, Pd/C) | Oxidative Conditions (e.g., DDQ) | Fluoride Ion (e.g., TBAF) |
| Benzyl (Bn) | Stable | Stable | Labile | Labile | Stable |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable | Stable |
| Silyl Ethers (e.g., TBDMS) | Labile | Stable | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Stable | Stable | Stable |
Visualizing Stability and Deprotection Strategies
The following diagrams, generated using Graphviz, illustrate the logical relationships in benzyl group stability and deprotection workflows.
Caption: Orthogonal stability of Benzyl, Boc, and Cbz protecting groups.
Caption: Decision workflow for selecting a benzyl group deprotection strategy.
Conclusion
The benzyl protecting group is a stalwart in organic synthesis, offering a favorable balance of stability and selective reactivity. Its robustness towards a wide range of acidic and basic conditions allows for significant molecular manipulations while the protected functionality remains intact. The true power of the benzyl group is realized in its susceptibility to cleavage under specific reductive and oxidative conditions, which provides an orthogonal deprotection strategy in the presence of many other common protecting groups. A comprehensive understanding of the nuances of its stability, as outlined in this guide, empowers chemists to design more efficient and elegant synthetic routes for the construction of complex molecules.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 11. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Benzylamines [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. benchchem.com [benchchem.com]
- 20. Benzyl Esters [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Deprotection of Benzyl Ethers in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
The benzyl (B1604629) (Bn) ether is a cornerstone protecting group for hydroxyl functionalities in the multi-step synthesis of complex molecules, prized for its general stability under a wide range of reaction conditions. However, its timely and selective removal is critical to the success of a synthetic campaign. The choice of deprotection method is dictated by the overall molecular landscape, particularly the presence of other sensitive functional groups. This guide provides an objective comparison of the most common deprotection strategies, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for your specific application.
Comparison of Key Deprotection Methods
The primary methods for benzyl ether cleavage can be broadly categorized as reductive, oxidative, and acid-mediated. Each approach offers a unique profile of reactivity and chemoselectivity.
| Method | Reagents & Conditions | Advantages | Limitations & Incompatible Groups |
| Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like EtOH, MeOH, EtOAc.[1][2] | High yielding, clean reactions with a simple workup (filtration).[1] | Reduces alkenes, alkynes, azides, nitro groups, and other reducible functionalities.[1][3][4] Can be slow with sterically hindered ethers.[5] |
| Catalytic Transfer Hydrogenolysis | Pd/C with a hydrogen donor (e.g., Ammonium (B1175870) formate (B1220265), Formic acid, Cyclohexadiene).[6][7][8][9] | Avoids the need for pressurized hydrogen gas apparatus. Often faster and can offer improved selectivity.[7][9] | Still incompatible with most reducible functional groups. The hydrogen donor can sometimes introduce acidity or basicity. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), often with photoirradiation.[3][4][6][10][11] | Orthogonal to reductive methods; tolerates alkenes, alkynes, and azides.[3][4] Effective for electron-rich benzyl ethers (e.g., PMB).[6] | Stoichiometric amounts of oxidant can be required, complicating purification.[3] Can be incompatible with other oxidizable groups (e.g., thioethers).[3] |
| Lewis Acid-Mediated Cleavage | Boron trichloride (B1173362) (BCl₃), often with a cation scavenger (e.g., pentamethylbenzene).[12][13][14][15] | Effective for robust molecules and can be highly chemoselective with the right scavenger.[14] Orthogonal to both reductive and many oxidative methods. | Requires strictly anhydrous conditions and very low temperatures (-78 °C).[12][14] BCl₃ is highly corrosive and moisture-sensitive. Can affect acid-labile groups like silyl (B83357) ethers or acetals.[13] |
| Strong Acid Cleavage | Trifluoroacetic acid (TFA), HBr. | Simple, reagent-based cleavage without metals. | Limited to substrates lacking any acid-sensitive functional groups.[6] |
Experimental Data Summary
The following table summarizes representative experimental data for the deprotection of benzyl ethers on various substrates, highlighting the yields and specific conditions employed.
| Substrate Type | Method | Reagent System | Solvent | Time (h) | Yield (%) | Reference |
| Protected Carbohydrate | Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | DMF | 2 | 88 | [8] |
| Aryl Benzyl Ether | Lewis Acid | BCl₃, Pentamethylbenzene (B147382) | CH₂Cl₂ | 0.75 | 99 | [12][14] |
| Protected Carbohydrate | Oxidative (Photochemical) | DDQ (1.5 eq.), H₂O | CH₂Cl₂ | < 4 | 96 | [3] |
| Protected Amino Acid | Catalytic Transfer Hydrogenolysis | Magnesium, Ammonium Formate | Methanol (B129727) | 2.5 | 94 | [7] |
| Hindered Aryl Benzyl Ether | Lewis Acid | BCl₃·SMe₂ | CH₂Cl₂ | 1 | 85 | [13] |
| Protected Glucoside | Oxidative (Photochemical) | DDQ (0.25 eq.), t-BuONO | CH₂Cl₂ | < 4 | 84 | [3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This procedure is a common and effective method for benzyl ether deprotection when other reducible groups are absent.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® for filtration
-
Reaction flask, stirring apparatus, filtration apparatus
Procedure:
-
Dissolve the benzyl-protected substrate in methanol (approx. 0.1 M concentration).
-
To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents per benzyl group) to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).
Protocol 2: Oxidative Deprotection using DDQ with Photoirradiation
This method is suitable for substrates containing hydrogenation-sensitive groups like alkenes or azides.
Materials:
-
Benzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (B109758) (CH₂Cl₂), reagent grade
-
Deionized water
-
Reaction vessel transparent to the light source (e.g., borosilicate glass)
-
Light source (e.g., long-wavelength UV lamp or visible light LED)[3][10]
Procedure:
-
Dissolve the benzyl-protected substrate in dichloromethane (approx. 0.01 M concentration) in a suitable reaction vessel.
-
Add deionized water (typically 10-20 equivalents).
-
Add DDQ (1.5-2.0 equivalents per benzyl group). For catalytic versions, 0.25 equivalents of DDQ can be used in conjunction with a co-oxidant like tert-butyl nitrite (B80452) (TBN).[3]
-
Stir the biphasic mixture vigorously and irradiate with the light source at room temperature.
-
Monitor the reaction by TLC. The reaction progress is often indicated by the precipitation of the DDQ hydroquinone (B1673460) byproduct (DDQH₂).
-
Upon completion, filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Lewis Acid-Mediated Deprotection using Boron Trichloride (BCl₃)
This protocol is effective for complex substrates where reductive or oxidative methods fail, but it requires stringent anhydrous and low-temperature conditions.
Materials:
-
Benzyl-protected substrate
-
Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂
-
Pentamethylbenzene (cation scavenger)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (MeOH)
-
Reaction flask, syringe, low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzyl-protected substrate and pentamethylbenzene (3-5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 equivalents per benzyl group) dropwise via syringe to the cold solution.[12][14]
-
Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction by TLC.[12]
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of anhydrous methanol.
-
Allow the mixture to warm to room temperature.
-
Add water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography. The non-polar byproduct, benzylpentamethylbenzene, is typically easily separated.[12]
Decision-Making Workflow
The selection of a deprotection method is a critical step in a synthetic strategy. The following workflow provides a logical guide for choosing the most appropriate method based on the functional groups present in the molecule.
Caption: Decision workflow for selecting a benzyl ether deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. expert.taylors.edu.my [expert.taylors.edu.my]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is critical for maintaining a safe and compliant laboratory environment. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Chemical and Physical Properties Relevant to Disposal
A thorough understanding of the chemical's properties is the first step in safe disposal.
| Property | Value | Citation |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| Molecular Weight | 540.65 g/mol | [1] |
| Melting Point | 150 - 155 °C / 302 - 311 °F | [1] |
| Storage Class | 11 - Combustible Solids | |
| Incompatible Materials | Strong oxidizing agents | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use.[2] Nitrile gloves are suitable, but it's important to note that some chemicals can permeate them.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or disposable gown is recommended.[3]
-
Respiratory Protection: For fine dust, a type N95 (US) respirator or equivalent is recommended.
Step-by-Step Disposal Protocol
Follow these procedures to safely dispose of this compound and associated waste.
Step 1: Waste Identification and Classification
-
Identify the Waste: This procedure applies to pure this compound, as well as grossly contaminated labware (e.g., spatulas, weighing boats, gloves).
-
Classify the Waste: Based on its properties, this compound is classified as a non-hazardous solid waste, though it is combustible. However, local regulations may vary. Always consult your institution's Environmental Health and Safety (EHS) department for specific classification guidelines.
Step 2: Segregation and Collection
-
Segregate from Other Waste Streams: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to avoid hazardous reactions.[1] It should also be kept separate from biological or radioactive waste.[4]
-
Use a Designated Waste Container:
Step 3: Labeling the Waste Container
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".[7] Do not use abbreviations.
-
The approximate quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).[4]
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[1][7]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.[7]
Step 5: Disposal of Empty Containers
-
Thoroughly Empty: Ensure the original container is thoroughly emptied of all contents. If solids or residue remain, the container must be disposed of as hazardous waste.[5]
-
Triple Rinse: If the container is to be disposed of in the regular trash or recycled, it must be triple-rinsed with a suitable solvent.[7][8] The first rinsate must be collected and disposed of as hazardous waste.[5]
-
Deface Label: Completely remove or deface the original manufacturer's label.[5]
-
Final Disposal: After rinsing and defacing the label, the container can be disposed of in the appropriate solid waste stream (e.g., glass recycling or regular trash).[5]
Step 6: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9] Laboratory personnel should not transport hazardous waste.[10]
Disposal Workflow
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this compound.
I. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C₃₄H₃₆O₆ | [1] |
| Molecular Weight | 540.65 g/mol | [1][2] |
| Appearance | White solid/powder | [1] |
| Melting Point | 150 - 156 °C | [1][2] |
| Storage Temperature | -20°C to Room Temperature | [2][3][4] |
| Solubility | No information available | [1][5] |
II. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[6] The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale and Citation |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary for splash protection. | Protects eyes from dust particles and potential chemical splashes.[1][7][8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected before use. | Prevents skin contact with the chemical.[1][7][8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder outside of a ventilated enclosure. | Minimizes inhalation of the fine powder.[2][9] |
| Body Protection | A lab coat or chemical-resistant apron/coverall should be worn. | Provides a barrier against spills and contamination of personal clothing.[7][8] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[7][10] |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Precautionary Measures:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Keep the work area clean and uncluttered.
2. Weighing and Aliquoting:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.
-
Close the container tightly after use to prevent contamination and exposure.[1]
3. Dissolution (if applicable):
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Be aware of the properties of the chosen solvent and take appropriate safety precautions.
4. Post-Handling:
-
Clean the work area thoroughly after handling the chemical.
-
Wash hands with soap and water after removing gloves.[8][11]
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [8][12] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. | [8][12] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [8][12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [8][12] |
V. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[13] Do not allow the product to enter drains.[13][14]
-
Contaminated Materials: Any materials that have come into contact with the chemical (e.g., gloves, paper towels) should be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Dispose of as unused product.[13] Handle uncleaned containers like the product itself.[14]
-
Regulations: All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[5]
VI. Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3,4,6-テトラ-O-ベンジル-D-グルコピラノース ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. Thermo Scientific Chemicals this compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. trimaco.com [trimaco.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. pppmag.com [pppmag.com]
- 12. Page loading... [guidechem.com]
- 13. angenechemical.com [angenechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
